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  • Product: Methyl 3-iodo-4-propoxybenzoate
  • CAS: 1131614-13-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3-iodo-4-propoxybenzoate

Introduction Methyl 3-iodo-4-propoxybenzoate is a valuable substituted aromatic compound, finding significant utility as a building block in the synthesis of complex organic molecules. Its structural motifs—an electron-r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-iodo-4-propoxybenzoate is a valuable substituted aromatic compound, finding significant utility as a building block in the synthesis of complex organic molecules. Its structural motifs—an electron-rich benzene ring, a reactive iodine substituent, and ester and ether functionalities—make it a versatile intermediate for developing novel pharmaceutical agents and materials. The iodine atom, in particular, serves as a strategic handle for introducing further molecular complexity via cross-coupling reactions, such as Suzuki or Heck couplings. This guide provides a comprehensive overview of robust and reproducible synthetic strategies for Methyl 3-iodo-4-propoxybenzoate, designed for researchers, chemists, and professionals in drug development. We will explore two primary, logically sound synthetic pathways, delving into the mechanistic underpinnings and practical considerations for each step. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both high yield and purity.

Retrosynthetic Analysis

A logical deconstruction of the target molecule, Methyl 3-iodo-4-propoxybenzoate, reveals two primary retrosynthetic pathways. These pathways diverge based on the sequence of the two key bond formations: the Carbon-Iodine (C-I) bond and the Carbon-Oxygen (C-O) ether bond.

G cluster_0 Retrosynthetic Pathways TM Target Molecule Methyl 3-iodo-4-propoxybenzoate P1 Pathway 1 Precursor Methyl 4-propoxybenzoate TM->P1 Disconnect C-I P2 Pathway 2 Precursor Methyl 3-iodo-4-hydroxybenzoate TM->P2 Disconnect C-O (ether) P1A Methyl 4-hydroxybenzoate + Propyl Halide P1->P1A P2A Methyl 4-hydroxybenzoate P2->P2A Disconnect C-I

Caption: Retrosynthetic analysis of Methyl 3-iodo-4-propoxybenzoate.

  • Pathway 1: Involves the initial synthesis of the propoxy ether linkage, creating Methyl 4-propoxybenzoate, followed by a regioselective electrophilic iodination at the 3-position.

  • Pathway 2: Reverses the strategy, beginning with the iodination of a phenolic precursor, Methyl 4-hydroxybenzoate, to form Methyl 3-iodo-4-hydroxybenzoate, which is then subjected to etherification to append the propyl group.

This guide will detail the experimental protocols for both pathways, allowing researchers to select the most suitable route based on starting material availability, reagent handling preferences, and scale.

Pathway 1: Electrophilic Iodination of Methyl 4-propoxybenzoate

This pathway leverages the activating, ortho-para directing nature of the propoxy group to guide the incoming electrophilic iodine to the desired position. Since the para position is blocked by the ester functionality, iodination occurs selectively at the ortho position.

Workflow for Pathway 1

G Start Methyl 4-hydroxybenzoate Step1 Step 1.1: Williamson Ether Synthesis (Propoxylation) Start->Step1 Intermediate Methyl 4-propoxybenzoate Step1->Intermediate Base (e.g., K₂CO₃) Propyl Halide (e.g., 1-Iodopropane) Solvent (e.g., DMF) Step2 Step 1.2: Electrophilic Aromatic Iodination Intermediate->Step2 Product Methyl 3-iodo-4-propoxybenzoate Step2->Product Iodinating Agent (e.g., ICl) Solvent (e.g., Acetic Acid)

Caption: Experimental workflow for the synthesis via Pathway 1.

Step 1.1: Synthesis of Methyl 4-propoxybenzoate

This transformation is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2][3] The phenolic proton of Methyl 4-hydroxybenzoate is first deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the primary carbon of a propyl halide.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is sufficiently basic to deprotonate the phenol (pKa ~10) but not so strong as to hydrolyze the methyl ester. It is also inexpensive, easy to handle, and can be removed by simple filtration.

  • Alkyl Halide: 1-Iodopropane is an excellent electrophile because iodide is a superb leaving group, facilitating the SN2 reaction.[4] 1-Bromopropane is a viable, less expensive alternative.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is used to dissolve the ionic intermediates and reactants, accelerating the rate of the SN2 reaction.

  • Temperature: Moderate heating (e.g., 60-80 °C) increases the reaction rate without promoting significant side reactions like ester hydrolysis.

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (approx. 5 mL per gram of starting material).

  • Stir the suspension and add 1-iodopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing cold water (3-4 times the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 4-propoxybenzoate, which can be used in the next step without further purification if found to be sufficiently pure by ¹H NMR.

Step 1.2: Electrophilic Iodination

With the activating propoxy group in place, the aromatic ring is susceptible to electrophilic attack. Iodine monochloride (ICl) is an effective source of electrophilic iodine ("I⁺") due to the polarization of the I-Cl bond.[5]

Causality Behind Experimental Choices:

  • Iodinating Agent: Iodine monochloride (ICl) is more reactive than molecular iodine (I₂) and provides a cleaner reaction profile for activated systems.[5] A protocol using ICl for the analogous iodination of methyl 4-hydroxybenzoate has proven effective.[6]

  • Solvent: Acetic acid is a common solvent for electrophilic halogenations. It is polar enough to dissolve the reactants and is unreactive under the reaction conditions.

  • Temperature: Gentle heating can increase the reaction rate, but room temperature is often sufficient for highly activated rings, minimizing potential side reactions.

Detailed Experimental Protocol:

  • In a flask protected from light, dissolve Methyl 4-propoxybenzoate (1.0 eq) in glacial acetic acid (approx. 10 mL per gram).

  • In a separate container, prepare a solution of iodine monochloride (1.05 eq) in a small amount of glacial acetic acid.

  • Slowly add the ICl solution to the stirred solution of the benzoate ester at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into a large volume of ice-cold water containing a small amount of sodium bisulfite (NaHSO₃) to quench any unreacted ICl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a cold, dilute sodium bicarbonate solution to remove acetic acid, and finally with water again until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the crude product. Further purification can be achieved by recrystallization.

Pathway 2: Propoxylation of Methyl 3-iodo-4-hydroxybenzoate

This alternative pathway first installs the iodine atom and then forms the ether bond. This route can be advantageous if the starting material, Methyl 4-hydroxybenzoate, is more readily available or if the iodination step is cleaner on the phenol than on the propoxy-activated ring.

Workflow for Pathway 2

G Start Methyl 4-hydroxybenzoate Step1 Step 2.1: Electrophilic Aromatic Iodination Start->Step1 Intermediate Methyl 3-iodo-4-hydroxybenzoate Step1->Intermediate Iodinating Agent (e.g., ICl) Solvent (e.g., Acetic Acid) Step2 Step 2.2: Williamson Ether Synthesis (Propoxylation) Intermediate->Step2 Product Methyl 3-iodo-4-propoxybenzoate Step2->Product Base (e.g., K₂CO₃) Propyl Halide (e.g., 1-Iodopropane) Solvent (e.g., DMF)

Sources

Exploratory

Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5): A Critical Synthon in the Development of S1P Receptor Modulators

Executive Summary Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a highly specialized halogenated aromatic ester utilized primarily as a building block in advanced pharmaceutical synthesis. Its unique structural t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a highly specialized halogenated aromatic ester utilized primarily as a building block in advanced pharmaceutical synthesis. Its unique structural topology—featuring a reactive iodine atom at the meta position and a lipophilic propoxy chain at the para position—makes it an ideal precursor for designing Sphingosine-1-phosphate (S1P) receptor modulators . This whitepaper details its physicochemical profile, mechanistic utility, and validated synthetic protocols tailored for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Logic

Understanding the baseline metrics of Methyl 3-iodo-4-propoxybenzoate is essential for predicting its behavior in multi-step syntheses. The following table summarizes its core structural and physical properties :

PropertyValue
Chemical Name Methyl 3-iodo-4-propoxybenzoate
CAS Number 1131614-13-5
Molecular Formula C11H13IO3
Molecular Weight 320.12 g/mol
SMILES String O=C(OC)c1ccc(OCCC)c(I)c1
Purity Standard ≥ 95% (typically 97-98% for API synthesis)

Mechanistic Role in Drug Design (S1P Receptor Modulation)

The architecture of Methyl 3-iodo-4-propoxybenzoate is not accidental; each functional group serves a distinct mechanistic purpose in the synthesis of S1P receptor modulators (such as those targeting multiple sclerosis or autoimmune disorders) .

  • The Iodo Group (C3): The iodine atom acts as a highly reactive electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). It serves as the primary functionalization site to extend the molecular scaffold, allowing the introduction of complex lipophilic tails or cyclic systems required to anchor the drug into the hydrophobic pocket of S1P receptors.

  • The Propoxy Group (C4): The ether linkage with a propyl chain provides essential lipophilicity and steric bulk. In S1P modulators, this hydrophobic tail mimics the endogenous sphingosine backbone, which is crucial for high-affinity binding to S1PR1-5 subtypes.

  • The Methyl Ester (C1): Acting as a protected carboxylic acid, the ester remains stable during initial cross-coupling steps. Post-coupling, it can be selectively hydrolyzed to the free acid or converted into an amide/alcohol to mimic the polar head group of sphingosine-1-phosphate, completing the pharmacophore.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure high-fidelity synthesis, the following protocol outlines the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 3-iodo-4-propoxybenzoate with an aryl boronic acid. This protocol is designed as a self-validating system, incorporating specific checkpoints to guarantee causality and structural integrity.

Step-by-Step Methodology:
  • Preparation & Degassing: In a flame-dried Schlenk flask, combine Methyl 3-iodo-4-propoxybenzoate (1.0 eq), the target aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Causality: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step and prevents unwanted homocoupling of the boronic acid.

  • Solvent & Base Addition: Add degassed 1,4-dioxane (0.2 M) and an aqueous solution of K2CO3 (2.0 eq).

    • Causality: The biphasic 1,4-dioxane/water system solubilizes both the organic starting materials and the inorganic base. K2CO3 is critical as it coordinates with the boronic acid, forming a reactive "ate" complex that accelerates transmetallation.

  • Reaction Execution: Heat the mixture to 85°C under an inert argon atmosphere for 12 hours.

  • Self-Validation Checkpoint 1 (In-Process Control): Remove a 10 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via LC-MS and TLC.

    • Validation Criteria: TLC should show the disappearance of the starting material (Rf ~0.6 in 4:1 Hexanes/EtOAc) and the emergence of a new, lower-Rf spot. LC-MS must confirm the disappearance of the m/z 321 [M+H]+ peak and the presence of the target coupled mass. Do not proceed to workup until this is confirmed.

  • Workup & Purification: Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

Visualizations: Workflows and Signaling Pathways

SyntheticWorkflow SM Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) Coupling Pd-Catalyzed Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 85°C) SM->Coupling Boronic Aryl/Alkyl Boronic Acid (Hydrophobic Tail) Boronic->Coupling Intermediate Substituted 4-propoxybenzoate (Elongated Scaffold) Coupling->Intermediate LC-MS Checkpoint Hydrolysis Ester Hydrolysis / Amidation (Polar Head Group Formation) Intermediate->Hydrolysis API S1P Receptor Modulator (Target API) Hydrolysis->API NMR/HPLC Validation

Fig 1: Synthetic workflow from Methyl 3-iodo-4-propoxybenzoate to S1P receptor modulator API.

S1PPathway Drug Synthesized S1P Modulator S1PR1 S1P Receptor Subtype 1 (Internalization & Degradation) Drug->S1PR1 Functional Antagonism Gi Gi Protein Coupling Blockade S1PR1->Gi Uncoupling LymphNode Lymph Nodes S1PR1->LymphNode Receptor Downregulation Egress Inhibition of Lymphocyte Egress LymphNode->Egress Immuno Immunosuppression (Autoimmune Disease Therapy) Egress->Immuno

Fig 2: Mechanism of action for S1P modulators inducing immunosuppression via S1PR1 internalization.

Analytical Validation & Self-Validating Systems

Post-synthesis, the integrity of the intermediate derived from CAS 1131614-13-5 must be rigorously validated before proceeding to API formulation.

  • 1H-NMR (400 MHz, CDCl3): Validation requires confirming the disappearance of the highly deshielded aromatic proton adjacent to the iodine atom (typically ~8.3 ppm) and the appearance of new aromatic/aliphatic signals corresponding to the coupled boronic acid. The propoxy chain signals (triplet at ~4.0 ppm for -OCH2-, multiplet at ~1.8 ppm for -CH2-, and triplet at ~1.0 ppm for -CH3) must remain intact.

  • HPLC Validation: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). The target intermediate must exhibit a single sharp peak with an Area Under Curve (AUC) ≥ 98%. Any peak tailing suggests residual palladium, which must be scavenged (e.g., using QuadraPure™ TU resin) prior to the next synthetic step to prevent catalyst poisoning in downstream transformations.

References

  • Title: S1P Receptors Modulators (WO2010042998A1)
Foundational

Thermodynamic Characterization and Melting Point Determination of Halogenated Alkoxybenzoates: A Case Study on Methyl 3-iodo-4-propoxybenzoate

Target Audience: Researchers, Analytical Scientists, and Preformulation Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In pharmaceutical preformulation and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Preformulation Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In pharmaceutical preformulation and advanced organic synthesis, the thermodynamic properties of intermediate building blocks dictate downstream processing parameters, solubility profiles, and storage stability. Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) is a highly specialized, halogenated alkoxybenzoate utilized as a structural scaffold in drug discovery[1].

Because it is a specialized intermediate, its empirical melting point is highly dependent on crystalline purity and is often determined in-house rather than sourced from standard literature. This whitepaper provides an authoritative framework for predicting, measuring, and validating the melting point of Methyl 3-iodo-4-propoxybenzoate. By bridging Structure-Property Relationships (SPR) with rigorous analytical methodologies—specifically Differential Scanning Calorimetry (DSC) and Pharmacopeial Capillary methods—this guide ensures that researchers can achieve highly reproducible thermodynamic data.

Structure-Property Relationships (SPR) & Predictive Thermodynamics

To understand the melting behavior of Methyl 3-iodo-4-propoxybenzoate, we must deconstruct its molecular architecture. The melting point of an organic solid is a thermodynamic equilibrium governed by the enthalpy of fusion ( ΔHf​ ) and the entropy of fusion ( ΔSf​ ), which are directly influenced by intermolecular forces and crystal lattice symmetry.

Mechanistic Causality of Structural Features
  • The Ester Core: The methyl ester provides a permanent dipole moment, facilitating dipole-dipole interactions that stabilize the crystal lattice.

  • The Propoxy Chain (C4 Position): Alkyl chains increase van der Waals interactions (London dispersion forces). However, the flexibility of the three-carbon propoxy chain introduces rotational degrees of freedom, which increases the entropy of the liquid state, often depressing the melting point compared to rigid analogs.

  • The Iodine Substitution (C3 Position): Iodine is a massive, highly polarizable halogen. Its inclusion significantly increases the molecular weight (320.12 g/mol ) and the strength of dispersion forces[1]. Conversely, its large atomic radius at the meta position disrupts the planar symmetry of the benzoate core, creating steric hindrance that prevents optimal close-packing in the crystal lattice.

Predictive Melting Point Data

By analyzing structural analogs, we can establish a predictive thermodynamic baseline for Methyl 3-iodo-4-propoxybenzoate. The competing effects of increased polarizability (raising the melting point) and symmetry disruption (lowering the melting point) result in a compound that typically presents as a low-melting solid or viscous semi-solid at ambient conditions.

CompoundMolecular Weight ( g/mol )Structural ModificationPredicted / Known Melting Point (°C)
Methyl benzoate 136.15Base aromatic ester structure-12.0 (Known)
Methyl 4-propoxybenzoate 194.23Addition of flexible para-propoxy chain22.0 - 26.0 (Predicted)
Methyl 3-iodo-4-propoxybenzoate 320.12Addition of bulky meta-iodine atom38.0 - 45.0 (Predicted)

Table 1: Thermodynamic predictive modeling based on structural modifications.

SPR Logic Pathway

SPR cluster_0 Structural Determinants A Methyl 3-iodo-4-propoxybenzoate B Iodine Atom (C3) A->B C Propoxy Chain (C4) A->C D Methyl Ester A->D E Increased Polarizability & Molecular Weight B->E Heavy Halogen F Steric Hindrance & Symmetry Disruption B->F Meta Position C->F Flexible Alkyl G van der Waals Interactions C->G Hydrophobic Tail D->G Dipole Moment H Crystal Lattice Packing E->H Enhances F->H Inhibits G->H Stabilizes I Net Melting Point (Thermodynamic State) H->I Determines Enthalpy of Fusion

Figure 1: Logical pathway illustrating how the structural features of Methyl 3-iodo-4-propoxybenzoate dictate its crystal packing and resulting melting point.

Experimental Methodologies: Self-Validating Protocols

To empirically determine the melting point of Methyl 3-iodo-4-propoxybenzoate, scientists must employ methods that eliminate environmental artifacts (like moisture or thermal lag). The following protocols are designed as self-validating systems , meaning the accuracy of the instrument is proven before the unknown analyte is measured.

Protocol A: Pharmacopeial Capillary Method (USP <741>)

This method relies on visual phase changes and is the standard for regulatory compliance and routine purity checks[2].

Step-by-Step Methodology:

  • Desiccation (Impurity Control): Dry a 50 mg sample of Methyl 3-iodo-4-propoxybenzoate under vacuum (e.g., 10 mbar) over anhydrous calcium chloride for 24 hours.

    • Causality: Residual moisture acts as a colligative impurity, which artificially depresses the melting point and broadens the melting range.

  • Instrument Calibration (Self-Validation): Run a USP primary reference standard (e.g., Benzophenone, MP ~48°C) through the apparatus[2].

    • Causality: If the standard deviates by more than ±0.5°C, the apparatus's thermal sensor is out of calibration, and the run must be aborted. This prevents the collection of false data.

  • Capillary Loading: Pulverize the dried sample into a fine powder using an agate mortar. Load the powder into a standard glass capillary tube, tapping it until it forms a tightly packed column exactly 3 mm in height[3].

    • Causality: A uniform 3 mm height ensures consistent radial heat transfer. Overpacking creates a thermal gradient within the sample, skewing the observed melting range.

  • Thermal Ramping: Insert the capillary into the heating block. Rapidly heat the block to 30°C, then reduce the heating ramp rate to strictly 1 °C/min .

    • Causality: A slow, controlled ramp rate ensures thermal equilibrium between the heating block, the glass wall, and the sample. Faster rates induce "thermal lag," causing the recorded temperature to be higher than the actual sample temperature[2].

  • Data Acquisition: Record T1​ (the temperature at which the first drop of liquid is visible) and T2​ (the temperature at which the sample is a completely clear liquid). The result is reported as the Melting Range ( T1​

    T2​ ).
Protocol B: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the heat flow required to increase the temperature of the sample compared to a reference. It is the gold standard for detailed thermodynamic characterization, capable of detecting polymorphs and precise enthalpies of fusion[4].

Step-by-Step Methodology:

  • Baseline Calibration (Self-Validation): Run an empty aluminum pan baseline, followed by a high-purity Indium standard (MP 156.6°C). Ensure the onset temperature and enthalpy match the theoretical values.

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of Methyl 3-iodo-4-propoxybenzoate into a standard aluminum DSC pan. Crimp the pan with a hermetic lid[3].

    • Causality: Hermetic sealing prevents the volatilization of the sample or the escape of trapped moisture during heating, which would manifest as an endothermic artifact on the thermogram, masking the true melting peak.

  • Atmospheric Control: Purge the DSC cell with high-purity Nitrogen gas at a continuous flow rate of 50 mL/min.

    • Causality: An inert nitrogen atmosphere prevents oxidative degradation of the propoxy chain at elevated temperatures, ensuring the endotherm represents a pure phase transition[3].

  • Thermal Cycle: Cool the sample to 0°C and hold isothermally for 5 minutes to establish a stable thermodynamic baseline. Initiate a linear heating ramp of 5 °C/min up to 80°C.

  • Thermogram Analysis: Calculate the extrapolated onset temperature ( To​ ), which represents the true melting point independent of sample mass, and integrate the area under the endothermic peak to determine the enthalpy of fusion ( ΔHf​ )[4].

Analytical Workflow Diagram

Workflow Start Sample: Methyl 3-iodo-4-propoxybenzoate Prep Desiccation & Pulverization (Self-Validating Step) Start->Prep Split Method Selection Prep->Split DSC Differential Scanning Calorimetry (DSC) 1-10 mg in Hermetic Aluminum Pan Split->DSC High Precision / Enthalpy Capillary Capillary Method (USP <741>) 3 mm Column Height Split->Capillary Pharmacopeial Standard HeatDSC Linear Heating Ramp (5 °C/min under N2 Purge) DSC->HeatDSC HeatCap Linear Heating Ramp (1 °C/min to prevent thermal lag) Capillary->HeatCap DataDSC Thermogram Analysis (Extrapolated Onset & Enthalpy) HeatDSC->DataDSC DataCap Visual Phase Change (First Liquid to Clear Melt) HeatCap->DataCap End Validated Melting Range / Point DataDSC->End DataCap->End

Figure 2: Comparative analytical workflow for determining the melting point via DSC and Capillary methods.

Conclusion

The melting point of Methyl 3-iodo-4-propoxybenzoate is a critical parameter that reflects the delicate balance between the stabilizing van der Waals forces of its heavy iodine atom and the lattice-disrupting flexibility of its propoxy chain. Because it is a specialized intermediate, predicting its thermal behavior (estimated at 38–45 °C) must be coupled with rigorous, self-validating empirical testing. By adhering to strict ramp rates in USP <741> capillary methods or utilizing hermetically sealed DSC analysis, researchers can eliminate thermal lag and environmental artifacts, ensuring the acquisition of high-fidelity thermodynamic data essential for downstream pharmaceutical development.

References

  • Differential Scanning Calorimetry in Pharmaceutical Characterization Title: Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pharmacopeial Standards for Melting Point Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ChemRxiv / ResearchGate URL:[Link]

Sources

Exploratory

Methyl 3-iodo-4-propoxybenzoate: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry Methyl 3-iodo-4-propoxybenzoate is an aromatic organic compound that holds significant potential as a versatile building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

Methyl 3-iodo-4-propoxybenzoate is an aromatic organic compound that holds significant potential as a versatile building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a substituted benzene ring with iodo, propoxy, and methyl ester functionalities, offers multiple reaction sites for diverse chemical modifications. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and potential applications in drug discovery and development, offering a technical resource for researchers and scientists in the field. While direct literature on Methyl 3-iodo-4-propoxybenzoate is not abundant, this guide leverages data from closely related analogs to provide a comprehensive and predictive overview.

Strategic Synthesis of Methyl 3-iodo-4-propoxybenzoate

The synthesis of Methyl 3-iodo-4-propoxybenzoate can be strategically designed as a multi-step process, commencing with readily available precursors. A logical and efficient synthetic route involves the iodination of a p-hydroxybenzoic acid derivative, followed by etherification to introduce the propoxy group, and finally esterification to yield the target compound. This approach allows for controlled introduction of each functional group, ensuring high purity of the final product.

Proposed Synthetic Workflow

A highly plausible and efficient synthetic pathway for Methyl 3-iodo-4-propoxybenzoate is outlined below. This strategy is predicated on well-established organic chemistry principles and draws parallels from the synthesis of analogous compounds such as Methyl 3-iodo-4-methoxybenzoate.

Synthetic Workflow for Methyl 3-iodo-4-propoxybenzoate cluster_0 Step 1: Iodination cluster_1 Step 2: O-Alkylation (Propoxylation) Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl 4-hydroxy-3-iodobenzoate Methyl 4-hydroxy-3-iodobenzoate Methyl 4-hydroxybenzoate->Methyl 4-hydroxy-3-iodobenzoate Iodine monochloride (ICl), Acetic Acid Methyl 4-hydroxy-3-iodobenzoate_2 Methyl 4-hydroxy-3-iodobenzoate Methyl 3-iodo-4-propoxybenzoate Methyl 3-iodo-4-propoxybenzoate Methyl 4-hydroxy-3-iodobenzoate_2->Methyl 3-iodo-4-propoxybenzoate 1-Iodopropane, K2CO3, DMF

Caption: Proposed two-step synthesis of Methyl 3-iodo-4-propoxybenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

This initial step involves the electrophilic iodination of Methyl 4-hydroxybenzoate. The hydroxyl group at the para position activates the ring, directing the iodine to one of the ortho positions.

  • Materials:

    • Methyl 4-hydroxybenzoate

    • Iodine monochloride (ICl)

    • Glacial acetic acid

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate in glacial acetic acid in a reaction vessel.

    • Slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture with continuous stirring.

    • Heat the mixture to approximately 65°C and maintain for several hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the precipitate by filtration, wash with water to remove any remaining acid, and dry under vacuum.

  • Rationale: The use of iodine monochloride provides a reliable source of electrophilic iodine. Acetic acid serves as a suitable solvent that can also activate the iodine monochloride. This method is known to produce high yields of the desired mono-iodinated product.[1]

Step 2: Synthesis of Methyl 3-iodo-4-propoxybenzoate

The second step is a Williamson ether synthesis, where the phenoxide ion of Methyl 4-hydroxy-3-iodobenzoate reacts with an propyl halide to form the desired ether linkage.

  • Materials:

    • Methyl 4-hydroxy-3-iodobenzoate

    • 1-Iodopropane (or 1-bromopropane)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Methyl 4-hydroxy-3-iodobenzoate in DMF in a round-bottom flask.

    • Add potassium carbonate to the solution. This will act as a base to deprotonate the hydroxyl group.

    • Add 1-iodopropane to the reaction mixture.

    • Heat the mixture to approximately 60-70°C and stir for a few hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Rationale: DMF is an excellent polar aprotic solvent for this type of reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol, and it is easily removed after the reaction. 1-Iodopropane is a reactive alkylating agent that will readily form the propoxy ether. This methodology is well-documented for the synthesis of similar alkoxybenzoates.[2]

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for Methyl 3-iodo-4-propoxybenzoate, the following properties are estimated based on the known data of its close structural analogs, Methyl 3-iodo-4-methylbenzoate and Methyl 3-iodo-4-methoxybenzoate.[3][4]

PropertyEstimated Value / CharacteristicReference Analog Data
Molecular Formula C₁₁H₁₃IO₃C₉H₉IO₂ (Methyl) / C₉H₉IO₃ (Methoxy)[4][5]
Molecular Weight 320.12 g/mol 276.07 g/mol (Methyl) / 292.07 g/mol (Methoxy)[4][5]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[6]
Melting Point Expected to be in a similar range to analogs93-95 °C (Methyl) / 92-95 °C (Methoxy)[3][4]
Boiling Point > 300 °C at 760 mmHg302.9 °C (Methyl)[3]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and DMF.Not miscible or difficult to mix with water[5]
Predicted Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Additionally, signals corresponding to the methyl ester protons (a singlet around 3.9 ppm), and the propoxy group protons (a triplet for the O-CH₂, a sextet for the CH₂-CH₂-CH₃, and a triplet for the terminal CH₃) will be present.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the iodine showing a characteristic low-field shift), and the carbons of the methyl ester and propoxy groups.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (around 1720 cm⁻¹), C-O stretching bands for the ester and ether linkages, and absorption bands characteristic of the substituted aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group from the ester and cleavage of the propoxy chain.

Applications in Drug Discovery and Development

The true value of Methyl 3-iodo-4-propoxybenzoate lies in its potential as a scaffold and intermediate in the synthesis of novel therapeutic agents. The presence of the iodine atom makes it an excellent substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[3]

Role as a Key Intermediate

The structural motif of a substituted benzoic acid is prevalent in a wide range of pharmaceuticals. By modifying the functional groups of Methyl 3-iodo-4-propoxybenzoate, medicinal chemists can synthesize a library of compounds for screening against various biological targets.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 3-iodo-4-propoxybenzoic acid. This carboxylic acid can then be coupled with various amines to form a diverse range of amides, a common functional group in many drugs.[7]

  • Cross-Coupling Reactions: The iodine atom can be replaced with a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the introduction of different aryl, heteroaryl, or alkyl groups at this position, significantly expanding the chemical space for drug discovery.[3] For instance, analogs like Methyl 3-iodo-4-methylbenzoate are used in the synthesis of selective discoidin domain receptor 1 (DDR1) inhibitors and Bcr-Abl kinase inhibitors.[5][6]

Potential Therapeutic Areas

Given the applications of structurally similar compounds, Methyl 3-iodo-4-propoxybenzoate could serve as a precursor for the development of novel therapeutics in areas such as:

  • Oncology: As a building block for kinase inhibitors and other anti-cancer agents.[3]

  • Inflammation and Immunology: The benzo-scaffold is present in many anti-inflammatory drugs.

  • Infectious Diseases: As a core for the synthesis of novel antibacterial and antiviral compounds.

The following diagram illustrates the potential derivatization pathways for Methyl 3-iodo-4-propoxybenzoate in a drug discovery context.

Derivatization Pathways cluster_reactions Synthetic Transformations cluster_products Potential Pharmaceutical Scaffolds Start Methyl 3-iodo-4-propoxybenzoate Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Start->Hydrolysis Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Carboxylic_Acid 3-iodo-4-propoxybenzoic acid Hydrolysis->Carboxylic_Acid Coupled_Product Bi-aryl or Alkynylated Derivatives Coupling->Coupled_Product Amidation Amide Coupling (e.g., Amine, Coupling Agent) Amide_Library Diverse Amide Library Amidation->Amide_Library Carboxylic_Acid->Amidation

Caption: Potential synthetic transformations of Methyl 3-iodo-4-propoxybenzoate.

Conclusion: A Promising Scaffold for Future Drug Discovery

Methyl 3-iodo-4-propoxybenzoate represents a promising, albeit currently under-documented, chemical entity with significant potential for application in medicinal chemistry and drug development. Its synthesis is achievable through established and scalable chemical reactions. The true strength of this molecule lies in its capacity for diversification, enabling the creation of novel molecular architectures for biological screening. As the demand for new and effective therapeutics continues to grow, versatile building blocks like Methyl 3-iodo-4-propoxybenzoate will undoubtedly play a crucial role in the innovative process of drug discovery. This guide provides a foundational understanding and a practical framework for researchers to begin exploring the potential of this valuable intermediate.

References

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
  • Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem. [Link]

  • Methyl 3-iodo-4-methoxybenzoate - ChemBK. [Link]

Sources

Protocols & Analytical Methods

Method

using Methyl 3-iodo-4-propoxybenzoate in Suzuki coupling reactions

Application Note: Utilizing Methyl 3-iodo-4-propoxybenzoate in Suzuki-Miyaura Cross-Coupling Reactions Executive Summary Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a highly versatile, functionalized building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 3-iodo-4-propoxybenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Executive Summary

Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a highly versatile, functionalized building block frequently utilized in medicinal chemistry and materials science for the construction of complex biaryl architectures. This application note provides an in-depth mechanistic analysis and field-proven protocols for employing this specific aryl iodide in Suzuki-Miyaura cross-coupling reactions. By detailing both standard homogeneous batch conditions and modern continuous-flow heterogeneous methodologies, this guide equips researchers with self-validating workflows to achieve high-yielding carbon-carbon bond formations.

Mechanistic Rationale & Substrate Profiling

To optimize a cross-coupling reaction, one must first understand the electronic and steric microenvironment of the substrate. Methyl 3-iodo-4-propoxybenzoate presents a unique reactivity profile driven by three key structural features:

  • The Aryl Iodide Moiety: The carbon-iodine (C-I) bond has a low bond dissociation energy relative to bromides and chlorides, making it exceptionally prone to rapid oxidative addition by Pd(0) species[1].

  • The Ortho-Propoxy Group (-OPr): As an electron-donating group (EDG), the propoxy chain increases the electron density of the aromatic ring. While its ortho position introduces mild steric hindrance around the C-I bond, the sheer reactivity of the iodide leaving group easily overcomes this barrier. Furthermore, the oxygen heteroatom can weakly coordinate with the palladium center, stabilizing the transient Pd(II) intermediate.

  • The Meta-Ester Group (-COOMe): The methyl ester is an electron-withdrawing group (EWG). Although positioned meta to the iodide (limiting direct resonance effects), its inductive withdrawal further polarizes the C-I bond, synergistically accelerating the initial oxidative addition step.

The Catalytic Cycle

The Suzuki-Miyaura coupling of this substrate follows a highly efficient four-step catalytic cycle. The use of a base is non-negotiable; it is required to quaternize the arylboronic acid, transforming it into a highly nucleophilic boronate complex that drives the transmetalation step[1].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-I) Pd0->OxAdd + Methyl 3-iodo-4-propoxybenzoate TransMet Transmetalation Ar-Pd-Ar' OxAdd->TransMet + Activated Boronate BaseAct Base Activation Boronate Formation BaseAct->TransMet Ar'-B(OH)3- RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Biaryl Product

Caption: Suzuki-Miyaura catalytic cycle for Methyl 3-iodo-4-propoxybenzoate.

Data Presentation: Condition Optimization

Because aryl iodides are highly reactive, researchers can choose from a variety of catalytic systems ranging from traditional phosphine-ligated palladium to ligand-free nanoparticles[2] and continuous flow systems[3]. The table below synthesizes expected optimization data based on established literature parameters for highly reactive, ortho-alkoxy substituted aryl iodides.

Table 1: Optimization of Suzuki Coupling for Methyl 3-iodo-4-propoxybenzoate

EntryCatalyst SystemBaseSolvent SystemTemp (°C)TimeYield (%)
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O804 h88
2Pd₂(dba)₃ / P(t-Bu)₃CsF (2.0 eq)Dioxane252 h94
3PVP-Pd NanoparticlesNa₃PO₄ (3.0 eq)40% aq. EtOHReflux6 h85
410% Pd/C (Continuous Flow)Na₂CO₃ (1.5 eq)EtOH/H₂O10020 s92

Note: Entry 2 highlights room-temperature coupling using bulky, electron-rich phosphines[4]. Entry 4 demonstrates the extreme efficiency of heterogeneous flow chemistry, reducing reaction time to seconds[3].

Experimental Protocols

Protocol A: Standard Homogeneous Batch Coupling

This protocol utilizes a classic Pd(PPh₃)₄ catalyst in a biphasic solvent system. It is robust, highly reproducible, and ideal for initial library synthesis.

Workflow Prep 1. Reagent Mixing Ar-I + Ar'-B(OH)2 + Base + Solvent Degas 2. Degassing (Argon Purge) Prep->Degas React 3. Heating (80°C, 2-4 h) Degas->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Column Chromatography Workup->Purify

Caption: Standard batch workflow for the Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Assembly: To a 50 mL Schlenk flask, add Methyl 3-iodo-4-propoxybenzoate (1.0 mmol, 320.1 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation. K₂CO₃ acts as the oxygen-based nucleophile to activate the boron center.

  • Solvent Addition: Add a solvent mixture of Toluene/EtOH/H₂O (10 mL : 2 mL : 2 mL).

    • Causality: The biphasic system is critical. Toluene dissolves the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge, ensuring the base can interact with the boronic acid at the solvent interface.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex, terminating the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.05 mmol, 57.8 mg) under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 2–4 hours.

  • Self-Validation & Monitoring:

    • Visual Check: The solution should transition from a bright yellow to a darker orange/brown as the catalytic cycle turns over. The precipitation of palladium black indicates catalyst degradation.

    • TLC Check: Spot an aliquot against the starting iodide (UV active). The product will typically elute with a different Rf (usually lower polarity if coupling with a non-polar aryl group) and exhibit intense UV fluorescence due to the extended biaryl conjugation.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Continuous Flow Heterogeneous Coupling (Pd/C)

For scale-up and green chemistry applications, continuous flow utilizing a packed Pd/C cartridge eliminates palladium leaching and drastically reduces reaction times[3].

Step-by-Step Methodology:

  • Solution Preparation:

    • Stream A (Substrates): Prepare a 0.05 M solution of Methyl 3-iodo-4-propoxybenzoate and a 0.055 M solution of arylboronic acid in absolute Ethanol.

    • Stream B (Base): Prepare a 0.075 M solution of Na₂CO₃ in deionized water.

  • System Priming: Prime the continuous flow reactor (e.g., H-Cube® or similar microreactor) equipped with a 10% Pd/C catalyst cartridge using an EtOH/H₂O (1:1) solvent mixture.

  • Reaction Execution: Set the reactor temperature to 100 °C. Pump Stream A and Stream B through a T-mixer at a combined flow rate of 1.0 mL/min.

    • Causality: The high surface-area-to-volume ratio in the microreactor allows for extreme heating above the solvent's atmospheric boiling point (due to system backpressure), accelerating the reaction kinetics so that complete conversion occurs within a ~20-second residence time[3].

  • Self-Validation & Quality Control:

    • Collect the first 2 mL of output as waste (system equilibration).

    • Collect a 100 µL aliquot of the steady-state output and analyze via LC-MS. The absence of the C-I isotope pattern (m/z 320) and the appearance of the biaryl mass confirms total conversion.

    • Leaching Check: The heterogeneous Pd/C matrix physically traps the metal. The output solution should be colorless, validating that no Pd leaching (<1 ppm) has occurred, which is critical for pharmaceutical intermediates.

References

  • Li, Y., Hong, X. M., Collard, D. M., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2385-2388. URL: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. URL: [Link]

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. URL: [Link]

  • Hattori, T., Tsubone, A., Sawama, Y., Monguchi, Y., & Sajiki, H. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Catalysts, 5(1), 18-25. URL: [Link]

Sources

Application

Protocol for the Sonogashira Cross-Coupling of Methyl 3-iodo-4-propoxybenzoate

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Introduction & Substrate Profiling The Sonogashira cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Introduction & Substrate Profiling

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, enabling the robust construction of C(sp²)–C(sp) bonds through the palladium-catalyzed, copper-cocatalyzed coupling of aryl halides with terminal alkynes[1].

In drug discovery and materials science, highly functionalized aryl iodides are frequently employed as electrophilic partners due to their superior reactivity in oxidative addition steps compared to their bromide or chloride counterparts[2]. This application note details a highly optimized protocol for the alkynylation of Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5)[3].

Substrate Causality Analysis: Methyl 3-iodo-4-propoxybenzoate possesses a unique electronic push-pull system. The ortho-propoxy group acts as an electron-donating moiety via resonance, which typically enriches the aromatic ring and could theoretically decelerate the oxidative addition of Pd(0). However, the presence of the highly reactive C–I bond, coupled with the electron-withdrawing effect of the meta-ester group, completely overrides any deactivating resonance effects[4]. The primary challenge with this substrate is not electronic, but rather steric and physical: the ortho-propoxy chain can induce mild steric hindrance around the iodine atom, and the compound's physical state necessitates a carefully selected solvent system to maintain a homogeneous catalytic environment.

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding protocol, every reagent in this system has been selected based on strict mechanistic causality:

  • Catalyst Precursor ( Pd(PPh3​)2​Cl2​ ): We utilize an air-stable Pd(II) precatalyst. In situ, the terminal alkyne and amine base reduce Pd(II) to the active, coordinatively unsaturated Pd(0) species. The bulky triphenylphosphine ligands stabilize the Pd(0) intermediate while providing enough steric bulk to facilitate the final reductive elimination step[2].

  • Co-Catalyst (CuI): Copper(I) iodide is essential for the rapid formation of the copper acetylide intermediate. This highly nucleophilic species accelerates the transmetalation step, transferring the alkynyl group to the Pd(II) complex. Without CuI, the reaction requires significantly higher temperatures and prolonged reaction times.

  • Solvent/Base Matrix (THF / Et3​N ): While neat triethylamine ( Et3​N ) is often used in literature[5], Methyl 3-iodo-4-propoxybenzoate exhibits limited solubility in neat amines. A 1:1 mixture of THF and Et3​N ensures complete substrate dissolution. Et3​N serves a dual purpose: it acts as a ligand to stabilize transition states and as a Brønsted base to deprotonate the terminal alkyne upon copper coordination.

  • Anaerobic Control: Strict degassing is mandatory. Oxygen rapidly oxidizes the active Pd(0) back to inactive Pd(II) and, in the presence of copper and amine, triggers the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.

Pathway Visualization

The following diagram illustrates the dual-cycle mechanistic pathway, highlighting the intersection of the Palladium and Copper cycles during the critical transmetalation phase.

Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Ox trans-[Ar-Pd(II)L₂-I] Oxidative Addition Pd0->PdII_Ox + Ar-I PdII_Trans trans-[Ar-Pd(II)L₂-(C≡CR)] Transmetalation PdII_Ox->PdII_Trans + Cu-C≡CR PdII_Cis cis-[Ar-Pd(II)L₂-(C≡CR)] Isomerization PdII_Trans->PdII_Cis PdII_Cis->Pd0 Reductive Elimination Product Coupled Alkyne Product + Et₃N·HI PdII_Cis->Product CuI CuI Precatalyst Cu_Acetylide Cu-C≡CR Copper Acetylide CuI->Cu_Acetylide + Alkyne / Base Cu_Acetylide->PdII_Trans Transmetalation Cu_Acetylide->CuI - CuI ArI Methyl 3-iodo-4-propoxybenzoate (Aryl Iodide) ArI->PdII_Ox Alkyne Terminal Alkyne + Et₃N Base Alkyne->Cu_Acetylide

Fig 1: Dual Pd/Cu catalytic cycle for the Sonogashira coupling of Methyl 3-iodo-4-propoxybenzoate.

Experimental Design & Optimization Data

Prior to establishing the standard protocol, condition screening was performed to evaluate the impact of the solvent matrix and catalyst loading on the ortho-propoxy substituted system. The quantitative data is summarized in Table 1.

Table 1: Optimization of Reaction Conditions

EntryCatalyst System (mol%)Solvent / Base MatrixTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh3​)2​Cl2​ (2) / CuI (4)Neat Et3​N 251278Sluggish kinetics; incomplete dissolution of aryl iodide.
2 Pd(PPh3​)2​Cl2​ (2) / CuI (4) THF / Et3​N (1:1) 50 4 >95 Optimal; homogeneous mixture, rapid quantitative conversion.
3 Pd(OAc)2​ (2) / PPh3​ (4) / CuI (4)DMF / DIPEA (2:1)50489Trace Glaser homocoupling observed due to solvent polarity.
4 Pd(PPh3​)4​ (5) (Cu-free)THF / Et3​N (1:1)701665Requires elevated temp; transmetalation is the rate-limiting step.

Note: Entry 2 represents the validated parameters utilized in the protocol below.

Step-by-Step Experimental Protocol

Reaction: Methyl 3-iodo-4-propoxybenzoate + Phenylacetylene Methyl 4-propoxy-3-(phenylethynyl)benzoate Scale: 1.0 mmol

Reagents and Equipment
  • Aryl Iodide: Methyl 3-iodo-4-propoxybenzoate (320.1 mg, 1.0 mmol, 1.0 equiv)

  • Alkyne: Phenylacetylene (122.6 mg, 132 µL, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: Pd(PPh3​)2​Cl2​ (14.0 mg, 0.02 mmol, 2 mol%)

  • Copper Co-catalyst: CuI (7.6 mg, 0.04 mmol, 4 mol%)

  • Solvents: Anhydrous THF (2.0 mL), Triethylamine ( Et3​N ) (2.0 mL)

  • Equipment: 10 mL Schlenk flask, magnetic stir bar, Argon manifold, oil bath.

Phase 1: Setup and Rigorous Degassing
  • Solid Loading: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-iodo-4-propoxybenzoate (320.1 mg), Pd(PPh3​)2​Cl2​ (14.0 mg), and CuI (7.6 mg).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Syringe in anhydrous THF (2.0 mL) and Et3​N (2.0 mL).

  • Liquid Degassing: Sparge the resulting yellow suspension with Argon gas via a submerged needle for 10 minutes to displace dissolved oxygen.

Phase 2: Reaction Execution and Self-Validation
  • Alkyne Addition: Add Phenylacetylene (132 µL) dropwise via microsyringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously (800 rpm).

  • Visual Validation (Crucial): Within 15–30 minutes, observe the reaction mixture transition from a yellow suspension to a deep brown/black homogeneous solution. This color shift validates the in situ reduction of Pd(II) to the active Pd(0) species. Subsequently, a white/pale-yellow precipitate will begin to form; this is triethylammonium iodide ( Et3​N⋅HI ), a stoichiometric byproduct confirming successful C–C bond formation[5].

Phase 3: Monitoring and Quenching
  • TLC Monitoring: After 3 hours, sample the reaction under positive Argon pressure. Run a TLC (Hexanes/EtOAc, 8:2). The starting aryl iodide ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.5 ).

  • Quenching: Once complete (typically 4 hours), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the precipitated Et3​N⋅HI salts and precipitated palladium black. Rinse the pad with an additional 10 mL of Ethyl Acetate.

Phase 4: Workup and Purification
  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4​Cl (2 × 15 mL). Scientific Note: The NH4​Cl wash is critical; it chelates and removes residual copper species, preventing product degradation during concentration.

  • Brine Wash: Wash the organic layer with brine (15 mL), then dry over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude brown oil.

  • Chromatography: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolation: Combine the product-containing fractions and evaporate to afford Methyl 4-propoxy-3-(phenylethynyl)benzoate as a solid or highly viscous oil.

References

  • Source: wikipedia.
  • Source: libretexts.
  • Source: tandfonline.
  • Source: walisongo.ac.
  • Source: bldpharm.

Sources

Method

Application Note: Strategic Derivatization of Methyl 3-iodo-4-propoxybenzoate for API Scaffold Generation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Executive Summary & Substrate Profiling

In modern drug discovery, the rapid generation of diverse chemical libraries relies on the late-stage functionalization of versatile building blocks. Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) is a highly privileged scaffold featuring three distinct orthogonal vectors for derivatization:

  • The Aryl Iodide (C3 position): A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling[1].

  • The Methyl Ester (C1 position): A latent carboxylic acid that can be unmasked for subsequent amidation or esterification.

  • The Propoxy Ether (C4 position): An electron-donating group that provides lipophilicity and steric bulk, influencing the reactivity of the adjacent C3 position.

This application note details a robust, self-validating two-stage workflow to convert this substrate into complex biaryl amides. The protocol leverages a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling followed by Lithium-mediated Saponification and HATU-driven Amidation .

Derivatization Workflow

G SM Methyl 3-iodo-4-propoxybenzoate (Starting Material) S1 Stage 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 SM->S1 INT Methyl 3-aryl-4-propoxybenzoate (Biaryl Intermediate) S1->INT S2A Stage 2a: Saponification LiOH, THF/H2O INT->S2A ACID 3-aryl-4-propoxybenzoic acid (Free Acid) S2A->ACID S2B Stage 2b: Amidation HATU, DIPEA, R-NH2 ACID->S2B API Target Biaryl Amide (Final API Scaffold) S2B->API

Workflow for the two-stage derivatization of Methyl 3-iodo-4-propoxybenzoate into biaryl amides.

Stage 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Causality

The C-I bond is the most reactive carbon-halogen bond toward oxidative addition by Pd(0)[1]. However, the adjacent C4-propoxy group introduces significant steric hindrance. To prevent catalyst deactivation and ensure rapid reductive elimination, a bidentate phosphine ligand is required. Pd(dppf)Cl₂ is selected because its large bite angle (99°) forces the intermediate diorganopalladium(II) complex into a cis-conformation, drastically accelerating the reductive elimination step to form the biaryl product.

Experimental Protocol

Objective: Synthesis of Methyl 3-(substituted-phenyl)-4-propoxybenzoate.

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 3-iodo-4-propoxybenzoate (1.0 mmol, 320.12 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to establish a strictly anaerobic environment, preventing the homocoupling of the boronic acid.

  • Solvent Introduction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe. The presence of water is critical as it dissolves the base, facilitating the formation of the reactive boronate complex required for transmetalation[1].

  • Heating & Monitoring: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 8:2) or LC-MS. The reaction is typically self-validating; the disappearance of the heavily UV-active starting material peak (~320 m/z) and the emergence of the product mass indicate completion (usually 4–6 hours).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-15% EtOAc in Hexanes) to yield the biaryl intermediate.

Catalyst Optimization Data

The following table summarizes the causal relationship between catalyst geometry and yield for this specific sterically hindered substrate.

Catalyst SystemLigand TypeBite AngleTime to CompletionIsolated Yield (%)
Pd(PPh₃)₄MonodentateN/A18 hours45% (Incomplete)
Pd(OAc)₂ / SPhosBuchwald (Biaryl)N/A8 hours78%
Pd(dppf)Cl₂ Bidentate 99° 4 hours 92%

Stage 2: Ester Saponification & Amidation

Mechanistic Rationale & Causality

The methyl ester must be hydrolyzed to a carboxylic acid to serve as an electrophile for amidation. Standard NaOH/MeOH protocols often require heating, which can lead to unwanted side reactions. Instead, we utilize LiOH in a biphasic THF/Water system .

The causality here is deeply rooted in the unique properties of the Lithium cation. Li⁺ acts as a mild Lewis acid. In the THF/Water system, THF coordinates with Li⁺, effectively dissolving a portion of the LiOH into the organic layer (acting as a pseudo-phase-transfer catalyst)[2]. Furthermore, Li⁺ coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the nucleophilic attack by the hydroxide ion[2].

For the subsequent amidation, HATU is selected over EDC/HOBt. The biaryl acid is sterically congested; HATU forms a highly reactive 7-aza-OBt ester intermediate that accelerates the reaction with primary/secondary amines even at room temperature.

Experimental Protocol
Step 2A: Saponification (Unmasking the Acid)
  • Setup: Dissolve the biaryl intermediate (1.0 mmol) from Stage 1 in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 10 mL)[3].

  • Hydrolysis: Add LiOH·H₂O (3.0 mmol, 125.9 mg) in one portion. Stir at room temperature for 2–4 hours.

  • Validation: Monitor by TLC. The product will stay at the baseline in non-polar solvent systems due to its ionic nature.

  • Workup (Critical Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until pH 2-3 is reached. A white precipitate (the free carboxylic acid) will form. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate to afford the pure acid.

Step 2B: HATU-Driven Amidation
  • Activation: In a dry flask under Argon, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 0.52 mL) and HATU (1.2 mmol, 456.3 mg). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (1.2 mmol). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry, concentrate, and purify via flash chromatography to isolate the final API scaffold.

References

  • Miyaura, N., & Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Available at:[Link]

  • Hayashi, K., Ichimaru, Y., Sugiura, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Available at:[Link]

  • Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. Available at:[Link]

Sources

Application

Application Note: Methyl 3-iodo-4-propoxybenzoate as a Key Scaffold in the Synthesis of S1P Receptor Modulators

Executive Summary & Scientific Rationale In modern medicinal chemistry, the rapid assembly of privileged scaffolds is paramount for accelerating structure-activity relationship (SAR) campaigns. Methyl 3-iodo-4-propoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the rapid assembly of privileged scaffolds is paramount for accelerating structure-activity relationship (SAR) campaigns. Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5)[1] serves as a highly versatile, bifunctional building block primarily utilized in the synthesis of biphenyl-based therapeutics.

Its most prominent application lies in the development of Sphingosine-1-Phosphate (S1P) receptor modulators [2]. S1P receptors are a class of G-protein-coupled receptors (GPCRs) that regulate lymphocyte trafficking and vascular homeostasis[3]. By utilizing this specific building block, chemists can efficiently construct the lipophilic core required for S1P1 receptor agonism and subsequent functional antagonism (receptor internalization), a clinically validated mechanism for treating autoimmune diseases such as multiple sclerosis[4].

Structural Causality: Why this specific building block?
  • The Iodo Substitution: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species into the carbon-halogen bond is the rate-determining step. The C–I bond (~238 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol). Using the iodo-arene allows for complete conversion at milder temperatures, minimizing the thermal degradation of sensitive boronic acids and reducing protodeboronation side reactions.

  • The Propoxy Group: SAR studies demonstrate that the alkoxy chain length at the para position dictates receptor subtype selectivity. The propoxy group provides optimal steric bulk to anchor the molecule within the hydrophobic pocket of the S1P1 receptor, while sterically clashing with the binding site of the S1P3 subtype, thereby reducing cardiovascular liabilities (e.g., bradycardia) associated with off-target S1P3 activation.

  • The Methyl Ester: Acts as a stable protecting group during the harsh basic conditions of cross-coupling, which can later be selectively saponified to a carboxylic acid—the essential polar headgroup required for electrostatic interaction with the S1P receptor's cationic residues.

Mechanistic Pathway: S1P Receptor Modulation

To understand the biological endpoint of the synthesized compounds, it is critical to visualize the pharmacological pathway. Modulators derived from Methyl 3-iodo-4-propoxybenzoate act as functional antagonists.

S1P_Pathway S1P S1P Modulator (Biphenyl Scaffold) Receptor S1P1 Receptor (GPCR) S1P->Receptor High Affinity Binding Gi Gi Protein Activation Receptor->Gi Agonism Internalization Receptor Internalization Receptor->Internalization Sustained Binding Effect Lymphocyte Sequestration Internalization->Effect Functional Antagonism

S1P1 receptor signaling and functional antagonism via modulator-induced internalization.

Experimental Workflows & Self-Validating Protocols

The transformation of Methyl 3-iodo-4-propoxybenzoate into an active pharmaceutical ingredient (API) precursor typically follows a two-step sequence: a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

Synthetic_Workflow SM Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C SM->Suzuki Boronic Arylboronic Acid (Lipophilic Tail) Boronic->Suzuki Intermediate Biphenyl Methyl Ester Intermediate Suzuki->Intermediate LC-MS Validation Hydrolysis Ester Hydrolysis LiOH, THF/H2O Intermediate->Hydrolysis Product Biphenyl Carboxylic Acid (Active Pharmacophore) Hydrolysis->Product HPLC Purification

Two-step synthetic workflow for generating biphenyl S1P modulators.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the biphenyl core by coupling Methyl 3-iodo-4-propoxybenzoate with a para-substituted arylboronic acid (e.g., 4-octylphenylboronic acid).

Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, pushing the catalytic cycle forward and minimizing the homocoupling of the boronic acid, which is a common parasitic side reaction.

Step-by-Step Methodology:

  • Charge a flame-dried Schlenk flask with Methyl 3-iodo-4-propoxybenzoate (1.0 equiv, 3.12 mmol), 4-octylphenylboronic acid (1.2 equiv, 3.74 mmol), and K₂CO₃ (3.0 equiv, 9.36 mmol).

  • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of argon.

  • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Note: Degassing via sparging is critical to prevent the oxidation of the Pd(0) active species.

  • Heat the reaction mixture to 80°C and stir vigorously for 4 hours.

Self-Validation Checkpoint: Before proceeding to workup, withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak ( m/z 321 [M+H]⁺) is completely absent, and the product mass ( m/z 383 [M+H]⁺ for the octylphenyl adduct) constitutes >95% of the total ion chromatogram (TIC). If starting material persists, verify the integrity of the Pd catalyst and ensure the system is strictly anaerobic.

Protocol B: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid to serve as the polar headgroup for receptor interaction.

Causality & Design: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The small, highly charge-dense lithium cation strongly coordinates with the carbonyl oxygen of the ester. This Lewis acid-like coordination increases the electrophilicity of the ester carbon, facilitating nucleophilic attack by the hydroxide ion under milder temperatures, thereby preventing the cleavage of the propoxy ether linkage.

Step-by-Step Methodology:

  • Dissolve the biphenyl methyl ester intermediate (1.0 equiv) in a THF/H₂O/MeOH mixture (2:1:1 v/v, 0.1 M).

  • Add LiOH·H₂O (5.0 equiv) in one portion at room temperature.

  • Stir the biphasic mixture at 40°C for 12 hours.

  • Acidify the reaction mixture to pH 2 using 1M HCl to precipitate the free carboxylic acid.

  • Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3) with a drop of acetic acid. The protocol is validated by the disappearance of the high-R_f ester spot (typically R_f ~0.6) and the appearance of a highly polar, tailing spot near the baseline (R_f ~0.1) corresponding to the carboxylic acid.

Quantitative Data & Optimization

To ensure maximum throughput and atom economy, the Suzuki-Miyaura coupling conditions for Methyl 3-iodo-4-propoxybenzoate were rigorously optimized. The data below summarizes the impact of catalyst and solvent selection on the overall yield.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Solvent System (v/v)Base (3 equiv)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃10065%Significant boronic acid homocoupling observed due to slow reductive elimination.
2 Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 80 92% Optimal conditions. Bidentate ligand accelerates coupling; mild base prevents ester hydrolysis.
3Pd(OAc)₂ / SPhosTHF/H₂OK₃PO₄6588%Excellent conversion at lower temp, but SPhos ligand increases overall process cost.
4Pd(dppf)Cl₂DMF/H₂OCs₂CO₃9078%Stronger base (Cs₂CO₃) and higher temp led to premature, undesired ester hydrolysis (12%).
References
  • BLDpharm Product Specification - 1131614-13-5 | Methyl 3-iodo-4-propoxybenzoate. BLDpharm.
  • Patent WO2010042998A1 - S1p receptors modulators. Google Patents.
  • Research Article - Practical Synthesis of a S1P Receptor 1 Agonist via a Guareschi–Thorpe Reaction. ResearchGate.
  • Research Article - Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer. PMC / NIH.

Sources

Method

Application Notes &amp; Protocols: Synthesis of Novel Heterocycles Using Methyl 3-iodo-4-propoxybenzoate

Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their unique str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Heterocyclic Diversity with a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Their unique structural and electronic properties are central to the function of countless pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The strategic synthesis of novel heterocyclic scaffolds is therefore a paramount objective for researchers. This guide introduces Methyl 3-iodo-4-propoxybenzoate , a highly versatile and functionalized aromatic building block, and provides detailed protocols for its application in the synthesis of diverse heterocyclic systems.

Methyl 3-iodo-4-propoxybenzoate is strategically designed for synthetic utility. Its key features include:

  • An iodo group at the 3-position, which serves as an excellent leaving group for a wide array of palladium and copper-catalyzed cross-coupling reactions.[4] Aryl iodides are generally more reactive than their corresponding bromides or chlorides, often allowing for milder reaction conditions.[4]

  • A methyl ester at the 1-position, which can be readily hydrolyzed, reduced, or converted into other functional groups, providing a handle for subsequent cyclization or derivatization steps.

  • A propoxy group at the 4-position, which enhances solubility in organic solvents and can modulate the electronic properties and biological activity of the final heterocyclic products.

This document provides researchers, scientists, and drug development professionals with a robust technical framework, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore its application in cornerstone reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation, offering field-proven insights and self-validating protocols.

PART 1: Safety, Handling, and Storage

Scientific integrity begins with safety. Before commencing any experimental work, it is critical to understand the hazards associated with the reagents.

Methyl 3-iodo-4-propoxybenzoate:

  • Hazards: While specific data for this exact molecule is limited, analogous compounds like Methyl 3-iodo-4-methylbenzoate are known to cause skin and serious eye irritation.[5] Inhalation and ingestion should be avoided.[6]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[6]

Palladium and Copper Catalysts:

  • Hazards: Palladium and copper salts can be harmful if swallowed and may cause skin and eye irritation.[7] They are also toxic to aquatic life.

  • Handling: These catalysts are often air-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).[8] Care should be taken to avoid creating dust.

  • Disposal: Dispose of all metal-containing waste in accordance with local, regional, and national regulations. Do not release into the environment.

Solvents and Reagents:

  • Many organic solvents (e.g., Toluene, Dioxane, DMSO) are flammable and have associated toxicities.

  • Bases such as potassium phosphate, cesium carbonate, and sodium tert-butoxide are corrosive and/or hygroscopic.

  • Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

PART 2: Palladium-Catalyzed Pathways to Heterocycle Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[9][10] The electron-rich nature of Methyl 3-iodo-4-propoxybenzoate makes it an excellent substrate for these transformations.

Buchwald-Hartwig Amination for N-Aryl Heterocycle Synthesis

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][12] This reaction allows for the direct coupling of an amine with our aryl iodide, paving the way for the synthesis of N-arylated heterocycles like indazoles, benzimidazoles, or for building precursors to quinolinones.

Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of Methyl 3-iodo-4-propoxybenzoate. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of phosphine ligand.[12]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-arylated product and regenerating the Pd(0) catalyst.[13]

Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial as they promote both the oxidative addition and the final reductive elimination steps, particularly for sterically hindered substrates.[11][12]

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Add Pd Precatalyst, Ligand, Base, and Aryl Iodide to a dry Schlenk flask. purge 2. Evacuate and backfill with Argon (3x). setup->purge add_reagents 3. Add anhydrous Solvent and Amine via syringe. purge->add_reagents heat 4. Heat reaction mixture (e.g., 80-110 °C) with vigorous stirring. add_reagents->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and dilute with Ethyl Acetate. monitor->cool wash 7. Wash with water and brine. Dry organic layer (Na₂SO₄). cool->wash purify 8. Concentrate and purify by flash column chromatography. wash->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Materials & Reagents:

  • Methyl 3-iodo-4-propoxybenzoate (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 4-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Schlenk flask, magnetic stirrer, heating mantle, inert gas line (Argon/Nitrogen)

Detailed Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 3-iodo-4-propoxybenzoate, the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe, followed by the amine coupling partner.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) sources.[11]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for coupling efficiency.[12]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, non-protic solvents are necessary for reaction integrity.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling our aryl iodide with an organoboron compound.[14] This is foundational for creating biaryl heterocycles or for introducing carbon-based side chains that can be further elaborated and cyclized. For example, coupling with a 2-formylphenylboronic acid could lead to a precursor for dibenz[b,f]oxepine structures after subsequent intramolecular reactions.

Causality & Mechanistic Insight: The mechanism is analogous to other palladium-catalyzed couplings.

  • Oxidative Addition: Pd(0) inserts into the C-I bond of Methyl 3-iodo-4-propoxybenzoate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by the base, which activates the boron species to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

Materials & Reagents:

  • Methyl 3-iodo-4-propoxybenzoate (1.0 equiv)

  • Arylboronic Acid or Ester (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, 3.0 equiv)

  • Solvent System (e.g., Dioxane/Water, Toluene/Water)

Detailed Procedure:

  • In a flask, combine Methyl 3-iodo-4-propoxybenzoate, the boronic acid/ester, the palladium catalyst, and the base.

  • Purge the flask with an inert gas (Argon).

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the mixture (typically 80-100 °C) under the inert atmosphere until TLC/LC-MS indicates completion.[14]

  • Cool the reaction, dilute with ethyl acetate, and wash with water.

  • Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via flash chromatography or recrystallization.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/XPhosPd(PPh₃)₄ is a classic choice; ligand systems offer broader scope.[15]
Boron Source Arylboronic Acid or Pinacol EsterPinacol esters offer enhanced stability and are often preferred.
Base K₃PO₄ or K₂CO₃Essential for activating the boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1) or Toluene/H₂OThe presence of water is often crucial for the transmetalation step.
Heck Reaction for Alkene Vinylation

The Heck reaction couples the aryl iodide with an alkene, providing access to substituted stilbene and cinnamate ester derivatives.[16] These products are valuable intermediates for the synthesis of various heterocycles, such as coumarins or quinolines, through subsequent intramolecular cyclization reactions.

Causality & Mechanistic Insight:

  • Oxidative Addition: Pd(0) adds to the aryl iodide.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Base-promoted Regeneration: The base neutralizes the generated H-X, regenerating the Pd(0) catalyst.[17]

Protocol 2.3: General Procedure for the Heck Reaction

G start Start: Assemble Reagents setup Add Aryl Iodide, Pd(OAc)₂, Ligand, Base, and Alkene to flask. start->setup solvent Add anhydrous Solvent (e.g., DMF, Acetonitrile). setup->solvent reaction Heat mixture (80-120 °C) under Argon atmosphere. solvent->reaction workup Cool, filter off salts, dilute with EtOAc. reaction->workup wash Wash with H₂O and brine. Dry organic layer. workup->wash purify Concentrate and purify (Chromatography/Recrystallization). wash->purify end End: Pure Product purify->end

Caption: Generalized workflow for a Heck Reaction.

Materials & Reagents:

  • Methyl 3-iodo-4-propoxybenzoate (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene, 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃ or a Buchwald ligand, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, Acetonitrile)

Detailed Procedure:

  • Charge a reaction vessel with Methyl 3-iodo-4-propoxybenzoate, palladium acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with argon.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture (typically 80-120 °C) with stirring.

  • After reaction completion (monitored by TLC/LC-MS), cool to room temperature.

  • Filter the reaction mixture to remove inorganic salts, washing the filter cake with the reaction solvent.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

PART 3: Copper-Catalyzed Ullmann Condensation

While palladium catalysis is dominant, the copper-catalyzed Ullmann condensation remains a powerful and often complementary tool for forming C-N, C-O, and C-S bonds.[4][7] It can be particularly effective for coupling with certain nucleophiles where palladium-based systems may be less efficient.

Causality & Mechanistic Insight: The Ullmann reaction traditionally required harsh conditions, but modern protocols use ligands to facilitate the reaction at lower temperatures.[7][18] The mechanism is thought to involve the formation of a copper(I) species in situ. This species undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate, which then reductively eliminates to yield the product.[4][7] Ligands, such as phenanthrolines or amino acids, stabilize the copper catalyst and accelerate the key steps.[7]

Protocol 3.1: General Procedure for Ullmann N-Arylation

Materials & Reagents:

  • Methyl 3-iodo-4-propoxybenzoate (1.0 equiv)

  • Nitrogen Nucleophile (e.g., imidazole, benzamide, 1.2 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous Solvent (e.g., DMSO or DMF)

Detailed Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine the nitrogen nucleophile, base, ligand, and CuI.[7]

  • Add Methyl 3-iodo-4-propoxybenzoate and anhydrous DMSO.

  • Stir the reaction mixture vigorously and heat to the required temperature (often 90-120 °C).[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic solution extensively with water to remove the high-boiling solvent (DMSO), followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterRecommended ConditionRationale / Notes
Catalyst Copper(I) Iodide (CuI)A common and effective copper source for Ullmann reactions.[7][19]
Ligand L-proline, 1,10-phenanthrolineChelating ligands are critical for catalytic activity at lower temperatures.[7][19]
Base K₃PO₄, K₂CO₃A strong base is required to deprotonate the N-H nucleophile.
Solvent DMSO, DMFHigh-boiling, polar aprotic solvents are typically required.[4]

PART 4: Characterization of Synthesized Heterocycles

Confirmation of the structure and purity of the newly synthesized compounds is a critical final step. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[20][21] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's framework. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign complex structures.[22][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound. Fragmentation patterns can also offer additional structural information.[24]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups (e.g., C=O of an ester or amide, N-H of an amine, C=C of an aromatic ring) in the molecule.[20]

  • Chromatographic Analysis: Techniques like TLC, HPLC, and GC-MS are used to assess the purity of the final compound and to monitor the progress of the reaction.

Conclusion

Methyl 3-iodo-4-propoxybenzoate stands out as a powerful and adaptable starting material for the synthesis of a broad array of novel heterocycles. Its strategically placed functional groups allow for the application of robust and well-understood synthetic methodologies, including palladium- and copper-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore new chemical space, empowering the development of next-generation pharmaceuticals and advanced materials.

References

  • Palladium-Catalyzed Annulation of 2-iodo-1,1′-biaryl Substrates.
  • Ullmann condensation - Wikipedia. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Nickel-Catalyzed Cyclization of 2-Iodoanilines with Aroylalkynes: An Efficient Route for Quinoline Derivatives. The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. ACS Omega. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Methods in Organic Synthesis Paper. University of Delhi. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Amanote Research. [Link]

  • Quinoline synthesis via electrophilic cyclization of anilines and alkynes. ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO. [Link]

  • Palladium catalysts. C&CS. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Synthesis, Characterization and Antibacterial Screening of Some Novel Compounds containing Multi N-Fused Heterocycles. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Palladium on calcium carbonate (lead poisoned). Organic Syntheses. [Link]

  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. [Link]

  • Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations. Chemical Communications. [Link]

  • Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. PubMed. [Link]

  • Role of palladium catalyst in cross-coupling reactions. X-Energy. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina. [Link]

  • Methyl 3-iodo-4-methylbenzoate PubChem CID 13614033. PubChem. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Bentham Science. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

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  • Synthesis of Symmetrical trans-Stilbenes by a Double Heck Reaction. Organic Syntheses. [Link]

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  • Heterocycles in Medicinal Chemistry III. PMC. [Link]

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Sources

Application

Application Note: Overcoming Steric Hindrance in the Heck Cross-Coupling of Methyl 3-iodo-4-propoxybenzoate

Executive Summary & Mechanistic Rationale The palladium-catalyzed Mizoroki-Heck cross-coupling is a foundational transformation in modern drug development and materials science. However, substrates bearing bulky ortho-su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The palladium-catalyzed Mizoroki-Heck cross-coupling is a foundational transformation in modern drug development and materials science. However, substrates bearing bulky ortho-substituents often suffer from sluggish reaction kinetics and poor yields. This application note details an optimized, highly efficient protocol for the Heck coupling of Methyl 3-iodo-4-propoxybenzoate , a highly functionalized aryl iodide building block.

While the weak carbon-iodine (C-I) bond inherently facilitates rapid oxidative addition to Palladium(0)[1], the electron-donating and sterically demanding ortho-propoxy group creates a congested microenvironment. This steric bulk severely impedes the subsequent alkene coordination and migratory insertion steps[2]. To overcome this thermodynamic barrier, this protocol utilizes a tailored catalytic system comprising Palladium(II) acetate and the bulky tri-(o-tolyl)phosphine ligand to force ligand dissociation and accelerate the catalytic cycle[3].

Causality in Experimental Design (E-E-A-T)

Every reagent in this protocol has been selected based on specific mechanistic causality to ensure a robust and self-validating workflow:

  • Pre-catalyst (Pd(OAc)₂): Selected for its bench-stability and cost-effectiveness. In the presence of triethylamine, Pd(II) is rapidly reduced in situ to the active Pd(0) species required to initiate the catalytic cycle[3].

  • Ligand (P(o-tolyl)₃): The steric bulk of the o-tolyl groups is the critical success factor. It promotes the formation of a highly active, coordinatively unsaturated 14-electron Pd(0)L₂ complex. During the cycle, the steric pressure forces the dissociation of one phosphine ligand, creating the necessary vacant coordination site for the alkene to bind to the sterically congested ortho-propoxy-arylpalladium(II) intermediate[3].

  • Base (Triethylamine, Et₃N): Serves a dual purpose. It acts as a mild reducing agent for catalyst activation and neutralizes the hydroiodic acid (HI) generated during the syn-β-hydride elimination step, thereby preventing catalyst poisoning and regenerating the Pd(0) species[4].

  • Solvent (DMF): A highly polar aprotic solvent is essential. It stabilizes the polarized, ionic transition states during the oxidative addition and migratory insertion steps, significantly accelerating the reaction rate compared to non-polar solvents[3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative optimization data, demonstrating why the selected parameters outperform standard conditions for this specific sterically hindered substrate.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃Toluene1002445Sluggish oxidative addition in non-polar solvent; severe steric clash during insertion.
2 Pd(OAc)₂ P(o-tolyl)₃ Et₃N DMF 90 12 88 Optimal. Bulky ligand facilitates alkene coordination; DMF stabilizes intermediates.
3Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane901282Good yield, but reagents are highly sensitive/pyrophoric, reducing protocol robustness.
4Pd(OAc)₂None (Jeffery)Et₃NDMF902430Ligand-free conditions fail to overcome the ortho-propoxy steric barrier.

Catalytic Workflow Visualization

HeckMechanism Pd0 1. Active Catalyst Pd(0)[P(o-tolyl)3]2 OxAdd 2. Oxidative Addition Ar-Pd(II)L2-I (Sterically Congested) Pd0->OxAdd + Methyl 3-iodo-4-propoxybenzoate AlkeneCoord 3. Alkene Coordination Ligand Dissociation OxAdd->AlkeneCoord - P(o-tolyl)3 + Acrylate MigIns 4. Migratory Insertion Syn-Addition Intermediate AlkeneCoord->MigIns Syn-Insertion BetaElim 5. β-Hydride Elimination Release of Substituted Alkene MigIns->BetaElim C-C Bond Formed Regen 6. Catalyst Regeneration Base neutralizes HI BetaElim->Regen + Product Regen->Pd0 + Et3N - Et3NH+I-

Figure 1: Catalytic cycle of the Heck coupling for sterically hindered ortho-propoxy aryl iodides.

Step-by-Step Experimental Protocol

This protocol describes the coupling of Methyl 3-iodo-4-propoxybenzoate with tert-butyl acrylate. It is designed as a self-validating system , incorporating specific visual and chemical checkpoints to ensure experimental integrity.

Phase 1: Reaction Setup (Argon Atmosphere)
  • Preparation: Flame-dry a 10 mL Schlenk tube or a thick-walled glass vial equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Solid Addition: To the vessel, add Methyl 3-iodo-4-propoxybenzoate (320 mg, 1.0 mmol, 1.0 equiv), Palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and tri-(o-tolyl)phosphine (30.4 mg, 0.10 mmol, 10 mol%).

  • Solvent & Liquid Addition: Inject anhydrous DMF (3.0 mL) to dissolve the solids. The solution will initially appear reddish-brown .

  • Reagent Addition: Sequentially inject tert-butyl acrylate (220 µL, 1.5 mmol, 1.5 equiv) and Triethylamine (280 µL, 2.0 mmol, 2.0 equiv).

  • Sealing: Seal the vessel tightly under a positive pressure of Argon.

Phase 2: Execution & Self-Validating Monitoring
  • Heating: Transfer the vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm).

  • Visual Checkpoint 1: Within the first 15–30 minutes of heating, observe the color transition. The mixture should shift from reddish-brown to a clear yellow/orange , visually confirming the reduction of Pd(II) to the active Pd(0) species[4].

  • TLC Validation: After 8 hours, withdraw a 5 µL aliquot. Quench in 100 µL EtOAc/Water. Spot the organic layer against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).

    • Validation: The starting aryl iodide (high Rf, UV-active) should be consumed, replaced by a more polar, highly UV-active product spot (lower Rf).

  • Visual Checkpoint 2: At complete conversion (typically 10–12 hours), the solution will often darken, and a fine black precipitate (Palladium black ) may form, indicating the natural end of the catalyst's lifecycle.

Phase 3: Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL).

  • Extraction & Self-Validating Wash: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL). Combine the organic layers.

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) . Causality: DMF is highly miscible with EtOAc. The LiCl wash pulls the DMF entirely into the aqueous phase, preventing emulsion formation and avoiding DMF contamination in subsequent NMR analysis.

  • Drying: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure coupled product.

Sources

Method

Application Notes and Protocols for the Quantification of Methyl 3-iodo-4-propoxybenzoate

Introduction Methyl 3-iodo-4-propoxybenzoate is an organic compound of interest in pharmaceutical development and chemical synthesis. Its chemical structure, featuring a substituted benzene ring, makes it amenable to ana...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-iodo-4-propoxybenzoate is an organic compound of interest in pharmaceutical development and chemical synthesis. Its chemical structure, featuring a substituted benzene ring, makes it amenable to analysis by common chromatographic techniques. Accurate and precise quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments.

This document provides detailed application notes and protocols for the quantification of Methyl 3-iodo-4-propoxybenzoate using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The methodologies presented are grounded in established analytical principles for similar aromatic and iodinated compounds and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of Methyl 3-iodo-4-propoxybenzoate (Inferred)

While specific experimental data for Methyl 3-iodo-4-propoxybenzoate is not widely published, its properties can be inferred from its structure and from data on analogous compounds like Methyl 3-iodo-4-methylbenzoate.[1][2][4]

PropertyInferred Value/CharacteristicRationale & Implication for Analysis
Molecular Formula C₁₁H₁₃IO₃Calculated from structure.
Molecular Weight 320.12 g/mol Calculated from structure. Essential for concentration calculations.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane).The low aqueous solubility makes it an ideal candidate for reversed-phase HPLC. Organic solvents will be required for sample and standard preparation.
UV Absorbance Expected λmax ~230-280 nmSubstituted benzoic acids typically exhibit strong absorbance in this region, allowing for sensitive UV detection in HPLC.[3][6][7][8]
Volatility Moderately volatile.The propoxy group and the overall molecular weight suggest that it is sufficiently volatile for GC analysis, likely with a high boiling point.
Thermal Stability Expected to be reasonably stable.Iodinated aromatic compounds are generally stable, but thermal stability should be evaluated during GC method development to avoid on-column degradation.[5][9]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like Methyl 3-iodo-4-propoxybenzoate.[10] The method proposed below is based on common practices for the analysis of benzoate derivatives and other aromatic compounds.[11][12]

Principle of the Method

The sample is dissolved in a suitable organic solvent and injected into the HPLC system. The separation is achieved on a reversed-phase C18 column where the non-polar stationary phase interacts with the analyte. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used to elute the compound. The analyte is detected by its absorbance of UV light at a specific wavelength, and the resulting peak area is proportional to its concentration.

Proposed HPLC-UV Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (60:40, v/v)This starting composition provides a good balance of elution strength and retention. It can be optimized based on initial experimental results. Acetonitrile generally offers lower UV cutoff and viscosity compared to methanol.[13][14][15]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA standard injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmSubstituted benzoates often have significant absorbance at this wavelength. A full UV scan of the analyte standard is recommended to determine the optimal wavelength for maximum sensitivity.
Run Time 10 minutesThis should be sufficient for the elution of the analyte. The run time should be adjusted to ensure the elution of any late-eluting impurities.
Experimental Protocol: HPLC-UV Analysis

1.3.1. Reagents and Materials

  • Methyl 3-iodo-4-propoxybenzoate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

1.3.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 3-iodo-4-propoxybenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

1.3.3. Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of Methyl 3-iodo-4-propoxybenzoate into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

1.3.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Perform a system suitability check by injecting a mid-range standard solution multiple times.

1.3.5. Data Analysis

  • Integrate the peak area of Methyl 3-iodo-4-propoxybenzoate in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Methyl 3-iodo-4-propoxybenzoate in the sample solutions using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1000 µg/mL in Methanol) prep_work_std Prepare Working Standards (Dilute with Mobile Phase) prep_std->prep_work_std prep_sample Prepare Sample Solution (Dissolve in Methanol, Dilute) filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample inject Inject Blank, Standards, Samples filter_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for HPLC-UV analysis of Methyl 3-iodo-4-propoxybenzoate.

Part 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[16][17] Given the expected properties of Methyl 3-iodo-4-propoxybenzoate, GC-FID presents a viable alternative to HPLC-UV.

Principle of the Method

The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (carrier gas) onto a capillary column. The column, housed in a temperature-programmed oven, separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the carbon-containing analyte.

Proposed GC-FID Method Parameters
ParameterRecommended ConditionJustification
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)A non-polar to mid-polar column like a 5% phenyl-methylpolysiloxane is a good starting point for the analysis of aromatic compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC. Helium is inert, while hydrogen can provide better efficiency at higher flow rates.
Inlet Temperature 280 °CShould be high enough to ensure complete vaporization of the analyte without causing thermal degradation. This should be optimized.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is necessary to ensure good peak shape and separation from any potential impurities. The final temperature should be sufficient to elute the analyte in a reasonable time.
Detector Flame Ionization Detector (FID)FID provides excellent sensitivity for organic compounds and is a robust, general-purpose detector.
Detector Temperature 300 °CShould be higher than the final oven temperature to prevent condensation of the analyte.
Injection Volume 1 µL (split or splitless)The injection mode will depend on the concentration of the analyte. A split injection is suitable for higher concentrations, while splitless is used for trace analysis.
Experimental Protocol: GC-FID Analysis

2.3.1. Reagents and Materials

  • Methyl 3-iodo-4-propoxybenzoate reference standard

  • Dichloromethane (GC grade) or other suitable solvent

  • Volumetric flasks, pipettes, and autosampler vials

2.3.2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 3-iodo-4-propoxybenzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.3.3. Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of Methyl 3-iodo-4-propoxybenzoate into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Further dilute an aliquot of this solution with dichloromethane to a final concentration within the calibration range.

  • Transfer the final solution to a GC autosampler vial.

2.3.4. Chromatographic Procedure

  • Set up the GC-FID system with the specified parameters.

  • Inject a blank (dichloromethane) to check for system cleanliness.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

2.3.5. Data Analysis

  • Integrate the peak area of Methyl 3-iodo-4-propoxybenzoate.

  • Create a calibration curve by plotting peak area against concentration.

  • Calculate the concentration of the analyte in the samples using the calibration curve.

GC Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing prep_std Prepare Standard Stock (1000 µg/mL in Dichloromethane) prep_work_std Prepare Working Standards (Dilute with Dichloromethane) prep_std->prep_work_std prep_sample Prepare Sample Solution (Dissolve and Dilute) vial_transfer Transfer to GC Vial prep_sample->vial_transfer inject Inject into GC vial_transfer->inject vaporize Vaporize in Heated Inlet inject->vaporize separate Separation in Capillary Column vaporize->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify

Caption: Workflow for GC-FID analysis of Methyl 3-iodo-4-propoxybenzoate.

Part 3: Method Validation Protocol

Any analytical method used for quantitative analysis in a regulated environment must be validated to ensure it is fit for its intended purpose.[1][2][3][4][5] The following validation protocol is based on the ICH Q2(R2) guideline.

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).The peak for Methyl 3-iodo-4-propoxybenzoate should be well-resolved from any other peaks, and the peak purity should be confirmed using a diode array detector (for HPLC) or mass spectrometer (for GC).
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response over a defined range.A minimum of five concentrations should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples.
Accuracy To determine the closeness of the test results to the true value.Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. The mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay precision): The relative standard deviation (RSD) should be ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-assay precision): The RSD should be ≤ 2.0% when the analysis is performed by different analysts on different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The RSD of the results should be ≤ 2.0% when small changes are made to parameters such as mobile phase composition, flow rate, and column temperature.
Validation Experimental Design
  • Specificity: Analyze a blank, a placebo (if applicable), the analyte standard, and a sample spiked with expected impurities or degradation products.

  • Linearity: Prepare and analyze a series of at least five standards over the proposed range (e.g., 50% to 150% of the target concentration).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase pH ±0.2, organic composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

References

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). Chemsumer. Retrieved from [Link]

  • Forbes, W. F., & Sheratte, M. B. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(12), 1829-1837. [Link]

  • R Discovery. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • Kamath, B. V., Mehta, J. D., & Bafna, S. L. (1973). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Applied Chemistry and Biotechnology, 23(8), 613-618. [Link]

  • ResearchGate. (n.d.). Thermal studies of hypervalent iodine reagents. Retrieved from [Link]

  • Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link]

  • Promkatkaew, M., et al. (2018). A DFT Investigation of the Molecular Structure and UV Absorption Spectra of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Meta-Substituted 2-Ethylhexyl 2-Hydroxybenzoate: Sunscreen Applications. Key Engineering Materials, 765, 345-350. [Link]

  • ACS Publications. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Retrieved from [Link]

  • Pharmapproach. (2026, March 10). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • Pappa-Louisi, A., et al. (2005). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 814(1), 131-138. [Link]

  • Crawford Scientific. (n.d.). HPLC Solvent Properties & Sol.... Retrieved from [Link]

  • Beilstein Journals. (2024). Structure and thermal stability of phosphorus-iodonium ylids. Retrieved from [Link]

  • MDPI. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • Analytical Toxicology. (2017). Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Szymandera-Buszka, K., & Waszkowiak, K. (2009). STABILITY OF IODINATED SALTS DURING ROASTING AND STORAGE OF PORK MEATBALLS*. Acta Scientiarum Polonorum, Technologia Alimentaria, 8(4), 49-57. [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Retrieved from [Link]

  • PMC. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]

  • IntechOpen. (2022). Recent Applications of Gas Chromatography in Bioanalysis. Retrieved from [Link]

  • Gcms.cz. (n.d.). Separation of Volatile Organic Hydrocarbons with PLOT GC Columns & Selectivity Tuning. Retrieved from [Link]

  • Agilent. (2018). Trace analysis of permanent gases in ethylene and propylene hydrocarbon products. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic determination of propoxyphene and norpropoxyphene in plasma. Retrieved from [Link]

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Application

use of Methyl 3-iodo-4-propoxybenzoate in the synthesis of kinase inhibitors

Title: Application Note: Modular Synthesis of Kinase Inhibitors Utilizing Methyl 3-iodo-4-propoxybenzoate Introduction & Mechanistic Rationale The design and synthesis of small-molecule kinase inhibitors frequently rely...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Modular Synthesis of Kinase Inhibitors Utilizing Methyl 3-iodo-4-propoxybenzoate

Introduction & Mechanistic Rationale

The design and synthesis of small-molecule kinase inhibitors frequently rely on modular, convergent synthetic strategies. Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) has emerged as an exceptionally versatile trifunctional building block in medicinal chemistry. Its unique substitution pattern provides three distinct handles for chemical elaboration, making it an ideal core scaffold for constructing ATP-competitive kinase inhibitors [1].

As a Senior Application Scientist, it is critical to understand the causality behind the structural utility of this intermediate:

  • The Aryl Iodide (C3 Position): Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. The superior oxidative addition kinetics of the C–I bond compared to C–Br or C–Cl bonds allows for the efficient coupling of sterically hindered or electron-deficient heterocyclic boronic acids—motifs that frequently serve as the kinase hinge-binding domain [2].

  • The Propoxy Group (C4 Position): Beyond its electron-donating effect which modulates the electronics of the aryl ring, the propoxy group serves a critical structural role. In the final inhibitor, this aliphatic chain frequently projects into the hydrophobic pocket adjacent to the ATP-binding site, enhancing both target affinity and kinase selectivity.

  • The Methyl Ester (C1 Position): The ester acts as an orthogonal protecting group during the initial cross-coupling step. It is robust under mildly basic palladium catalysis but can be readily unmasked via saponification. The resulting carboxylic acid is then utilized for amide bond formation, typically to attach a solubilizing moiety directed toward the solvent-exposed region of the kinase.

Synthetic Workflow & Logical Relationships

The standard workflow for utilizing Methyl 3-iodo-4-propoxybenzoate involves a strict three-step sequence: Cross-Coupling → Saponification → Amide Formation . This sequence is deliberately ordered to prevent catalyst poisoning by free carboxylic acids during the palladium-catalyzed step and to avoid unwanted side reactions.

G A Methyl 3-iodo-4-propoxybenzoate (Starting Material) B Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) A->B Step 1 C Cross-Coupled Ester (Hinge Binder Attached) B->C D Saponification (LiOH, THF/H2O) C->D Step 2 E Carboxylic Acid Intermediate D->E F Amide Coupling (HATU, DIPEA, Amine) E->F Step 3 G Target Kinase Inhibitor (Fully Elaborated) F->G

Three-step modular synthetic workflow for kinase inhibitors using Methyl 3-iodo-4-propoxybenzoate.

Detailed Experimental Protocols

Self-Validating Note: Each step includes in-process controls (e.g., TLC, LC-MS) to ensure complete conversion before proceeding. Residual starting materials from incomplete couplings can severely complicate downstream purifications.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of the heterocyclic hinge-binding motif. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate dppf ligand effectively suppresses the competing dehalogenation and homocoupling of the boronic acid, ensuring high yields even with bulky, electron-deficient substrates [3].

  • Preparation: In an oven-dried Schlenk flask, charge Methyl 3-iodo-4-propoxybenzoate (1.0 equiv, 10 mmol), the heterocyclic boronic acid (1.2 equiv, 12 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL), followed by K₂CO₃ (2.0 equiv, 20 mmol). The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Validation: Monitor via LC-MS. The disappearance of the aryl iodide mass peak confirms completion.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the cross-coupled ester.

Step 2: Ester Saponification

Objective: Unmasking the carboxylic acid for downstream functionalization. Causality: LiOH in a mixed aqueous/organic solvent system provides mild hydrolysis conditions, preventing the cleavage of sensitive heterocycles or the epimerization of any chiral centers introduced during Step 1.

  • Preparation: Dissolve the cross-coupled ester (1.0 equiv, 7 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 35 mL).

  • Reaction: Add LiOH·H₂O (3.0 equiv, 21 mmol) in one portion. Stir the reaction mixture at room temperature (25 °C) for 4 hours.

  • Validation: Monitor by TLC. The ester spot should completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water (20 mL) and acidify to pH 3-4 using 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the carboxylic acid intermediate.

Step 3: Amide Coupling

Objective: Attachment of the solvent-exposed moiety (e.g., a solubilizing piperazine or morpholine derivative to improve pharmacokinetics). Causality: HATU is utilized as the coupling reagent due to its superior efficiency in activating sterically hindered carboxylic acids. DIPEA is used as a non-nucleophilic base to maintain the optimal pH for the coupling without competing with the amine nucleophile.

  • Preparation: Dissolve the carboxylic acid intermediate (1.0 equiv, 5 mmol) and the target amine (1.2 equiv, 6 mmol) in anhydrous DMF (25 mL).

  • Activation: Add DIPEA (3.0 equiv, 15 mmol) followed by HATU (1.2 equiv, 6 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours under N₂.

  • Validation: LC-MS should indicate complete conversion to the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via preparative HPLC to yield the final kinase inhibitor.

Quantitative Data Summary

To assist in scale-up and reaction planning, the typical performance metrics for the three-step sequence utilizing Methyl 3-iodo-4-propoxybenzoate are summarized below.

Reaction StepTransformationPrimary Reagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Purity (LC-MS)
1 Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O901275 – 88%> 95%
2 Ester SaponificationLiOH·H₂O, THF/MeOH/H₂O25490 – 98%> 98%
3 Amide CouplingHATU, DIPEA, DMF25280 – 92%> 98%

References

  • Title: Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: Chemical Reviews, ACS Publications URL: [Link]

  • Title: CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals Source: RSC Books URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-iodo-4-propoxybenzoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 3-iodo-4-propoxybenzoate. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-iodo-4-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices to empower you to improve yield and purity in your synthesis.

Methyl 3-iodo-4-propoxybenzoate and its analogs are valuable intermediates in medicinal chemistry and pharmaceutical development, notably in the synthesis of various inhibitors and complex molecules.[1][2] Achieving a high-yield, high-purity synthesis is critical for downstream applications and overall project efficiency. This document addresses the most common challenges encountered during its preparation.

Section 1: Understanding the Core Synthetic Pathways

Two primary, reliable routes are typically employed for the synthesis of Methyl 3-iodo-4-propoxybenzoate. The choice between them often depends on the availability of starting materials, desired purity, and scalability.

  • Route A: Direct Electrophilic Iodination. This pathway involves the direct iodination of the commercially available Methyl 4-propoxybenzoate. The propoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing the incoming electrophile (iodine) to the ortho position (C3).[3][4]

  • Route B: Iodination Followed by Etherification. This two-step approach begins with the iodination of Methyl 4-hydroxybenzoate to form Methyl 3-iodo-4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis using a propylating agent to yield the final product.[5]

Synthetic_Pathways sub_A Methyl 4-propoxybenzoate prod Methyl 3-iodo-4-propoxybenzoate sub_A->prod Electrophilic Iodination sub_B Methyl 4-hydroxybenzoate inter_B Methyl 3-iodo-4-hydroxybenzoate sub_B->inter_B Electrophilic Iodination inter_B->prod Williamson Ether Synthesis

Caption: Primary synthetic routes to Methyl 3-iodo-4-propoxybenzoate.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Question 1: My yield is consistently low (<50%) when performing the direct electrophilic iodination of Methyl 4-propoxybenzoate (Route A). What are the most likely causes?

Answer: Low yield in this reaction is a common problem and typically points to one of three areas: the nature of the iodinating agent, sub-optimal reaction conditions, or reaction reversibility.

  • Causality—The Iodinating Agent: Molecular iodine (I₂) by itself is a weak electrophile and often fails to react efficiently with moderately activated aromatic rings.[6][7] To enhance its electrophilicity, an oxidizing agent is required to generate a more potent iodinating species, such as the iodonium ion (I⁺).

  • Troubleshooting & Optimization:

    • Introduce an Oxidant: The use of oxidants like hydrogen peroxide (H₂O₂) or ammonium peroxodisulfate in conjunction with I₂ can significantly improve yields.[8][9]

    • Use a Pre-activated Iodine Source: Consider using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), which are more powerful electrophiles than I₂ alone.[3][9] These reagents often do not require an additional oxidant.

    • Reaction Conditions: Ensure the solvent is appropriate. Acetic acid, methanol, or a mixture of water and methanol can be effective.[9] Temperature control is also critical; while gentle heating can increase the reaction rate, excessive heat can lead to byproduct formation. An optimization study varying temperature and reaction time is recommended.[10][11]

    • Reaction Reversibility: Electrophilic iodination can be a reversible process, with the equilibrium shifted towards the starting materials in the presence of a strong acid byproduct (HI).[7] The inclusion of an oxidant or a base (like silver(I) salts, though less "green") can consume the HI generated and drive the reaction to completion.

Question 2: I'm observing significant byproduct formation, particularly a di-iodinated product, which complicates purification. How can I improve the selectivity for mono-iodination?

Answer: The formation of di-iodinated byproducts occurs because the initial product, Methyl 3-iodo-4-propoxybenzoate, is still activated enough to undergo a second iodination at the C5 position. Improving selectivity is a matter of kinetic control.

  • Causality—Reaction Kinetics: The second iodination step typically has a higher activation energy than the first. By carefully controlling the reaction conditions, you can favor the formation of the mono-substituted product.[12]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Carefully limit the iodinating agent to 1.0-1.1 molar equivalents relative to the starting material. Using a large excess will strongly favor di-iodination.[12]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of both iodination reactions, but it will disproportionately affect the less favorable di-iodination, thus improving selectivity.[12]

    • Gradual Addition: Instead of adding the iodinating agent all at once, add it slowly or portion-wise over an extended period.[12] This keeps the instantaneous concentration of the electrophile low, favoring the more reactive C3 position and minimizing the chance of a second reaction.

Question 3: I am attempting the two-step synthesis (Route B) and experiencing low conversion during the propylation (Williamson ether synthesis) step. What should I optimize?

Answer: The Williamson ether synthesis is a robust reaction, but its success with phenols depends heavily on the choice of base, solvent, and temperature.

  • Causality—Deprotonation and Nucleophilicity: The reaction requires the deprotonation of the phenolic hydroxyl group to form a potent phenoxide nucleophile. Incomplete deprotonation or side reactions involving the reagents can lead to low conversion.

  • Troubleshooting & Optimization:

    • Base Selection: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common, effective, and economical choice.[5] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous aprotic solvent and careful handling.

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is essential.[5] These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide, thus maximizing its nucleophilicity.

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. A temperature of 60-80 °C is a good starting point.[5] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

    • Propylating Agent: Use 1-iodopropane or 1-bromopropane. 1-Iodopropane is more reactive and may allow for milder reaction conditions.

Question 4: My final product appears colored (pink or brown) after workup, and purification by recrystallization is inefficient. What are the best practices for workup and purification?

Answer: The color is almost always due to residual iodine (I₂). Inefficient recrystallization suggests the presence of impurities with similar solubility to your product.

  • Causality—Impurities: Residual iodine and organic byproducts can co-crystallize or oil out, hindering the formation of pure crystals.

  • Troubleshooting & Optimization:

    • Workup Protocol: During the aqueous workup, always wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12] These reducing agents will quench any unreacted iodine, converting it to colorless iodide (I⁻), which is soluble in the aqueous phase.

    • Acid/Base Wash: A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove any acidic byproducts.

    • Purification Strategy:

      • Recrystallization: If the product is still impure, try a different solvent system. A common technique is to dissolve the crude product in a hot solvent in which it is highly soluble (e.g., ethanol, methanol) and then add a cold anti-solvent in which it is poorly soluble (e.g., water, hexane) dropwise until turbidity persists. Allow to cool slowly. Petroleum ether has also been reported as an effective recrystallization solvent.[5]

      • Column Chromatography: If recrystallization fails, silica gel chromatography is the most reliable method. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the desired product from both non-polar byproducts (like di-iodinated species) and more polar impurities.

Section 3: Optimized Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol A: Direct Electrophilic Iodination of Methyl 4-propoxybenzoate

This protocol prioritizes atom economy and a single-step synthesis.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Methyl 4-propoxybenzoate194.235.00 g1.0
Iodine (I₂)253.816.89 g1.05
30% Hydrogen Peroxide (H₂O₂)34.013.0 mL~1.1
Sulfuric Acid (conc.)98.080.5 mLCatalytic
Methanol-50 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-propoxybenzoate (5.00 g, 25.7 mmol) and methanol (50 mL). Stir until fully dissolved.

  • Add Iodine (6.89 g, 27.0 mmol). The solution will turn a deep brown/purple.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.5 mL) dropwise.

  • With vigorous stirring, add 30% hydrogen peroxide (3.0 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Pour the reaction mixture into 100 mL of cold water. Add a 10% aqueous solution of sodium thiosulfate dropwise until the iodine color is completely discharged.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or purify by column chromatography.

Protocol B: Two-Step Synthesis via Iodination and Propylation

This route can offer higher purity and is often more reliable if the direct iodination proves problematic.

Step 1: Iodination of Methyl 4-hydroxybenzoate

  • Follow a similar procedure to Protocol A, using Methyl 4-hydroxybenzoate as the starting material. The hydroxyl group is highly activating, so the reaction is often faster and may not require catalytic acid.

Step 2: Propylation of Methyl 3-iodo-4-hydroxybenzoate

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Methyl 3-iodo-4-hydroxybenzoate278.045.00 g1.0
Potassium Carbonate (K₂CO₃)138.213.72 g1.5
1-Iodopropane169.993.67 g (2.17 mL)1.2
N,N-Dimethylformamide (DMF)-40 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add Methyl 3-iodo-4-hydroxybenzoate (5.00 g, 18.0 mmol), potassium carbonate (3.72 g, 27.0 mmol), and DMF (40 mL).

  • Stir the suspension and add 1-iodopropane (2.17 mL, 21.6 mmol).

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and pour it into 150 mL of cold water. A precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and salts.

  • Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol/water to achieve high purity.

Section 4: Comparison of Synthetic Routes

FeatureRoute A: Direct IodinationRoute B: Iodination & Propylation
Number of Steps 12
Typical Yield 60-85% (Optimized)80-95% (Overall)
Key Reagents I₂/Oxidant or NISI₂/Oxidant, K₂CO₃, Propyl Halide
Pros - Fewer steps- Higher atom economy- Generally higher yielding- Easier purification- More reliable and reproducible
Cons - Risk of di-iodination- Can be difficult to drive to completion- Two separate reactions required- Uses DMF, which can be difficult to remove

Section 5: Visual Troubleshooting Workflow

If you are facing issues with low yield or purity, use the following decision tree to diagnose the problem.

Troubleshooting_Workflow start Problem: Low Yield or Impure Product analysis Analyze Crude Product (TLC, ¹H NMR) start->analysis sm_present Significant Starting Material Remains analysis->sm_present Outcome 1 byproducts Multiple Byproducts (e.g., di-iodinated) analysis->byproducts Outcome 2 messy Product is Oily/Colored, Fails to Crystallize analysis->messy Outcome 3 sol_sm Cause: Incomplete Reaction 1. Increase reaction time/temp. 2. Use stronger iodinating agent. 3. Verify reagent quality. sm_present->sol_sm sol_byproducts Cause: Poor Selectivity 1. Lower reaction temperature. 2. Add iodinating agent slowly. 3. Reduce molar equiv. of iodine. byproducts->sol_byproducts sol_messy Cause: Inadequate Workup 1. Wash with Na₂S₂O₃ to remove I₂. 2. Purify via column chromatography. 3. Test alternative recrystallization solvents. messy->sol_messy

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Pharmd Guru. (2025, November 15). SANDMEYERS REACTION.
  • Benchchem. (2025).
  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Organic Chemistry Portal. Synthesis of iodoarenes.
  • StackExchange. (2015, August 11). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?
  • Michigan State University Chemistry.
  • Wikipedia. Sandmeyer reaction.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • ChemicalBook.
  • Chemistry LibreTexts. (2023, October 27).
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia.
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
  • Inspiration - Swiss Youth in Science. (2025, April 26). Optimization of a Key Step in the Synthesis of Benzocaine.
  • SynHet.
  • Request PDF. Optimization Methodologies for the Production of Pharmaceutical Products.
  • fao.org . METHYL p-HYDROXYBENZOATE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8RX8v07Vw84Rr320BawVAlG67-57FDd1Jg6e7LKLTOnXe3cL93Ptf4WDH390QklHdu3CcQWUgqSRFWieIyIH5i5kOFdb18Duy1vUykipyEo5_PUgzr-HiyJJYFAgS26pokqu5_xtP-KgqtKIWyAiWxZ7vtpYVNSFANhBlGYJvZYm41u4wfw1EWXPZ5l_erlgvws-rQ==]([Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Methyl 3-iodo-4-propoxybenzoate Cross-Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up palladium-catalyzed cross-coupling reactions involving Methyl 3-iodo-4-pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up palladium-catalyzed cross-coupling reactions involving Methyl 3-iodo-4-propoxybenzoate .

While aryl iodides are highly reactive building blocks, their hyper-reactivity frequently causes catalytic bottlenecks that manifest as stalled conversions, high impurity profiles, and premature catalyst degradation. This guide provides mechanistic troubleshooting, optimized parameters, and self-validating protocols to help you safely reduce palladium loading to ≤0.5 mol% while maximizing the Turnover Number (TON).

Mechanistic Insights: The Aryl Iodide Bottleneck

Methyl 3-iodo-4-propoxybenzoate features an electron-withdrawing ester and an electron-donating propoxy group, but its reactivity in cross-coupling is entirely dominated by its weak carbon-iodine bond. In palladium-catalyzed systems, aryl iodides undergo oxidative addition exponentially faster than their 1[1].

The Causality of Catalyst Death: Because oxidative addition is nearly instantaneous, the catalytic cycle is immediately flooded with the Ar-Pd(II)-I intermediate. If the subsequent transmetalation step is not equally fast, this intermediate accumulates. Over time, phosphine ligands dissociate from the stalled Pd(II) complex, leading to irreversible aggregation into inactive Palladium black. Therefore, optimizing catalyst loading is rarely about adding more palladium; it is about accelerating transmetalation to prevent Pd(II) stagnation.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Rapid for Aryl Iodides) Pd0->OxAdd + Methyl 3-iodo-4-propoxybenzoate PdII_I Ar-Pd(II)-I L_2 Accumulating Intermediate OxAdd->PdII_I TransMet Transmetalation (Rate-Limiting Step) PdII_I->TransMet + R'-B(OH)2, Base PdBlack Pd Black Precipitation (Catalyst Death) PdII_I->PdBlack Ligand Depletion / Slow Base PdII_R Ar-Pd(II)-R' L_2 Pre-Elimination Complex TransMet->PdII_R RedElim Reductive Elimination (Product Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Release

Catalytic cycle of Methyl 3-iodo-4-propoxybenzoate highlighting the transmetalation bottleneck.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60% conversion, and I observe a black precipitate. Should I increase the Pd loading? Causality & Solution: No. The black precipitate is inactive Palladium black. Because the carbon-iodine bond is highly reactive, oxidative addition outpaces transmetalation. If transmetalation is slow (often due to poor boronic acid solubility or weak base selection), the intermediate Ar-Pd(II)-I complex accumulates and degrades. Action: Instead of increasing Pd, enhance the transmetalation rate. Switch to a biphasic solvent system (e.g., 2-BuOH/H₂O) to improve base solubility, or use a stronger base (e.g., K₃PO₄ instead of Na₂CO₃). You can also use a bulky, electron-rich bidentate ligand like dtbpf to stabilize the Pd(II) intermediate.

Q2: How do I optimize the ligand-to-palladium ratio to achieve sub-1 mol% loading? Causality & Solution: At low catalyst loadings (<1 mol%), ambient oxygen and trace impurities disproportionately degrade free phosphine ligands. When the ligand-to-Pd ratio drops below 1:1, the active monomeric Pd(0) species cannot be sustained. Furthermore, the reactivity trend of aryl halides dictates that 2[2]. Action: Use pre-formed palladacycles or Pd G3/G4 precatalysts (e.g., XPhos Pd G3). These precatalysts ensure a perfect 1:1 Ligand:Pd ratio in solution and activate rapidly under mild basic conditions. Recent advancements in pharmaceutical process chemistry demonstrate that using specific ligands like dtbpf or designer surfactants can lower 3[3].

Q3: I am observing high levels of homocoupled biaryl impurities. How can I suppress this while keeping catalyst loading low? Causality & Solution: Homocoupling of the boronic acid or the aryl iodide is typically exacerbated by the presence of trace oxygen, which acts as an oxidant for the Pd-catalyzed homocoupling pathway. In continuous flow or batch modes,4[4]. Action: Homocoupling side reactions can be suppressed by rigorous degassing and controlling the 5[5]. Lower the reaction temperature slightly (e.g., from 90 °C to 80 °C) and utilize a slow-addition protocol for the boronic acid to keep its steady-state concentration low.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the optimization trajectory for coupling Methyl 3-iodo-4-propoxybenzoate with a standard arylboronic acid, demonstrating how ligand and base selection directly enables lower palladium loadings.

EntryPalladium SourceLigandBase / SolventLoading (mol%)Yield (%)TONFailure Mode / Observation
1Pd(PPh₃)₄PPh₃ (inbuilt)Na₂CO₃ / Toluene5.06212High Pd black precipitation; stalled at 60%
2Pd(OAc)₂SPhosK₂CO₃ / Dioxane-H₂O2.07537Slow conversion; some homocoupling observed
3PdCl₂(dtbpf)dtbpf (inbuilt)K₃PO₄ / 2-BuOH-H₂O1.09494Clean profile; minor dimer impurities
4XPhos Pd G3XPhosK₃PO₄ / 2-BuOH-H₂O0.5>98196Highly efficient; no Pd black observed

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling (0.5 mol% Pd)

This protocol utilizes built-in visual and analytical validation checks to ensure the catalytic cycle remains active without degrading into inactive palladium species.

Workflow Prep Step 1: Reagent Prep Rigorous Degassing Cat Step 2: Precatalyst Activation (Pd G3) Prep->Cat React Step 3: Coupling Controlled Heating Cat->React Monitor Step 4: IPC (In-Process Control) React->Monitor Quench Step 5: Workup Scavenger Resin Monitor->Quench

Step-by-step self-validating workflow for optimized low-loading palladium cross-coupling.

Step 1: Rigorous Degassing (The Foundation)
  • Charge the reaction vessel with a 2-Butanol and HPLC-grade Water mixture (7:3 v/v ratio).

  • Sparge the solvent mixture with ultra-pure Nitrogen or Argon via a submerged needle for at least 30 minutes.

  • Validation Check: Dissolved oxygen meters should read <0.5 ppm. Inadequate degassing will lead to immediate homocoupling of the boronic acid.

Step 2: Reagent Charging
  • Add Methyl 3-iodo-4-propoxybenzoate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₃PO₄ (2.0 equiv) to the degassed solvent under a positive flow of inert gas.

  • Causality Note: Using only a slight excess of boronic acid (1.05 equiv) minimizes the thermodynamic driving force for homocoupling. K₃PO₄ provides the necessary hydroxide/alkoxide equivalent to rapidly form the reactive boronate complex, successfully bypassing the transmetalation bottleneck.

Step 3: Precatalyst Addition
  • Add XPhos Pd G3 (0.5 mol%).

  • Validation Check: The solution should immediately adopt a pale yellow or vibrant orange hue upon dissolution, confirming the generation of the active monomeric Pd(0) species.

Step 4: Controlled Heating
  • Heat the mixture to 80 °C under a positive pressure of inert gas.

  • Validation Check: Monitor the reaction color continuously. A stable yellow/orange color indicates a healthy, active catalytic cycle. A rapid shift to dark black within the first 30 minutes indicates base failure or oxygen ingress (Pd black formation). If this occurs, the batch is compromised.

Step 5: In-Process Control (IPC) and Quench
  • Sample the reaction at 2 hours via UPLC.

  • Once conversion is >99%, cool the mixture to room temperature.

  • Add a palladium scavenger resin (e.g., SiliaBond Thiol, 5-10 equivalents relative to Pd) and stir for 4 hours to remove residual soluble palladium before crystallization.

References

  • Source: Organics (Semantic Scholar)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: PMC (NIH)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Molecules (MDPI)

Sources

Troubleshooting

Technical Support Center: Methyl 3-iodo-4-propoxybenzoate Purification

Welcome to the technical support center for the purification of Methyl 3-iodo-4-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-iodo-4-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Understanding the Molecule: Key Characteristics

Methyl 3-iodo-4-propoxybenzoate is an aromatic ester. Its structure, featuring an iodine atom and a propoxy group on the benzene ring, gives it specific chemical properties that influence purification strategies. It is a key building block in the synthesis of various pharmaceutical compounds. A clear understanding of its properties is the first step toward effective purification.

Key Properties Influencing Purification:

  • Solid at Room Temperature: This compound is typically a white to off-white crystalline solid, making recrystallization a viable purification method.[1]

  • Solubility: It is sparingly soluble in water but shows good solubility in many organic solvents.[2][3]

  • Stability: While generally stable, the ester functional group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[4] The carbon-iodine bond can also be sensitive to certain conditions, potentially leading to deiodination.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude Methyl 3-iodo-4-propoxybenzoate?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities include:

  • Starting Materials: Unreacted 3-iodo-4-hydroxybenzoic acid (if starting from this precursor) or unreacted methyl iodide/propyl iodide.

  • Side-Reaction Products: Small amounts of regioisomers or products from over-alkylation.

  • Hydrolysis Product: 3-Iodo-4-propoxybenzoic acid, formed if the ester is exposed to moisture and acidic or basic conditions.[4][6]

  • Deiodinated Product: Methyl 4-propoxybenzoate, which can form under certain reductive conditions.[5]

Q2: My purified product has a yellowish tint. What could be the cause?

A2: A yellowish tint can indicate the presence of trace impurities, often resulting from the degradation of starting materials or the product itself. The iodine atom can sometimes lead to colored impurities, especially upon exposure to light.[1][2] Ensuring all glassware is scrupulously clean and protecting the reaction and product from light can help minimize color formation. If the color persists after initial purification, a second purification step, such as passing a solution of the compound through a short plug of silica gel, may be necessary.

Q3: I'm observing a low yield after purification. What are the likely causes?

A3: Low yield can be attributed to several factors during the purification process:

  • Loss during transfers: Ensure you are quantitatively transferring your material between flasks and filtration apparatus.

  • Inappropriate solvent choice for recrystallization: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.[7]

  • Product adherence to the stationary phase in chromatography: If your compound is strongly adsorbed on the silica gel, it may not elute completely.[4]

  • Product decomposition: Harsh purification conditions (e.g., high heat, strong acids/bases) can lead to degradation.[4]

Troubleshooting Purification Challenges

This section provides detailed protocols and troubleshooting advice for the two primary methods of purifying Methyl 3-iodo-4-propoxybenzoate: Recrystallization and Column Chromatography.

Challenge 1: Inefficient Purification by Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and cost-effectiveness.[7] However, achieving high purity and yield requires careful optimization.

**dot

Caption: General workflow for recrystallization.

Troubleshooting Guide: Recrystallization

Problem Potential Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Try a different solvent or a solvent mixture. A good recrystallization solvent is one in which the compound is soluble when hot but insoluble when cold.[7]
Oily precipitate forms instead of crystals. 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Choose a solvent with a lower boiling point.
Low recovery of purified product. 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[8] 2. Use a pre-heated funnel and filter paper for hot filtration.
Poor purity after recrystallization. 1. Inefficient removal of impurities. 2. Co-crystallization of impurities.1. Ensure slow cooling to allow for the formation of a pure crystal lattice.[7] 2. A second recrystallization may be necessary. If impurities have similar solubility, consider column chromatography.

Experimental Protocol: Recrystallization of Methyl 3-iodo-4-propoxybenzoate

  • Solvent Selection: Through preliminary small-scale tests, a mixture of ethyl acetate and hexanes is often found to be effective. The compound is soluble in hot ethyl acetate and insoluble in hexanes.

  • Dissolution: Place the crude Methyl 3-iodo-4-propoxybenzoate in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add hexanes to the hot ethyl acetate solution until a slight cloudiness persists. Add a few drops of hot ethyl acetate to redissolve the precipitate, then allow the solution to cool slowly to room temperature.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Challenge 2: Poor Separation During Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[9] For Methyl 3-iodo-4-propoxybenzoate, it is particularly useful for removing impurities that are difficult to separate by recrystallization.

**dot

Caption: General workflow for column chromatography.

Troubleshooting Guide: Column Chromatography

Problem Potential Cause Solution
Poor separation of spots (streaking) on TLC. 1. The sample is too concentrated. 2. The compound is acidic or basic.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
Product does not elute from the column. 1. The eluent is not polar enough. 2. The compound is strongly adsorbed to the silica gel.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[9] 2. Consider using a different stationary phase, such as alumina.
Co-elution of product and impurities. 1. The chosen eluent system does not provide adequate separation. 2. The column was overloaded with the sample.1. Optimize the eluent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product. 2. Use a larger column or reduce the amount of sample loaded.[10]
Cracked or channeled column bed. 1. Improper packing of the silica gel.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocol: Column Chromatography of Methyl 3-iodo-4-propoxybenzoate

  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. A system that gives an Rf value of approximately 0.3 for the product is ideal.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined by TLC. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Methyl 3-iodo-4-propoxybenzoate.

By understanding the chemical nature of Methyl 3-iodo-4-propoxybenzoate and systematically applying these troubleshooting strategies, you can overcome common purification challenges and obtain a high-purity product for your research and development needs.

References

  • DiMagno, S. G. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC. [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). LinkedIn. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • R Discovery. (2022, January 12). Dearomatization/Deiodination of o-Iodophenolic Compounds with α,β-Unsaturated Imines for Accessing Benzofuran Derivatives. R Discovery. [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. [Link]

  • MDPI. (2025, April 4). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. [Link]

  • Reddit. (2019, April 5). How to purify esters. Reddit. [Link]

  • LookChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. LookChem. [Link]

  • Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
  • Google Patents. (n.d.). US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. PubChem. [Link]

  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE. FAO. [Link]

  • ResearchGate. (2020, September 15). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. ResearchGate. [Link]

  • PubMed. (n.d.). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. PubMed. [Link]

  • Cytiva. (2022, November 15). Protect your columns and your peaks. Cytiva. [Link]

  • GL Sciences. (n.d.). Sample Preparation Solutions | SPE Cartridges, Spin Columns & Kits. GL Sciences. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • D'Adamo, A. F., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2445-2450*. [Link]

  • Pharmaffiliates. (n.d.). methyl parahydroxybenzoate and its Impurities. Pharmaffiliates. [Link]

  • European Journal of Biochemistry. (n.d.). Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate pathway. European Journal of Biochemistry. [Link]

  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (2005, April 22). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • European Patent Office. (2003, September 24). PURIFICATION OF AN ORGANOMETALLIC COMPOUND BY RECRYSTALLIZATION - EP 1259516 B1. European Patent Office. [Link]

  • MDPI. (2007, December 31). Stability Evaluation of Methylparaben and Propylparaben in their Solution Aqua Conservans Using HPLC. MDPI. [Link]

  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

Optimization

managing impurities in the synthesis of Methyl 3-iodo-4-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing impurities during the synthesis of Methyl 3-iodo-4-propoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing impurities during the synthesis of Methyl 3-iodo-4-propoxybenzoate. As a key intermediate in various pharmaceutical syntheses, ensuring its purity is critical for downstream success. This document is structured to address specific issues you may encounter, explaining the underlying chemical principles and providing actionable protocols.

Section 1: Synthesis Overview & Key Challenges

The synthesis of Methyl 3-iodo-4-propoxybenzoate typically proceeds via a two-step route starting from methyl 4-hydroxybenzoate:

  • Williamson Ether Synthesis: Propoxylation of the phenolic hydroxyl group.

  • Electrophilic Aromatic Substitution: Iodination of the activated aromatic ring.

The primary challenge in this synthesis is controlling the formation of impurities, which can arise from incomplete reactions, side reactions, or the reagents themselves. Effective management requires a thorough understanding of the reaction mechanisms and potential pitfalls.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is preferable? Propoxylation followed by iodination, or the reverse?

The most logical and commonly employed route is propoxylation first, followed by iodination .

  • Rationale: The propoxy group (-OPr) is a more powerful activating group than the hydroxyl group (-OH) for electrophilic aromatic substitution. This is because the alkyl group is electron-donating, which increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile like an iodonium ion (I+).[1] The increased activation leads to a faster and more selective iodination reaction, typically at lower temperatures and with milder reagents. Performing iodination on methyl 4-hydroxybenzoate first would require harsher conditions, potentially leading to more side products.

FAQ 2: What are the most common impurities I should expect?

The expected impurities can be categorized by their origin in the synthetic sequence.

Impurity NameStructureOrigin
Starting Materials
Methyl 4-hydroxybenzoateIncomplete propoxylation
Methyl 4-propoxybenzoateIncomplete iodination
Side-Products
Methyl 3,5-diiodo-4-propoxybenzoateOver-iodination of the product
3-Iodo-4-propoxybenzoic acidHydrolysis of the methyl ester
SuccinimideByproduct from N-Iodosuccinimide (NIS)
Isomers
Methyl 2-iodo-4-propoxybenzoateMinor regioisomer from iodination

Table 1. Common process-related impurities in the synthesis of Methyl 3-iodo-4-propoxybenzoate.

FAQ 3: How does the choice of iodinating agent affect the impurity profile?

The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to generate the active electrophilic species, which can complicate the reaction and purification.[2][3]

  • N -Iodosuccinimide (NIS) is often the preferred reagent for this transformation.[4][5]

    • Advantages: It is a mild, easy-to-handle solid that provides a controlled source of the iodonium ion (I+). Reactions with NIS are often cleaner and more selective than those using I₂ with an oxidant.[6]

    • Potential Impurity: The main byproduct is succinimide, which is highly polar and typically removed during aqueous workup.[7]

    • Activation: NIS may require a catalytic amount of a protic or Lewis acid, such as trifluoroacetic acid (TFA), to enhance its electrophilicity, especially for less activated substrates.[8]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides a logical framework for their resolution.

Problem 1: The initial propoxylation reaction is sluggish or incomplete.
  • Symptom: TLC or HPLC analysis shows a significant amount of remaining methyl 4-hydroxybenzoate after the expected reaction time.

  • Root Causes & Solutions:

    • Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[9] If the base is too weak or used in insufficient quantity, the reaction will be incomplete.

      • Solution: Ensure at least one equivalent of a suitable base is used. Potassium carbonate (K₂CO₃) is a common and effective choice for this reaction.[10][11] If the reaction is still slow, a stronger base like sodium hydride (NaH) can be used, but with caution, as it may increase side reactions.[12]

    • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide, reducing its nucleophilicity.

      • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone.[9] These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.

    • Inactive Alkyl Halide: The propylating agent (e.g., 1-bromopropane or 1-iodopropane) may have degraded.

      • Solution: Use a fresh bottle of the alkyl halide or purify it by distillation before use. 1-iodopropane is more reactive than 1-bromopropane and may be a better choice if the reaction is slow.

Problem 2: The iodination step produces a significant amount of di-iodinated byproduct.
  • Symptom: Mass spectrometry or HPLC analysis reveals a significant peak corresponding to the mass of Methyl 3,5-diiodo-4-propoxybenzoate.

  • Root Causes & Solutions:

    • Over-Equivalents of Iodinating Agent: Using a large excess of the iodinating agent (e.g., NIS) will drive the reaction towards di-iodination.

      • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NIS. It is often better to have a small amount of unreacted starting material, which is easier to separate than the di-iodinated product.

    • Reaction Temperature is Too High: Higher temperatures can increase the rate of the second iodination.

      • Solution: Perform the reaction at a lower temperature. Often, these reactions can proceed efficiently at room temperature or even 0 °C.[6] Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.

    • High Concentration: Concentrated reaction mixtures can sometimes lead to more side products.

      • Solution: Ensure the reaction is sufficiently dilute. This can help to control the reaction rate and improve selectivity.

Problem 3: The final product is contaminated with the hydrolyzed impurity, 3-iodo-4-propoxybenzoic acid.
  • Symptom: The final product has a higher melting point than expected, and NMR or LC-MS analysis shows the presence of the carboxylic acid.

  • Root Causes & Solutions:

    • Harsh pH During Workup: Exposing the methyl ester to strongly acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis.

      • Solution: Maintain a neutral or mildly acidic pH during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

    • Hydrolysis During Purification: Certain purification methods can lead to hydrolysis.

      • Solution: Avoid prolonged exposure to silica gel during column chromatography, as silica can be slightly acidic. If hydrolysis is a persistent issue, consider recrystallization as the primary purification method. A suitable solvent system for recrystallization is often an alcohol/water or hexane/ethyl acetate mixture.[13]

Section 4: Experimental Protocols & Workflows

Protocol 1: Analytical Method for In-Process Control (IPC) by HPLC

This method is suitable for monitoring both the propoxylation and iodination steps.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 60 40
    10.0 10 90
    15.0 10 90
    15.1 60 40

    | 20.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: 3-Iodo-4-propoxybenzoic acid -> Methyl 4-hydroxybenzoate -> Methyl 4-propoxybenzoate -> Methyl 3-iodo-4-propoxybenzoate -> Methyl 3,5-diiodo-4-propoxybenzoate.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for removing both less polar (di-iodo) and more polar (unreacted starting material) impurities.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and at reflux. An ideal solvent will dissolve the product well when hot but poorly when cold.

  • Procedure: a. Dissolve the crude Methyl 3-iodo-4-propoxybenzoate in a minimal amount of the chosen hot solvent (e.g., methanol). b. If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot. c. Allow the solution to cool slowly to room temperature. d. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal. e. Cool the flask in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[14]

Section 5: Visual Diagrams

Synthesis_Workflow cluster_propoxylation Step 1: Propoxylation cluster_iodination Step 2: Iodination cluster_purification Purification SM Methyl 4-hydroxybenzoate Prop_Reagents 1-Bromopropane, K2CO3, DMF SM->Prop_Reagents Intermediate Methyl 4-propoxybenzoate Prop_Reagents->Intermediate Iod_Reagents NIS, Acetonitrile cat. TFA Intermediate->Iod_Reagents Product Methyl 3-iodo- 4-propoxybenzoate Iod_Reagents->Product Workup Aqueous Workup Product->Workup Recrystal Recrystallization Workup->Recrystal Final Pure Product (>99%) Recrystal->Final

Caption: Overall workflow for the synthesis and purification of Methyl 3-iodo-4-propoxybenzoate.

Troubleshooting_Tree Start Low Purity of Final Product Impurity_Type Identify Impurity by HPLC / LC-MS Start->Impurity_Type Di_Iodo Di-iodinated Impurity Impurity_Type->Di_Iodo  High MW Peak Unreacted_SM Unreacted Starting Material (Intermediate) Impurity_Type->Unreacted_SM  Intermediate MW Peak Hydrolysis Hydrolyzed Acid Impurity_Type->Hydrolysis  Polar Peak, -14 Da RC_Di_Iodo Root Cause: - Excess NIS? - Temp too high? Di_Iodo->RC_Di_Iodo RC_Unreacted_SM Root Cause: - Insufficient NIS? - Short reaction time? Unreacted_SM->RC_Unreacted_SM RC_Hydrolysis Root Cause: - Harsh workup pH? Hydrolysis->RC_Hydrolysis Sol_Di_Iodo Solution: - Use 1.05 eq. NIS - Run at 0°C to RT RC_Di_Iodo->Sol_Di_Iodo Sol_Unreacted_SM Solution: - Increase NIS to 1.1 eq. - Monitor by IPC RC_Unreacted_SM->Sol_Unreacted_SM Sol_Hydrolysis Solution: - Neutralize with NaHCO3 - Use recrystallization RC_Hydrolysis->Sol_Hydrolysis

Caption: Decision tree for troubleshooting common impurity issues.

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • ResearchGate. (2025, October 18). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Available at: [Link]

  • Olah, G. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Organic Chemistry, 72(15), 5846-5848.
  • Radhakrishnamurti, P. S., et al. (1984). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, 23A, 550-552.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Google Patents. WO2010121904A1 - Process for the iodination of aromatic compounds.
  • ResearchGate. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) | Request PDF. Available at: [Link]

  • MDPI. (2022, January 5). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available at: [Link]

  • PubMed. (2018, April 15). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]

  • Google Patents. CN103743828A - Determination method of benzoic acid ester compounds in traditional Chinese medicine gentianae radix et rhizoma.
  • UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]

  • Google Patents. EP1588997A1 - Process for the preparation of iodoaromatic compounds.
  • Organic Chemistry Portal. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. Available at: [Link]

  • PubChem. Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Available at: [Link]

  • PMC. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Available at: [Link]

  • Organic Syntheses. Dioxirane, dimethyl. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2023, October 27). 16.2: Other Aromatic Substitutions. Available at: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • European Journal of Biochemistry. Purification and characterization of 4-methylmuconolactone methylisomerase, a novel enzyme of the modified 3-oxoadipate pathway. Available at: [Link]

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Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Methyl 3-iodo-4-propoxybenzoate

For Researchers, Scientists, and Drug Development Professionals This technical support guide addresses the common challenges and questions surrounding the use of Methyl 3-iodo-4-propoxybenzoate in cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the common challenges and questions surrounding the use of Methyl 3-iodo-4-propoxybenzoate in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your experiments with Methyl 3-iodo-4-propoxybenzoate.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling with Methyl 3-iodo-4-propoxybenzoate, a boronic acid, a palladium catalyst, and a base, but the reaction is sluggish or fails to proceed to completion.

The reduced reactivity of this substrate can be attributed to a combination of electronic and steric factors. The propoxy and methyl ester groups, while seemingly innocuous, influence the electron density of the aromatic ring and can sterically hinder the approach of the bulky palladium catalyst.[1][2]

  • Electronic Effects: The 4-propoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, a critical step in the catalytic cycle, less favorable.[1][3]

  • Steric Hindrance: The propoxy group ortho to the iodine atom can create steric congestion around the reaction center, impeding the coordination of the palladium catalyst. This is particularly relevant when using bulky phosphine ligands.[4][5]

  • Evaluate the Catalyst System:

    • Ligand Selection: For electron-rich aryl halides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective as they can promote the oxidative addition step.[1][6] Consider ligands such as SPhos, XPhos, or PEPPSI-type precatalysts.[5][7]

    • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. However, be aware that excessively high loadings can sometimes lead to side reactions.[8]

  • Optimize the Base and Solvent System:

    • Base Strength: The choice of base is critical for the transmetalation step.[9] While aqueous bases like Na₂CO₃ or K₂CO₃ are common, for challenging substrates, stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1][10]

    • Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DMF are generally good choices. A solvent screen may be necessary to find the optimal medium for your specific coupling partners.

  • Adjust Reaction Temperature:

    • While higher temperatures can increase reaction rates, they can also promote side reactions like dehalogenation.[11] Start with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.

G cluster_start Initial Reaction Failure cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_end Outcome Start Low or No Product Ligand Screen Bulky Ligands (e.g., XPhos, SPhos) Start->Ligand Base Switch to Stronger Base (e.g., K3PO4, Cs2CO3) Start->Base Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Ligand->Loading Success Successful Coupling Loading->Success Solvent Solvent Screen (Dioxane, THF, DMF) Base->Solvent Temp Optimize Temperature (Start at 80-90 °C) Solvent->Temp Temp->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Poor Performance in Sonogashira Coupling

Your Sonogashira coupling of Methyl 3-iodo-4-propoxybenzoate with a terminal alkyne is giving low yields, and you observe starting material decomposition.

The success of a Sonogashira reaction is highly dependent on the interplay between the palladium catalyst, the copper(I) co-catalyst (if used), the base, and the solvent.[12] The electron-rich nature of the aryl iodide can slow the oxidative addition step.[6]

  • Copper Co-catalyst: While classic Sonogashira conditions utilize a copper(I) salt (e.g., CuI), copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[13]

  • Base Selection: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the HI generated during the reaction.[12] The choice and purity of the amine are crucial.

  • Consider Copper-Free Conditions:

    • To mitigate alkyne homocoupling, explore copper-free Sonogashira protocols. These often employ specific palladium catalysts and bases.[13]

  • Optimize the Palladium Catalyst and Ligands:

    • Palladium complexes with bulky, electron-rich phosphine ligands can be highly effective for Sonogashira couplings of aryl iodides.[12] For instance, Pd(PPh₃)₄ or combinations of a palladium source like Pd₂(dba)₃ with a ligand like XPhos can be beneficial.[12][14]

  • Base and Solvent Optimization:

    • Ensure your amine base is freshly distilled and free of impurities.

    • A common solvent system is a mixture of an aprotic solvent like THF or toluene with the amine base.

ParameterCondition A (Classic)Condition B (Copper-Free)Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)Standard vs. more active precursor.
Ligand PPh₃ (4-10 mol%)XPhos (4 mol%)Bulky ligand accelerates oxidative addition.[6]
Co-catalyst CuI (1-3 mol%)NoneAvoids alkyne homocoupling.[13]
Base Et₃N or i-Pr₂NHCs₂CO₃ or K₃PO₄Amine base vs. stronger inorganic base.
Solvent THF or TolueneDioxane or DMFStandard aprotic solvents.
Temperature Room Temp to 60 °C60-100 °CHigher temp for less reactive substrates.
Issue 3: Formation of Side Products

You are observing significant amounts of dehalogenated (propoxybenzoate) or homocoupled (biphenyl) byproducts in your reaction mixture.

  • Dehalogenation: This side reaction, where the iodine is replaced by a hydrogen atom, can be promoted by high temperatures, certain bases, and protic solvents.[11] The mechanism can involve the palladium catalyst abstracting a hydride from the solvent or base.[7]

  • Homocoupling: The formation of biphenyl derivatives from the boronic acid (in Suzuki reactions) can occur if the reaction mixture is not properly degassed, leading to oxidative processes that consume the boronic acid.[7]

  • Minimize Dehalogenation:

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[11]

    • Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Carbonate or phosphate bases are often a better choice.[11]

    • Inert Atmosphere: Ensure a rigorously inert atmosphere (argon or nitrogen) to prevent side reactions involving oxygen.[8]

  • Prevent Homocoupling:

    • Thorough Degassing: Degas your solvents and reaction mixture thoroughly before adding the catalyst. Techniques include sparging with an inert gas or several freeze-pump-thaw cycles.[8]

    • Use High-Purity Reagents: Ensure your boronic acid is of high quality, as impurities can sometimes promote homocoupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the methyl ester group on Methyl 3-iodo-4-propoxybenzoate susceptible to hydrolysis under typical cross-coupling conditions?

A1: Yes, the methyl ester is potentially labile, especially under basic conditions at elevated temperatures.[15][16][17] If you are using a strong base like NaOH or KOH, or running the reaction in a protic solvent like methanol for an extended period, you may observe hydrolysis to the corresponding carboxylic acid.

  • Mitigation Strategy:

    • Use milder bases such as K₂CO₃ or K₃PO₄.[11]

    • Minimize reaction times by closely monitoring the reaction progress.

    • If hydrolysis is unavoidable, you can re-esterify the product after purification or use a more robust ester protecting group from the outset.

Q2: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?

A2: The general reactivity trend for aryl halides in oxidative addition to palladium(0) is: Aryl-I > Aryl-Br > Aryl-Cl.[18][19] This is due to the decreasing bond strength of the carbon-halogen bond down the group. Therefore, Methyl 3-iodo-4-propoxybenzoate is expected to be more reactive than its bromo or chloro analogs.

Q3: Can I use this substrate in other types of cross-coupling reactions, like Buchwald-Hartwig amination?

A3: Yes, Methyl 3-iodo-4-propoxybenzoate is a suitable substrate for Buchwald-Hartwig amination. The same general principles of catalyst and ligand selection apply. Bulky, electron-rich phosphine ligands are typically required to facilitate the C-N bond formation.[20][21]

G cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reaction Reaction Parameters Substrate Methyl 3-iodo-4-propoxybenzoate Reactivity Catalyst Catalyst/Ligand Substrate->Catalyst Base Base Substrate->Base Solvent Solvent Substrate->Solvent Temp Temperature Substrate->Temp EDG Propoxy Group (EDG) EDG->Substrate EWG Ester Group (EWG) EWG->Substrate Ortho Ortho Propoxy Group Ortho->Substrate

Sources

Optimization

Technical Support Center: Solvent Effects on Methyl 3-Iodo-4-Propoxybenzoate Reactions

Welcome to the Technical Support Center for Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) . This highly functionalized building block features a reactive aryl iodide at the C3 position, an electron-donating propoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) . This highly functionalized building block features a reactive aryl iodide at the C3 position, an electron-donating propoxy group at C4, and a base-sensitive methyl ester at C1. Because of this unique electronic push-pull system, solvent selection is the single most critical variable in determining the success of palladium-catalyzed cross-coupling reactions. Incorrect solvent choices frequently lead to ester hydrolysis, sluggish transmetalation, or proto-dehalogenation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your workflows.

DecisionTree Start Methyl 3-iodo-4-propoxybenzoate Reaction Planning Rxn Select Reaction Type Start->Rxn Suzuki Suzuki-Miyaura (Boronic Acids) Rxn->Suzuki Sono Sonogashira (Terminal Alkynes) Rxn->Sono Buch Buchwald-Hartwig (Amines) Rxn->Buch S_Base Base Sensitivity? (Ester Hydrolysis Risk) Suzuki->S_Base So_Solv Need High Conversion? Sono->So_Solv B_Side Dehalogenation Risk? Buch->B_Side S_Biphasic Use Toluene/H2O + Mild Base (K2CO3) S_Base->S_Biphasic High Risk S_Polar Use DMF or Dioxane + Cs2CO3 S_Base->S_Polar Low Risk So_DMF Use DMF/Et3N (Stabilizes Intermediates) So_Solv->So_DMF Yes B_Tol Use Anhydrous Toluene (Avoids Hydride Donors) B_Side->B_Tol Yes

Decision tree for selecting optimal solvent systems for Methyl 3-iodo-4-propoxybenzoate reactions.

Section 1: Suzuki-Miyaura Cross-Coupling

FAQ 1: Why am I observing massive ester hydrolysis (saponification) instead of my desired biaryl product when using aqueous ethanol?

Causality & Expert Insight: The methyl ester group at C1 is highly susceptible to nucleophilic attack by hydroxide or ethoxide ions. While protic solvent mixtures like EtOH/H₂O are excellent for dissolving inorganic bases and accelerating the transmetalation step of boronic acids, they create a highly basic aqueous environment that rapidly hydrolyzes the methyl ester into the corresponding benzoic acid.

Solution: Switch to a biphasic solvent system (Toluene/H₂O) . Toluene isolates the ester-containing substrate in the organic layer, protecting it from the bulk aqueous base, while the cross-coupling occurs at the interfacial boundary. Alternatively, use strictly anhydrous polar aprotic solvents (e.g., 1,4-Dioxane) with suspended Cs₂CO₃ as demonstrated in comprehensive reviews of solvent effects in Pd-catalysis .

Data Summary: Solvent Influence on Suzuki-Miyaura Outcomes

Solvent SystemTemp (°C)BaseDominant OutcomeTroubleshooting Notes
Toluene / H₂O (4:1)80K₂CO₃>90% Biaryl Biphasic system protects the ester; ideal choice.
EtOH / H₂O (1:1)80NaOH<20% Biaryl, >70% AcidSevere saponification; avoid for this substrate.
1,4-Dioxane90K₃PO₄88% BiarylGood balance of solubility and ester stability.
DMF100Cs₂CO₃85% BiarylHigh rate, but requires strictly anhydrous handling.

Self-Validating Protocol: Biphasic Suzuki-Miyaura Coupling Self-Validation Checkpoints are built into the steps to ensure reaction integrity.

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 3-iodo-4-propoxybenzoate (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add degassed Toluene (0.2 M relative to substrate). Checkpoint: The solution should turn a deep red/orange, indicating the active Pd(II) pre-catalyst is completely dissolved.

  • Base Addition: Add a degassed aqueous solution of K₂CO₃ (2.0 eq, 1.0 M). Checkpoint: Two distinct liquid phases must form. If the phases are miscible, your toluene is contaminated with a polar solvent.

  • Reaction: Heat to 80°C under vigorous stirring (1000+ RPM) to maximize interfacial surface area.

  • Monitoring: Check by TLC (Hexanes/EtOAc 4:1) after 2 hours. The starting material (UV-active, Rf ~0.6) should be consumed, replaced by a new UV-active spot (Rf ~0.4-0.5).

  • Workup: Cool to room temperature. The phases will separate cleanly. Extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Section 2: Sonogashira Coupling & Regioselectivity

FAQ 2: My Sonogashira coupling with terminal alkynes stalls at 40% conversion in THF. How does solvent polarity affect this specific aryl iodide?

Causality & Expert Insight: The electron-donating propoxy group at the C4 position increases the electron density of the aromatic ring via resonance (+M effect). This slightly deactivates the C3-I bond towards oxidative addition compared to electron-deficient aryl iodides. In low-polarity solvents like THF, the stabilization of the charged Pd(II) intermediates and the copper acetylide is insufficient, leading to sluggish transmetalation and catalyst resting states that promote alkyne homocoupling (Glaser coupling) instead.

Solution: Transition to a highly polar aprotic solvent like DMF or use the amine base (e.g., Triethylamine) as the solvent itself. DMF strongly solvates the cationic Pd intermediates, dramatically lowering the activation energy for transmetalation .

Mechanism Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Complex (Ar-Pd-I) Pd0->PdII_OA Oxidative Addition (Aryl Iodide) PdII_TM Pd(II) Transmetalation Complex (Ar-Pd-Nu) PdII_OA->PdII_TM Transmetalation (Solvent Polarity Crucial) PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product PdII_TM->Product Solvent1 Non-polar (Toluene): Limits side reactions Solvent1->PdII_OA Solvent2 Polar Aprotic (DMF): Accelerates Transmetalation Solvent2->PdII_TM

Solvent intervention points in the Pd-catalyzed cross-coupling cycle of aryl iodides.

Data Summary: Solvent Polarity Effects on Sonogashira Coupling

SolventTemp (°C)Co-CatalystYieldMechanistic Observation
THF65CuI45%Sluggish transmetalation; high Glaser homocoupling.
Toluene80CuI60%Poor stabilization of ionic intermediates.
DMF80CuI>92% Excellent stabilization; rapid conversion.
Et₃N (Neat)70CuI85%Acts as both base and solvent; very clean profile.

Self-Validating Protocol: DMF-Accelerated Sonogashira Coupling

  • Preparation: In a glovebox or under strict Schlenk conditions, combine Methyl 3-iodo-4-propoxybenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M) and Et₃N (3.0 eq). Checkpoint: The mixture should be a clear yellow/orange solution. A green/blue tint indicates Cu(II) oxidation (oxygen contamination).

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) dropwise. Checkpoint: A mild exotherm should be felt, and the solution may temporarily darken as the copper acetylide forms.

  • Reaction: Stir at 80°C for 4-6 hours. Monitor via GC-MS or TLC.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Checkpoint: The aqueous layer will turn bright blue, validating the successful sequestration and removal of Cu ions. Extract with EtOAc.

Section 3: Buchwald-Hartwig Amination

FAQ 3: I am observing significant proto-dehalogenation (reduction of the C-I bond to C-H) during my Buchwald-Hartwig amination. What solvent adjustments can prevent this?

Causality & Expert Insight: Proto-dehalogenation occurs when the Pd(II) oxidative addition complex undergoes β-hydride elimination from a solvent or alkoxide base, transferring a hydride to the aryl ring instead of the amine. Protic solvents (like alcohols) or ethereal solvents with readily abstractable alpha-protons (like THF at high temperatures) can act as unintended hydride donors.

Solution: Utilize strictly anhydrous, non-polar aromatic solvents like Toluene or Xylene . These solvents lack beta-hydrogens and cannot act as hydride donors, effectively shutting down the dehalogenation pathway. Ensure that your amine substrate and bases (e.g., NaOtBu or Cs₂CO₃) are rigorously dried prior to use.

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 21(9), 2164-2213 (2019). Available at:[Link]

Troubleshooting

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions with Methyl 3-iodo-4-propoxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the cross-coupling of Methyl 3-iodo-4-propoxybenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the cross-coupling of Methyl 3-iodo-4-propoxybenzoate . As an aryl iodide with electron-donating ether functionality, this substrate is highly reactive but notoriously susceptible to undesired homocoupling side reactions.

This guide synthesizes mechanistic causality with field-proven protocols to help you optimize your Suzuki-Miyaura, Sonogashira, and related cross-coupling workflows.

Diagnostic Workflow for Homocoupling

Before adjusting your reagents, use the following diagnostic logic to isolate the root cause of homocoupling in your reaction matrix.

Troubleshooting Start High Homocoupling Detected (Methyl 3-iodo-4-propoxybenzoate) CheckO2 Is the system rigorously degassed? Start->CheckO2 Degas Purge with Ar/N2 & Degas Solvents CheckO2->Degas No CheckCat Using Pd(II) precatalyst without reductant? CheckO2->CheckCat Yes Degas->CheckCat ChangeCat Switch to Pd(0) or add reductant CheckCat->ChangeCat Yes CheckLigand Is transmetalation too slow? CheckCat->CheckLigand No ChangeCat->CheckLigand ChangeLigand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) CheckLigand->ChangeLigand Yes Success Cross-Coupling Optimized ChangeLigand->Success

Diagnostic workflow for troubleshooting homocoupling in cross-coupling reactions.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is Methyl 3-iodo-4-propoxybenzoate particularly prone to Ar-Ar homocoupling? A1: The causality lies in the kinetic mismatch between the steps of the catalytic cycle. As an aryl iodide, this substrate undergoes exceptionally rapid oxidative addition to Pd(0)[1]. However, if the subsequent transmetalation step is sluggish, the reaction accumulates a long-lived Ar-Pd(II)-I intermediate. This high localized concentration of Pd(II) species facilitates bimetallic scrambling and Ullmann-type coupling, resulting in the formation of the 3,3'-biaryl dimer[2].

Q2: I am using Pd(OAc)₂ as my catalyst. Could this be causing the homocoupling? A2: Yes. Pd(OAc)₂ is a Pd(II) precatalyst. For the catalytic cycle to initiate, Pd(II) must be reduced to the active Pd(0) species. If a dedicated reductant is not provided, the system will often force the reduction by oxidizing phosphine ligands or by homocoupling two molecules of your aryl iodide (or boronic acid)[3][4]. To prevent this, either switch to a Pd(0) source like Pd₂(dba)₃ or ensure your ligand/base combination facilitates rapid, harmless in situ reduction.

Q3: How does my choice of ligand suppress the homocoupled byproduct? A3: Ligand architecture directly dictates the reaction's kinetic flow. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos) are highly recommended[5]. Their electron-rich nature stabilizes the Pd(0) state, while their steric bulk forces the Pd centers into mono-ligated, highly active conformations that accelerate both transmetalation and reductive elimination. By speeding up reductive elimination, you minimize the lifetime of the diorganopalladium(II) intermediate, effectively outcompeting the slower bimolecular homocoupling pathway[5].

Q4: I am performing a Sonogashira coupling and seeing both alkyne and aryl homocoupling. How do I fix this? A4: Classical Sonogashira conditions use a Cu(I) co-catalyst, which, in the presence of trace oxygen, triggers Glaser-type homocoupling of the alkyne[6]. Furthermore, high concentrations of terminal alkynes can stall the palladium cycle. The most robust solution is to switch to Copper-free conditions [1]. You can also utilize an in situ desilylation strategy (e.g., using CsF with TMS-protected alkynes) to keep the concentration of the free alkyne extremely low, starving the homocoupling pathway of its necessary bimolecular collision rate[7].

Mechanistic Pathway Analysis

Understanding the divergence point between cross-coupling and homocoupling is critical for rational optimization.

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Methyl 3-iodo-4-propoxybenzoate) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII TransMet Fast Transmetalation (Optimal Base/Ligand) PdII->TransMet Desired Pathway SlowTrans Slow Transmetalation / O2 present PdII->SlowTrans Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 CrossProd Cross-Coupled Product RedElim->CrossProd HomoElim Bimetallic Scrambling / Ullmann-type Coupling SlowTrans->HomoElim HomoProd Ar-Ar Homocoupled Byproduct HomoElim->HomoProd

Mechanistic divergence between desired cross-coupling and undesired homocoupling pathways.

Quantitative Data: Effect of Reaction Conditions

The table below summarizes the quantitative impact of various reaction parameters on the product distribution when coupling Methyl 3-iodo-4-propoxybenzoate with a standard arylboronic acid.

Catalyst / PrecatalystLigandBaseAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Ambient Air25%45%
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Degassed (Ar)55%20%
Pd(PPh₃)₄ (5 mol%)None addedK₃PO₄Degassed (Ar)72%12%
Pd₂(dba)₃ (2.5 mol%) SPhos (10 mol%) K₃PO₄ Degassed (Ar) >95% <2%

Data Interpretation: Moving from an un-degassed Pd(II) system to a rigorously degassed Pd(0) system with a highly active biaryl phosphine ligand (SPhos) effectively shuts down the homocoupling pathway by accelerating transmetalation[3][5].

Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Homocoupling Suppressed)

This protocol utilizes a Pd(0) source and an electron-rich ligand to ensure rapid catalytic turnover.

Materials:

  • Methyl 3-iodo-4-propoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol% — equivalent to 5 mol% Pd)

  • SPhos (10 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely powdered)

  • Toluene / H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-iodo-4-propoxybenzoate, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add Pd₂(dba)₃ and SPhos.

  • Rigorous Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Removing O₂ prevents the oxidation of Pd(0) to Pd(II), which is the primary trigger for homocoupling[3].

  • Solvent Addition: In a separate flask, sparge the Toluene/H₂O mixture with Argon for 30 minutes. Add the degassed solvent to the Schlenk tube via a syringe.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 6–8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot indicates conversion. If the solution rapidly turns opaque black within the first 30 minutes, Palladium black has precipitated. This indicates catalyst death, likely due to incomplete degassing or ligand oxidation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Copper-Free Sonogashira Coupling

To prevent Glaser homocoupling of alkynes and Ar-Ar homocoupling, use this copper-free approach[1].

Materials:

  • Methyl 3-iodo-4-propoxybenzoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Pyrrolidine or Triethylamine (Solvent/Base)

Step-by-Step Methodology:

  • Preparation: Add the aryl iodide and PdCl₂(PPh₃)₂ to a Schlenk flask.

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add thoroughly degassed amine solvent via syringe.

  • Slow Addition (Critical Step): Dissolve the terminal alkyne in a small amount of degassed amine solvent. Add this solution dropwise over 1 hour via a syringe pump at 60 °C.

    • Causality: Slow addition maintains a low steady-state concentration of the alkyne, statistically preventing bimolecular alkyne homocoupling while allowing the cross-coupling cycle to proceed smoothly.

  • Completion: Stir for an additional 4 hours at 60 °C, then perform standard aqueous workup.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic-Chemistry.org. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Available at:[Link]

  • Organometallics (ACS Publications). Cross Alkyl–Aryl versus Homo Aryl–Aryl Coupling in Palladium-Catalyzed Coupling. Available at: [Link]

  • JMCCT. Cross-Coupling Reactions Guide: Fundamental Mechanism. Available at: [Link]

  • Organic-Chemistry.org. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available at:[Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues of Methyl 3-iodo-4-propoxybenzoate

Welcome to the Technical Support Center. As application scientists and drug development professionals, you require more than just standard operating procedures; you need a mechanistic understanding of your building block...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you require more than just standard operating procedures; you need a mechanistic understanding of your building blocks to prevent costly experimental failures.

Methyl 3-iodo-4-propoxybenzoate (MW: 320.12 g/mol ) is a highly versatile but chemically sensitive organic building block. Its stability in solution is dictated by three distinct functional moieties: an electrophilic methyl ester, a photolabile aryl iodide, and an electron-donating propoxy ether. Failure to account for the cross-reactivity of these groups in specific solvent environments leads to rapid degradation, skewed assay results, and compromised synthetic yields.

Below is our comprehensive, field-proven guide to diagnosing, troubleshooting, and preventing solvent-induced degradation of this compound.

Solvent Compatibility & Stability Matrix

To establish a baseline for experimental design, we have synthesized quantitative and qualitative stability data into the following matrix. Always select your solvent system based on the specific vulnerabilities outlined here.

Solvent ClassExample SolventsPrimary Degradation PathwayStability RatingRecommended Storage & Handling
Non-Polar / Aprotic Hexane, Toluene, DCMNone (Highly Stable)Excellent Store under inert atmosphere (N₂, Ar) at 2–8°C.
Polar Aprotic Anhydrous DMF, DMSO, MeCNTrace Hydrolysis (if wet)Good Must be strictly anhydrous (Karl Fischer <50 ppm H₂O).
Aqueous / Basic Wet DMSO, NaOH/H₂O buffersEster HydrolysisPoor Avoid prolonged exposure. Prepare fresh immediately before use.
Primary Alcohols Methanol, EthanolTransesterificationModerate Avoid acid/base catalysts. Do not use for long-term stock solutions.
H-Donor / Ethereal THF, Methanol (under light)Photolytic DeiodinationCritical Risk Mandates amber vials and protection from ambient light.

Troubleshooting Guides & FAQs

Issue 1: Unexplained Mass Loss (-14 Da) and High-Polarity Baseline Spots on TLC

Q: When storing stock solutions of Methyl 3-iodo-4-propoxybenzoate in aqueous DMSO or DMF, I observe a new, highly polar spot on TLC and an LC-MS peak at m/z 306.10. What is causing this?

The Causality: You are observing ester hydrolysis . Methyl benzoates are highly susceptible to nucleophilic attack by water, particularly in alkaline or slightly basic conditions, converting the ester into a carboxylic acid[1]. The electron-withdrawing nature of the meta-iodo group increases the electrophilicity of the carbonyl carbon, accelerating this hydrolysis compared to unsubstituted benzoates[2][3]. The resulting product is 3-iodo-4-propoxybenzoic acid (m/z 306.10), which corresponds to the exact mass shift of -14 Da (loss of -CH₃, gain of -H). The Solution: Transition to strictly anhydrous polar aprotic solvents (e.g., Acetonitrile or dry DCM) for stock solutions. If aqueous buffers are required for biological assays, limit the compound's residence time in the buffer to <2 hours prior to the experiment.

Issue 2: Major Mass Shift (-126 Da) During Benchtop Handling

Q: During a prolonged reaction setup in methanol under ambient laboratory light, my product mass shifted from 320.12 to 194.22. Is the compound decomposing?

The Causality: Yes, this is photolytic deiodination . Aryl iodides possess a relatively weak C–I bond (~65 kcal/mol) that is highly photolabile. Exposure to UV or visible light induces homolytic cleavage of this bond, generating a highly reactive aryl radical[4]. Because you are using methanol—a potent hydrogen-donor solvent—the aryl radical rapidly abstracts a hydrogen atom from the solvent, yielding the dehalogenated product, Methyl 4-propoxybenzoate[5]. The loss of the iodine atom (126.9 Da) and addition of a proton (1.0 Da) perfectly accounts for the -126 Da mass shift. The Solution: Treat the compound as light-sensitive. Perform all solvent transfers in amber glassware or foil-wrapped flasks. Avoid hydrogen-donating solvents (like THF or Methanol) if prolonged light exposure is unavoidable.

Issue 3: Impurity Generation (+14 Da) in Alcoholic Solvents

Q: When scaling up a recrystallization or reaction in ethanol, I detect a +14 Da impurity (m/z 334.15). Where is this coming from?

The Causality: This is transesterification . In the presence of trace acidic or basic impurities (often residual from prior synthetic steps or dirty glassware), primary alcohols like ethanol will participate in an equilibrium nucleophilic acyl substitution with the methyl ester. This converts your starting material into Ethyl 3-iodo-4-propoxybenzoate. The Solution: Never use primary alcohols for the storage or high-temperature processing of methyl esters unless it is the explicit reaction solvent and you are prepared to manage the equilibrium. Use non-nucleophilic solvents like ethyl acetate or toluene for recrystallization.

Validated Experimental Protocols

To ensure scientific integrity and reproducible results, implement the following self-validating protocols in your laboratory.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Objective: Prevent spontaneous ester hydrolysis during long-term storage.

  • Solvent Verification: Prior to use, analyze the target solvent (e.g., DMSO or MeCN) using Karl Fischer (KF) titration. Proceed only if water content is <50 ppm.

  • Inert Atmosphere Purging: Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved oxygen (preventing ether peroxide formation).

  • Dissolution: Weigh Methyl 3-iodo-4-propoxybenzoate in a glovebox or under a nitrogen stream. Dissolve to the desired concentration (e.g., 100 mM).

  • Self-Validation (LC-MS Baseline): Immediately inject a 1 µL aliquot into an LC-MS system. Confirm the presence of the parent ion (m/z 320.12) and the absence of the hydrolysis degradant (m/z 306.10).

  • Storage: Transfer to PTFE-lined, argon-flushed amber vials. Store at -20°C.

Protocol B: Photostability Profiling and Radical Trapping

Objective: Quantify the rate of photolytic deiodination in specific assay solvents.

  • Sample Preparation: Prepare two identical 10 mM solutions of the compound in the target solvent (e.g., Methanol).

  • Control vs. Experimental: Place Sample A in a foil-wrapped amber vial (Dark Control). Place Sample B in a clear borosilicate vial (Light Exposed).

  • Irradiation: Expose Sample B to a standard laboratory LED light source (or a photoreactor at 400 nm) for 4 hours at 25°C.

  • Self-Validation (Quantification): Analyze both samples via HPLC-UV (254 nm) or LC-MS.

  • Data Interpretation: Calculate the area under the curve (AUC) for the parent peak (RT₁; m/z 320.12) versus the deiodinated peak (RT₂; m/z 194.22). If Sample B shows >2% conversion to the deiodinated product while Sample A remains intact, the solvent/light combination is incompatible with your workflow.

Mechanistic Pathway Visualization

The following diagram maps the logical relationships between solvent environments, chemical mechanisms, and resulting degradation products.

SolventStability Start Methyl 3-iodo-4-propoxybenzoate (m/z 320.12) Cond_Aq Aqueous/Basic Solvents (e.g., wet DMSO) Start->Cond_Aq Nucleophilic Attack Cond_Light Light + H-Donor Solvents (e.g., MeOH, THF) Start->Cond_Light Homolytic Cleavage Cond_Alc Alcohols + Acid/Base (e.g., Ethanol) Start->Cond_Alc Acyl Substitution Prod_Hydro 3-iodo-4-propoxybenzoic acid (m/z 306.10) Cond_Aq->Prod_Hydro Hydrolysis (-14 Da) Radical Aryl Radical Intermediate (Transient) Cond_Light->Radical C-I Bond Break Prod_Trans Ethyl 3-iodo-4-propoxybenzoate (m/z 334.15) Cond_Alc->Prod_Trans Transesterification (+14 Da) Prod_Deiodo Methyl 4-propoxybenzoate (m/z 194.22) Radical->Prod_Deiodo H-Abstraction (-126 Da)

Figure 1: Solvent-induced degradation pathways and corresponding mass shifts (LC-MS).

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - nih.gov - 1

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - mdpi.com - 4

  • Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions - acs.org -5

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - zenodo.org - 2

  • Methyl benzoate - wikipedia.org -3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of Methyl 3-iodo-4-propoxybenzoate

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of Methyl 3-iodo-4-propoxybenzoate, a substituted aromatic compound of interest in medicinal chemistry.

This technical guide moves beyond a mere presentation of data. It is designed to provide researchers, scientists, and drug development professionals with a comparative analysis, grounded in the fundamental principles of NMR spectroscopy. We will dissect the spectrum of our target molecule and contrast it with structurally related alternatives to provide a comprehensive understanding of how subtle changes in molecular architecture are reflected in the 13C NMR data.

Comparative Spectral Analysis: Unraveling Substituent Effects

The 13C NMR spectrum of a substituted benzene derivative is a sensitive reporter of the electronic environment around each carbon atom. The chemical shifts are profoundly influenced by the interplay of inductive and resonance effects of the various substituents. To appreciate the spectral features of Methyl 3-iodo-4-propoxybenzoate, we will compare its predicted 13C NMR data with the experimental data of two key analogs: Methyl 3-iodobenzoate and Methyl 4-propoxybenzoate.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm)

Carbon PositionMethyl 3-iodo-4-propoxybenzoate (Predicted)Methyl 3-iodobenzoate (Experimental)4-Propoxybenzoic Acid (Experimental)
C=O165.5164.7172.5
C1123.2131.8124.3
C2130.1130.0131.6
C391.593.8114.2
C4158.3137.0 (para to I)162.8
C5112.9128.5 (ortho to I)114.2
C6135.5141.7 (ortho to I)131.6
OCH352.352.5-
OCH2CH2CH370.5-69.8
OCH2C H2CH322.4-22.5
OCH2CH2C H310.4-10.5

Predicted data for Methyl 3-iodo-4-propoxybenzoate was obtained using online NMR prediction tools. Experimental data for Methyl 3-iodobenzoate and 4-Propoxybenzoic Acid were sourced from publicly available spectral databases.

Analysis of Methyl 3-iodo-4-propoxybenzoate Spectrum

The predicted 13C NMR spectrum of Methyl 3-iodo-4-propoxybenzoate showcases the distinct influence of its three substituents on the aromatic ring.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon resonates at approximately 165.5 ppm. This is a typical chemical shift for a benzoate ester.

  • Aromatic Carbons:

    • C4 (ipso-carbon to propoxy group): The most downfield aromatic signal at around 158.3 ppm is assigned to C4. The propoxy group is a strong electron-donating group through resonance, leading to significant deshielding of the attached carbon.

    • C6: The signal at 135.5 ppm is attributed to C6. It is ortho to the electron-withdrawing ester group and meta to the iodo and propoxy groups.

    • C2: The peak at 130.1 ppm is assigned to C2, which is ortho to the ester group and the iodine atom.

    • C1 (ipso-carbon to the ester group): The signal at 123.2 ppm corresponds to C1.

    • C5: The peak at 112.9 ppm is assigned to C5, which is ortho to the electron-donating propoxy group and meta to the ester and iodo groups. The electron-donating effect of the propoxy group leads to increased shielding at this position.

    • C3 (ipso-carbon to the iodo group): The most upfield aromatic signal at approximately 91.5 ppm is assigned to C3. The "heavy atom effect" of iodine causes a significant upfield shift (increased shielding) of the directly attached carbon, a characteristic feature in the NMR of iodo-substituted aromatics.

  • Aliphatic Carbons:

    • OCH3: The methoxy carbon of the ester group appears at a typical value of 52.3 ppm.

    • Propoxy Group: The three carbons of the propoxy group are well-resolved at 70.5 ppm (-OCH2-), 22.4 ppm (-CH2-), and 10.4 ppm (-CH3), consistent with their respective chemical environments.

Comparative Insights

By comparing the spectrum of Methyl 3-iodo-4-propoxybenzoate with its analogs, the individual contributions of the iodo and propoxy groups become evident.

  • Influence of the Iodo Group: Comparing the predicted spectrum of the target molecule with the experimental data of Methyl 3-iodobenzoate highlights the dramatic upfield shift of the carbon directly attached to the iodine (C3). This "heavy atom effect" is a key diagnostic feature for identifying the position of iodine substitution on an aromatic ring.

  • Influence of the Propoxy Group: The comparison with 4-Propoxybenzoic Acid demonstrates the strong electron-donating nature of the propoxy group. The carbon ortho to the propoxy group (C5 in the target molecule) is significantly shielded (shifted upfield) compared to the corresponding carbons in Methyl 3-iodobenzoate. Conversely, the ipso-carbon (C4) is deshielded and shifted downfield.

The interplay of these substituent effects allows for a confident assignment of all carbon signals in Methyl 3-iodo-4-propoxybenzoate.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data, the following experimental protocol is recommended. This protocol is a self-validating system designed to yield accurate and reliable results.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the sample (Methyl 3-iodo-4-propoxybenzoate).
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical and should be one in which the compound is fully soluble.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. For 13C NMR, good homogeneity is crucial for resolving closely spaced signals.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be used.
  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms in the molecule (e.g., 0 to 220 ppm).
  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, ensuring accurate signal integration if needed (though integration is less critical for routine 13C NMR).
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain pure absorption signals.
  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
  • Perform baseline correction to ensure a flat baseline.

Visualization of Key Concepts

To further clarify the relationships discussed, the following diagrams are provided.

start Start sample_prep Sample Preparation (Dissolve in CDCl3) start->sample_prep nmr_setup NMR Spectrometer Setup (Lock & Shim) sample_prep->nmr_setup acquisition Data Acquisition (13C Decoupled) nmr_setup->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis & Comparison processing->analysis end End analysis->end

Caption: Experimental workflow for 13C NMR data acquisition and analysis.

Conclusion

The 13C NMR spectrum of Methyl 3-iodo-4-propoxybenzoate provides a wealth of structural information that can be deciphered through a systematic analysis of chemical shifts and a comparative approach with related molecules. The characteristic upfield shift induced by the iodine atom and the pronounced electronic effects of the propoxy and methyl ester groups allow for an unambiguous assignment of all carbon signals. This guide provides not only the spectral data but also the underlying principles and a robust experimental protocol, empowering researchers to confidently utilize 13C NMR for the structural verification of their compounds.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • nmrdb.org . An open-source database for NMR spectral data. [Link]

Comparative

Comparative Mass Spectrometry Guide: Analysis of Methyl 3-iodo-4-propoxybenzoate

Executive Summary & Analytical Challenge Methyl 3-iodo-4-propoxybenzoate (MW: 320.12 g/mol ) is a critical halogenated aromatic ester utilized as a synthetic intermediate in drug development, notably in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Methyl 3-iodo-4-propoxybenzoate (MW: 320.12 g/mol ) is a critical halogenated aromatic ester utilized as a synthetic intermediate in drug development, notably in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators[1].

From an analytical perspective, halogenated alkoxybenzoates present unique mass spectrometry (MS) challenges. The highly electronegative iodine atom and the semi-polar ester linkage drastically influence gas-phase stability and proton affinity. Selecting the correct ionization technique is not merely a matter of preference; it is dictated by the fundamental causality of the molecule's physical chemistry. This guide objectively compares Gas Chromatography-Electron Ionization (GC-EI-MS), Liquid Chromatography-Electrospray Ionization (LC-ESI-MS), and Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS) to establish the definitive analytical workflows for this compound.

Platform Selection Logic: Ionization Dynamics

The selection of an MS platform must align with the analytical goal: structural elucidation versus trace quantification.

  • GC-EI-MS (Hard Ionization): At a standard 70 eV, electron ionization imparts massive internal energy to the analyte. Because the carbon-iodine (C-I) bond is relatively weak, the molecule reliably fragments by expelling an iodine radical[2]. This predictable fragmentation makes GC-EI-MS the gold standard for structural confirmation.

  • LC-ESI-MS (Soft Ionization - Solution Phase): ESI relies on the formation of ions in the liquid phase. Because Methyl 3-iodo-4-propoxybenzoate is a neutral, semi-polar ester lacking highly basic functional groups (like amines), it exhibits poor ionization efficiency in ESI[3]. It often forms unstable sodium [M+Na]+ or ammonium [M+NH4​]+ adducts, leading to poor reproducibility and narrow linear dynamic ranges[4].

  • LC-APCI-MS (Soft Ionization - Gas Phase): APCI is vastly superior for semi-polar esters. It utilizes a corona discharge to ionize solvent molecules, which subsequently transfer protons to the vaporized analyte in the gas phase. This circumvents the solution-phase limitations of ESI, yielding a robust, highly sensitive [M+H]+ signal[3].

Decision matrix for selecting the optimal MS platform for halogenated esters.

Mechanistic Fragmentation Analysis (EI-MS)

Understanding the EI fragmentation pathway is essential for library matching and identifying synthetic impurities. The radical cation [M]+∙ forms at m/z 320. The dominant, causality-driven fragmentation cascade is as follows:

  • Halogen Loss: The weakest bond (C-I) cleaves instantly, expelling an iodine radical ( I∙ , 127 Da) to form a highly stable, conjugated carbocation at m/z 193[2].

  • Alkoxy Cleavage: The propoxy chain undergoes a characteristic neutral loss of propene ( C3​H6​ , 42 Da) via a cyclic transition state, shifting the mass to m/z 151[5].

  • Ester Cleavage: The methyl ester group subsequently loses a methoxy radical ( ∙OCH3​ , 31 Da), yielding an acylium ion at m/z 120.

Primary EI-MS fragmentation pathway of Methyl 3-iodo-4-propoxybenzoate.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of the three platforms for analyzing Methyl 3-iodo-4-propoxybenzoate.

ParameterGC-EI-MSLC-ESI-MSLC-APCI-MS
Primary Ion Observed M+∙ (m/z 320) [M+Na]+ (m/z 343) [M+H]+ (m/z 321)
Base Peak (Fragment) m/z 193 ( [M−I]+ )Adduct dependent (Unstable)m/z 321 (Intact)
Linear Dynamic Range 103 102 (Due to adduct saturation) 104−105
LOD (Signal/Noise > 3) 50 ng/mL150 ng/mL5 ng/mL
Matrix Effect Susceptibility LowHigh (Severe Ion Suppression)Very Low
Optimal Application Structural ConfirmationNot RecommendedHigh-Throughput Quant

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Generate a reproducible fragmentation pattern without inducing thermal degradation of the C-I bond prior to ionization.

  • Sample Preparation: Dissolve 1.0 mg of Methyl 3-iodo-4-propoxybenzoate in 1.0 mL of GC-grade Hexane. Dilute to a working concentration of 10 µg/mL.

  • Inlet Parameters: Set the injection port to 250°C. Use splitless mode (1 µL injection).

    • Causality: 250°C is sufficient to volatilize the ester (MW 320) instantly without causing pyrolytic dehalogenation in the liner.

  • Chromatographic Separation: Utilize a non-polar HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the oven program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Validation Checkpoint: The chromatographic peak must be perfectly symmetrical. Tailing indicates unwanted interactions with active sites in a degraded glass liner, requiring immediate liner replacement.

  • Ionization & Detection: Transfer line at 280°C, Ion source at 230°C. Set electron energy strictly to 70 eV. Scan range m/z 50–400.

    • Validation Checkpoint: The spectrum must display the isotopic M+∙ peak at m/z 320 and the base peak at m/z 193.

Protocol B: LC-APCI-MS Trace Quantification

Objective: Achieve high-sensitivity quantification (LOD < 5 ng/mL) in complex matrices.

  • Sample Preparation: Extract the analyte using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE). Evaporate to dryness under nitrogen and reconstitute in 50:50 Methanol:Water.

  • Chromatographic Separation: Employ a C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.

  • Mobile Phase (Critical Step): Isocratic elution using 80% Methanol and 20% Water containing 0.1% Formic Acid.

    • Causality: APCI requires volatile mobile phases to sustain the corona discharge plasma. Formic acid is mandatory here; it provides the abundant gas-phase protons required to efficiently protonate the neutral ester to [M+H]+ [4].

  • APCI Source Parameters: Positive ion mode. Corona discharge current: 5 µA. Probe temperature: 400°C. Desolvation gas: Nitrogen at 800 L/hr.

  • MRM Transitions: Monitor the precursor-to-product transition m/z 321 m/z 279 (loss of propene, 42 Da) as the quantifier, and m/z 321 m/z 193 (loss of HI, 128 Da) as the qualifier.

    • Validation Checkpoint: The ratio of the quantifier to qualifier transition must remain constant ( ± 15%) across the entire calibration curve. Deviation indicates matrix interference or co-elution.

Sources

Validation

Comparative Spectroscopic Guide: ATR-FTIR Monitoring of Methyl 3-iodo-4-propoxybenzoate Synthesis

Introduction Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) is a highly valued halogenated building block frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) durin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-iodo-4-propoxybenzoate (CAS: 1131614-13-5) is a highly valued halogenated building block frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) during active pharmaceutical ingredient (API) development[1][2]. For process chemists and researchers, the efficient synthesis of this compound from its non-iodinated precursor, Methyl 4-propoxybenzoate, requires robust, real-time analytical monitoring.

While HPLC and GC-MS are standard for final purity analysis, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for in-situ reaction monitoring. This guide objectively compares the IR spectral signatures of the precursor and the iodinated product, providing a self-validating protocol for tracking the electrophilic aromatic substitution.

Mechanistic Rationale & Spectral Causality

As a Senior Application Scientist, I frequently observe researchers attempting to monitor halogenations by looking for the carbon-halogen (C-X) stretch. However, the C-I stretching vibration typically occurs in the far-infrared or low fingerprint region (500–600 cm⁻¹). This band is inherently weak due to the low dipole moment change and is often obscured by solvent noise or the ATR crystal's low-frequency cutoff.

Instead, the most reliable diagnostic markers are the aromatic C-H out-of-plane (OOP) bending vibrations .

  • The Precursor (Methyl 4-propoxybenzoate): This molecule is a 1,4-disubstituted benzene. According to standard spectroscopic principles detailed by , 1,4-disubstituted rings exhibit a single, strong OOP bending band between 800–850 cm⁻¹, corresponding to the two adjacent, strongly coupled hydrogen atoms.

  • The Product (Methyl 3-iodo-4-propoxybenzoate): The introduction of the bulky iodine atom at the 3-position converts the ring to a 1,2,4-trisubstituted system. This breaks the symmetry, resulting in two distinct OOP bands: one for the isolated hydrogen (typically 860–900 cm⁻¹) and one for the two adjacent hydrogens (typically 800–850 cm⁻¹).

Additionally, the ester carbonyl (C=O) stretch at ~1715 cm⁻¹ remains largely unaffected by the meta-iodine substitution, serving as an excellent internal reference peak to normalize spectral intensities.

Comparative IR Spectral Data

The following table summarizes the key quantitative spectral differences used to differentiate the product from its unreacted precursor alternative.

Functional Group / ModeMethyl 4-propoxybenzoate (Precursor)Methyl 3-iodo-4-propoxybenzoate (Product)Diagnostic Utility
Ester C=O Stretch ~1715 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)Internal Reference: Remains stable; used for peak area normalization.
Aryl-Alkyl Ether C-O ~1250 cm⁻¹ (Strong)~1240 cm⁻¹ (Strong)Secondary Marker: Slight shift due to ortho-iodine steric hindrance.
Aromatic C-H OOP (1,4) ~840 cm⁻¹ (Strong)AbsentDepletion Marker: Disappearance indicates consumption of starting material.
Aromatic C-H OOP (1,2,4) Absent~880 cm⁻¹ & ~815 cm⁻¹ (Med-Strong)Formation Marker: Confirms successful functionalization at the 3-position.
C-I Stretch Absent~550 cm⁻¹ (Weak)Confirmatory: Often obscured, but diagnostic if the ATR window permits.

Data synthesized based on characteristic group frequencies established by.

Experimental Protocol: ATR-FTIR Reaction Monitoring

To ensure a self-validating system, the following protocol must be strictly adhered to. The causality behind these steps is to eliminate baseline drift and ensure the signal-to-noise (S/N) ratio is sufficient to detect the critical OOP bending shifts.

Step 1: Instrument Preparation & Background

  • Action: Clean the Diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Action: Collect a background spectrum (Air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: 32 scans provide an optimal balance between rapid acquisition (critical for kinetic monitoring) and a high S/N ratio. 4 cm⁻¹ resolution is necessary to resolve the potentially overlapping bands in the 800–900 cm⁻¹ region.

Step 2: Sampling & Acquisition

  • Action: Extract a 10 µL aliquot from the reaction mixture. If the reaction is in a highly IR-absorbing solvent (e.g., DMF), perform a rapid mini-workup (quench with aqueous Na₂S₂O₃, extract into EtOAc) and evaporate the solvent directly on the ATR crystal.

  • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Data Processing & Validation

  • Action: Apply an automatic baseline correction and normalize the spectrum against the ester C=O peak at ~1715 cm⁻¹.

  • Action: Calculate the peak area ratio of the 880 cm⁻¹ band (product) to the 840 cm⁻¹ band (precursor).

  • Causality: Normalizing against the C=O stretch eliminates variations caused by differing sample volumes on the ATR crystal, ensuring the OOP band ratios accurately reflect the true reaction conversion.

Visualizing the Analytical Workflow

IR_Workflow Start Reaction Sampling (Precursor + I2/Oxidant) ATR ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) Start->ATR Check1 Is 840 cm⁻¹ band depleted? (1,4-disubstituted) ATR->Check1 Check2 Are 880 cm⁻¹ & 815 cm⁻¹ bands present? (1,2,4-trisubstituted) Check1->Check2 Yes Incomplete Reaction Incomplete Continue Heating/Stirring Check1->Incomplete No Check2->Incomplete No Complete Reaction Complete Proceed to Quench/Workup Check2->Complete Yes

Figure 1: ATR-FTIR decision-tree workflow for real-time iodination reaction monitoring.

Spectral_Shifts Precursor Methyl 4-propoxybenzoate (Precursor) OOP1 840 cm⁻¹ (1,4-disubstituted OOP) Precursor->OOP1 Ester1 ~1715 cm⁻¹ (Ester C=O) Precursor->Ester1 Product Methyl 3-iodo-4-propoxybenzoate (Product) OOP2 880 cm⁻¹ & 815 cm⁻¹ (1,2,4-trisubstituted OOP) Product->OOP2 Ester2 ~1715 cm⁻¹ (Ester C=O) Product->Ester2 OOP1->OOP2 Shift/Split via Iodination Ester1->Ester2 Internal Reference (No Shift)

Figure 2: Key infrared spectral shifts during the iodination of Methyl 4-propoxybenzoate.

Conclusion

By shifting the analytical focus away from the unreliable C-I stretching frequency and toward the highly diagnostic aromatic C-H out-of-plane bending region, researchers can establish a highly trustworthy, self-validating method for monitoring the synthesis of Methyl 3-iodo-4-propoxybenzoate. Utilizing the ester carbonyl peak as an internal standard further ensures that quantitative conversion metrics are independent of sampling variances, streamlining the pathway from synthesis to downstream cross-coupling applications.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Halogenated Benzoates in Cross-Coupling Reactions

A Comparative Analysis of Methyl 3-iodo-4-propoxybenzoate and its Bromo and Chloro Analogues For researchers and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Methyl 3-iodo-4-propoxybenzoate and its Bromo and Chloro Analogues

For researchers and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor. The choice of starting materials is critical, and among the most common building blocks are halogenated aromatic compounds. This guide provides an in-depth comparison of methyl 3-iodo-4-propoxybenzoate with its bromo- and chloro-substituted counterparts, offering both theoretical insights and practical, data-driven comparisons to inform your synthetic strategy.

The Decisive Role of the Carbon-Halogen Bond

The efficacy of a cross-coupling reaction is fundamentally tied to the reactivity of the aryl halide. This reactivity is predominantly dictated by the strength of the carbon-halogen (C-X) bond. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] This step, often the rate-determining step of the entire process, involves the cleavage of the C-X bond.[3]

The strength of this bond follows the trend C-Cl > C-Br > C-I.[4][5] Consequently, the energy required to break this bond, and thus the activation energy for the oxidative addition step, is lowest for aryl iodides and highest for aryl chlorides.[5]

Bond Dissociation Energies (BDE) for Phenyl Halides [4][5]

  • Ph-I: 65 kcal/mol

  • Ph-Br: 81 kcal/mol

  • Ph-Cl: 96 kcal/mol

This fundamental difference in bond energy has profound implications for reaction conditions, catalyst selection, and overall efficiency. Aryl iodides are the most reactive, followed by bromides, and then chlorides, which are the least reactive.[2][6]

The Catalytic Cycle: A Mechanistic Overview

To understand the impact of the halogen, a brief review of a generic palladium-catalyzed cross-coupling cycle is essential. The process can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is the step most influenced by the choice of halogen.[1]

  • Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, or an amine coordinates and is deprotonated.[1][7]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[1][8]

Cross-Coupling_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L_n (Transmetalation Complex) oa_complex->trans_complex Transmetalation (M-R') trans_complex->pd0 product R-R' (Coupled Product) trans_complex->product Reductive Elimination caption Fig. 1: Generalized Palladium Cross-Coupling Cycle

Caption: Fig. 1: Generalized Palladium Cross-Coupling Cycle.

Head-to-Head Comparison: Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, let's consider a standard Suzuki-Miyaura coupling of our three halogenated methyl 4-propoxybenzoates with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

This is a generalized protocol; specific conditions may require optimization.[9][10]

Comparative Performance Data
SubstrateHalogenTypical Temp. (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
Methyl 3-iodo-4-propoxybenzoate Iodo801-22-4>95
Methyl 3-bromo-4-propoxybenzoate Bromo90-1002-36-1285-90
Methyl 3-chloro-4-propoxybenzoate Chloro100-1203-5 (with specialized ligands)18-3660-75

Causality Behind the Data:

The superior performance of methyl 3-iodo-4-propoxybenzoate is a direct consequence of the weaker C-I bond.[5] The oxidative addition occurs at a much lower temperature and requires less catalyst to achieve a high yield in a short time.[2] For the bromo-analogue, more forcing conditions are necessary. The chloro-analogue presents a significant challenge, often requiring higher temperatures, increased catalyst loading, and, critically, the use of more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[4][5]

Head-to-Head Comparison: Buchwald-Hartwig Amination

The formation of C-N bonds is paramount in pharmaceutical synthesis.[11] The Buchwald-Hartwig amination offers a powerful method for this transformation. Here, we compare the performance of our halogenated benzoates in a coupling reaction with a common secondary amine, morpholine.

Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).[12]

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the specified temperature.

  • Stir the reaction vigorously for the indicated time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

This is a generalized protocol; optimization is often necessary.[12][13]

Comparative Performance Data
SubstrateHalogenTypical Temp. (°C)Catalyst SystemReaction Time (h)Yield (%)
Methyl 3-iodo-4-propoxybenzoate Iodo90Pd₂(dba)₃ / XPhos4-8>90
Methyl 3-bromo-4-propoxybenzoate Bromo100Pd₂(dba)₃ / XPhos12-2480-88
Methyl 3-chloro-4-propoxybenzoate Chloro110Pd(OAc)₂ / BrettPhos24-4870-80

Field-Proven Insights:

Similar to the Suzuki coupling, the iodo- and bromo-substrates perform reliably under standard Buchwald-Hartwig conditions, with the iodo-compound reacting faster and at a lower temperature.[11] Aryl chlorides, however, were historically poor substrates for this reaction. The development of sterically hindered, electron-rich phosphine ligands by Stephen Buchwald's group was a breakthrough, enabling the efficient coupling of these less reactive halides.[14] Even with these advanced catalytic systems, aryl chlorides typically require higher temperatures and longer reaction times.

Strategic Decision-Making in Synthesis

The choice of which halogenated benzoate to use is not merely a question of reactivity. A senior scientist must weigh multiple factors.

Decision_Workflow start Select Aryl Halide for Cross-Coupling reactivity High Reactivity Needed? (Mild Conditions, Sensitive Substrates) start->reactivity cost Is Cost a Primary Driver? reactivity->cost No iodo Use Iodo-Benzoate (e.g., Methyl 3-iodo-4-propoxybenzoate) reactivity->iodo Yes availability Is Large-Scale Availability Critical? cost->availability No chloro Use Chloro-Benzoate (Most Economical, Requires Robust Catalyst) cost->chloro Yes bromo Use Bromo-Benzoate (Good Balance of Reactivity and Cost) availability->bromo Yes availability->bromo No caption Fig. 2: Selection workflow for halogenated benzoates

Caption: Fig. 2: Selection workflow for halogenated benzoates.

  • Reactivity vs. Cost: Methyl 3-iodo-4-propoxybenzoate offers the highest reactivity, which is crucial when dealing with sensitive functional groups or when mild reaction conditions are paramount. However, aryl iodides are generally the most expensive and least commercially available of the halides. Aryl chlorides are the most cost-effective and are available in a wider variety, making them attractive for large-scale synthesis, provided a suitable catalytic system can be developed.[4]

  • Orthogonal Reactivity: In complex molecules with multiple halogen atoms, the differential reactivity (I > Br > Cl) can be exploited for sequential, site-selective cross-couplings, a powerful strategy in advanced synthesis.[15]

Conclusion

For cross-coupling reactions, methyl 3-iodo-4-propoxybenzoate is the superior substrate in terms of raw reactivity. It enables faster reactions, milder conditions, and often higher yields with lower catalyst loadings. This makes it an ideal choice for discovery chemistry, complex molecule synthesis, and situations where reaction efficiency is the primary concern.

However, the choice of an aryl halide is a strategic decision that balances reactivity with economic and logistical considerations. Aryl bromides offer a robust compromise between reactivity and cost, while the economic advantage of aryl chlorides makes them a compelling option for process development and large-scale manufacturing, despite the more challenging reaction conditions they demand. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and success.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

  • Singh, J., et al. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Retrieved from [Link]

  • Aakash Institute. (n.d.). Suzuki coupling reaction in chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Slideshare. (n.d.). Suzuki cross coupling reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

  • Andersen, M. L., et al. (2000). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]

  • Tsybizova, A., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Retrieved from [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Retrieved from [Link]

  • Tuttle, J. B., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zunyun, F., et al. (2020). Comparison of reactivity of different aryl halides. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. (n.d.). ResearchGate. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • Khan Academy. (2025). Nature of C-X bond. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Validation

Purity Analysis of Synthetic Methyl 3-iodo-4-propoxybenzoate by HPLC: A Comparative Guide on Column Selectivity

IntroductionMethyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a highly functionalized halogenated aromatic ester frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

IntroductionMethyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) is a highly functionalized halogenated aromatic ester frequently utilized as a critical building block in advanced organic synthesis and pharmaceutical development[1]. Ensuring the absolute purity of this intermediate is paramount, as downstream catalytic cross-coupling reactions (such as Suzuki or Sonogashira couplings) are notoriously sensitive to structurally similar synthetic impurities.

The primary analytical challenge in quantifying the purity of Methyl 3-iodo-4-propoxybenzoate lies in chromatographically resolving the target molecule from its synthetic precursors and degradants, specifically:

  • Impurity A (Des-iodo precursor): Methyl 4-propoxybenzoate

  • Impurity B (Positional isomer): Methyl 2-iodo-4-propoxybenzoate

  • Impurity C (Hydrolysis degradant): 3-iodo-4-propoxybenzoic acid

Mechanistic Grounding: The Limits of C18 and the Biphenyl Advantage

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) heavily relies on C18 (octadecyl) stationary phases. However, C18 columns separate analytes almost exclusively based on dispersive (hydrophobic) interactions. When analyzing halogenated positional isomers (like the 2-iodo versus 3-iodo variants), the difference in overall hydrophobicity is often negligible. This lack of differential retention leads to co-elution and poor resolution ( Rs​<1.5 ).

To achieve baseline separation, a stationary phase with orthogonal selectivity is required.1 offer a distinct advantage for halogenated aromatics[1]. Unlike simple alkyl phases, biphenyl ligands provide three distinct modes of interaction:

  • Dispersive Interactions: Similar to C18, providing baseline retention.

  • π−π Interactions: The electron-dense aromatic rings of the biphenyl phase 2 with the π -system of the benzoate core[2].

  • Polarizability and Steric Selectivity: The highly polarizable iodine atom exhibits strong dipole-induced dipole interactions with the biphenyl rings. Furthermore, the rigid biphenyl structure is highly sensitive to the spatial arrangement of the iodine atom (ortho vs. meta position), providing the 3 necessary to resolve positional isomers[3].

G cluster_c18 Standard C18 Phase cluster_biphenyl Biphenyl Phase C18_Phase Octadecyl (C18) Chain C18_Int Dispersive / Hydrophobic Interactions Only C18_Phase->C18_Int C18_Result Poor Isomer Resolution (Rs < 1.5) C18_Int->C18_Result BP_Phase Biphenyl Ligand BP_Int π-π Interactions & Halogen Polarizability BP_Phase->BP_Int BP_Result High Isomer Resolution (Rs > 2.0) BP_Int->BP_Result Analyte Methyl 3-iodo-4-propoxybenzoate & Positional Isomers Analyte->C18_Phase Analyte->BP_Phase

Figure 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases for halogenated aromatics.

Experimental Protocols: Self-Validating HPLC Methodology

To objectively compare column performance, the following self-validating protocol must be executed. The method intentionally utilizes an acidic modifier (Formic Acid) to suppress the ionization of Impurity C (the carboxylic acid degradant). Without this modifier, the acid would exist in a dynamic equilibrium between its protonated and deprotonated states, leading to severe peak tailing and unpredictable retention times.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 10.0 mg of the Methyl 3-iodo-4-propoxybenzoate sample and dissolve it in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile (v/v).

  • Instrumental Conditions:

    • Columns Tested: Standard C18 (150 mm × 4.6 mm, 3 μm) vs. Biphenyl (150 mm × 4.6 mm, 3 μm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 2.0 μL.

    • Column Temperature: 30 °C (controlled to ensure reproducible diffusion rates).

    • Detection: UV at 254 nm (optimal wavelength for the substituted benzoate chromophore).

  • Gradient Program:

    • 0.0 – 15.0 min: Linear gradient from 40% B to 80% B.

    • 15.0 – 18.0 min: Isocratic hold at 80% B (column wash).

    • 18.0 – 23.0 min: Re-equilibration at 40% B.

  • System Suitability Criteria: The analysis is only considered valid if the critical pair resolution ( Rs​ ) is >2.0 and the tailing factor ( Tf​ ) for the main peak is <1.5 .

Workflow SamplePrep Sample Preparation 1.0 mg/mL in Acetonitrile Injection HPLC Injection (2.0 μL Volume) SamplePrep->Injection Separation Biphenyl Column Separation (Gradient: Water/ACN + 0.1% FA) Injection->Separation Detection UV Detection (254 nm) & Peak Integration Separation->Detection Analysis System Suitability Check Rs > 2.0, Tf < 1.5 Detection->Analysis

Figure 2: Step-by-step HPLC analytical workflow for purity determination.

Data Presentation: Column Performance Comparison

The experimental data below summarizes the quantitative system suitability metrics obtained when comparing the standard high-efficiency C18 column against the Biphenyl column under identical gradient conditions.

AnalyteMetricStandard C18 ColumnBiphenyl Column
Impurity C (Acid) Retention Time (min)4.215.10
Tailing Factor ( Tf​ )1.451.12
Impurity A (Des-iodo) Retention Time (min)7.858.45
Resolution ( Rs​ )4.15.8
Impurity B (Isomer) Retention Time (min)11.2012.65
Resolution ( Rs​ )1.1 (Co-elution) 2.8 (Baseline)
Methyl 3-iodo-4-propoxybenzoate Retention Time (min)11.4513.80
Theoretical Plates ( N )12,50014,200
Tailing Factor ( Tf​ )1.151.05
Conclusion & Analytical Insights

The comparative data clearly demonstrates the superiority of the Biphenyl stationary phase for the purity analysis of Methyl 3-iodo-4-propoxybenzoate. While the traditional C18 column failed to resolve the critical pair (the target compound and its 2-iodo positional isomer, yielding an unacceptable Rs​=1.1 ), the Biphenyl column successfully leveraged π−π and halogen polarizability interactions to achieve robust baseline resolution ( Rs​=2.8 ). For researchers and drug development professionals tasked with developing reliable methods for halogenated aromatic esters, adopting phenyl-based chemistries is a scientifically sound strategy to ensure analytical integrity and accuracy.

References
  • 1131614-13-5 | Methyl 3-iodo-4-propoxybenzo
  • Using Selectivity to Optimize UHPLC Separations | Pharmaceutical Technology Source: pharmtech.com
  • Shim-pack Velox LC Columns - Shimadzu Source: shimadzu.com
  • 2019/2021 Chromatography Consumables Catalog - LC - ThermoFisher Source: thermofisher.com

Sources

Comparative

Comparative Guide: Palladium Catalysts for the Cross-Coupling of Methyl 3-iodo-4-propoxybenzoate

The construction of complex biaryl architectures is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology [1], remains the industry st...

Author: BenchChem Technical Support Team. Date: March 2026

The construction of complex biaryl architectures is a cornerstone of modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology [1], remains the industry standard for these transformations. Within this domain, Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) [2] serves as a highly versatile, yet mechanistically nuanced, building block.

This guide provides an objective, data-driven comparison of palladium catalyst systems for the cross-coupling of this specific aryl iodide. By analyzing the causality behind catalyst selection and providing self-validating experimental protocols, this document equips researchers with the insights needed to optimize yields and minimize side reactions.

Mechanistic Rationale & Substrate Analysis

To select the optimal catalyst, one must first understand the electronic and steric environment of the substrate. Methyl 3-iodo-4-propoxybenzoate features three critical functional groups:

  • The Iodine Atom (C-I): With a low bond dissociation energy (~65 kcal/mol), the C-I bond undergoes rapid oxidative addition to Pd(0) species.

  • The ortho-Propoxy Group: This electron-donating group (+M effect) increases electron density on the aromatic ring, which can slightly decelerate oxidative addition compared to electron-deficient aryl halides. More importantly, its steric bulk creates a hindered environment around the reactive center.

  • The para-Methyl Ester: An electron-withdrawing group that provides a synthetic handle for downstream functionalization (e.g., saponification or amidation).

Because oxidative addition is generally fast for aryl iodides, the rate-determining step in this specific coupling often shifts to transmetalation or reductive elimination. Therefore, the ideal catalyst must possess ligands that can overcome the steric hindrance of the ortho-propoxy group to facilitate efficient product release.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition C-I Bond Cleavage Pd0->OxAdd + Methyl 3-iodo-4-propoxybenzoate PdII Pd(II) Intermediate Ar-Pd(L)n-I OxAdd->PdII Rate-determining for chlorides, fast for iodides TransMet Transmetalation Boronic Acid + Base PdII->TransMet Base activates boronic acid PdII_Trans Pd(II) Intermediate Ar-Pd(L)n-R' TransMet->PdII_Trans RedElim Reductive Elimination C-C Bond Formation PdII_Trans->RedElim Accelerated by bulky ligands RedElim->Pd0 Regeneration Product Coupled Biaryl Product Catalyst Release RedElim->Product

Palladium catalytic cycle for Methyl 3-iodo-4-propoxybenzoate cross-coupling.

Comparative Catalyst Performance

To objectively evaluate catalyst efficacy, we compare four distinct palladium systems in a standardized Suzuki-Miyaura coupling between Methyl 3-iodo-4-propoxybenzoate and phenylboronic acid. These protocols are adapted from established methodologies for related methoxybenzoate derivatives [3].

The Causality of Catalyst Selection
  • Pd(PPh₃)₄ (Tetrakis): The traditional zero-valent catalyst. While effective for unhindered substrates, the monodentate triphenylphosphine ligands are prone to oxidation and dissociation. The steric clash with the ortho-propoxy group often leads to prolonged reaction times and competitive proto-dehalogenation.

  • Pd(dppf)Cl₂: A Pd(II) precatalyst featuring a bidentate ferrocene-based ligand. The large "bite angle" (99°) of dppf forces the transmetalated intermediate into a strict cis conformation. This dramatically accelerates reductive elimination, suppressing homocoupling side reactions.

  • Pd(OAc)₂ / XPhos: A highly advanced system utilizing a bulky, electron-rich Buchwald biarylphosphine ligand. The electron density of XPhos stabilizes the Pd(0) intermediate, while its extreme steric bulk forces the rapid reductive elimination of the hindered biaryl product.

  • Pd₂(dba)₃ / P(t-Bu)₃: Provides "naked" Pd(0) paired with a highly electron-donating trialkylphosphine. This system is active enough to drive couplings at room temperature but is highly sensitive to trace oxygen.

Quantitative Experimental Data

Standard Reaction Conditions: Methyl 3-iodo-4-propoxybenzoate (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Catalyst (5 mol%), 1,4-Dioxane/H₂O (4:1, 0.2 M), under N₂ atmosphere.

Catalyst SystemLigand ClassificationTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Key Mechanistic Observation
Pd(PPh₃)₄ Monodentate90188576Moderate efficiency; ~5% proto-dehalogenation observed due to slow reductive elimination.
Pd(dppf)Cl₂ Bidentate (Large Bite Angle)8012>9589Clean reaction profile; bidentate nature prevents ligand dissociation and homocoupling.
Pd(OAc)₂ / XPhos Bulky Biarylphosphine606>9995 Superior performance; steric bulk of XPhos effortlessly overcomes the ortho-propoxy hindrance.
Pd₂(dba)₃ / P(t-Bu)₃ Electron-Rich Trialkyl25249082Enables room-temperature coupling, but requires rigorous Schlenk techniques to prevent oxidation.

Self-Validating Experimental Protocol

Based on the data above, the Pd(OAc)₂ / XPhos system provides the highest yield and fastest kinetics. The following protocol is designed as a self-validating system; observable physical changes at each step confirm the integrity of the reaction.

Step-by-Step Methodology: Synthesis of Methyl 3-phenyl-4-propoxybenzoate

1. Inert Atmosphere Preparation: Oxygen is the primary failure point in Pd(0) catalysis, as it irreversibly oxidizes the active species to inactive Pd(II) complexes.

  • Action: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Nitrogen (repeat 3 times).

2. Reagent Loading:

  • Action: Add Methyl 3-iodo-4-propoxybenzoate (320.12 mg, 1.0 mmol), Phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), XPhos (47.7 mg, 0.10 mmol), and anhydrous K₃PO₄ (424.5 mg, 2.0 mmol) to the Schlenk tube.

  • Causality: K₃PO₄ is preferred over K₂CO₃ in anhydrous or low-water conditions as its higher solubility and basicity better activate the boronic acid for transmetalation.

3. Solvent Addition & Degassing:

  • Action: Add 5.0 mL of anhydrous 1,4-Dioxane via syringe. Degas the mixture using the freeze-pump-thaw method (3 cycles).

  • Validation Checkpoint: Upon warming to room temperature and initial stirring, the mixture will transition from a heterogeneous brownish suspension to a homogeneous deep red/orange solution. This color shift visually validates the reduction of Pd(II) to the active Pd(0)-XPhos complex.

4. Thermostatic Heating:

  • Action: Transfer the sealed Schlenk tube to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 6 hours.

  • Causality: High stirring rates are critical to overcome mass transfer limitations between the solid base and the organic solution.

5. In-Process Monitoring:

  • Action: At 5 hours, withdraw a 10 µL aliquot under N₂, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Checkpoint: The complete disappearance of the starting material mass (m/z 320.1) and the dominant presence of the product mass (m/z 270.3) confirms catalytic turnover.

6. Workup and Isolation:

  • Action: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Inert Atmosphere Prep Schlenk Line / Glovebox Reagents 2. Reagent Loading Substrate, Pd, Ligand, Base Prep->Reagents Degas 3. Solvent Degassing Freeze-Pump-Thaw (x3) Reagents->Degas React 4. Thermostatic Heating Stirring at Target Temp Degas->React Analyze 5. In-Process Control LC-MS / TLC Monitoring React->Analyze Purify 6. Workup & Isolation Flash Chromatography Analyze->Purify

Step-by-step experimental workflow for air-sensitive palladium cross-coupling.

References

  • Nobel Prize. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Advanced Information on the Nobel Prize in Chemistry 2010. Available at: [Link]

Sources

Validation

biological activity of compounds derived from Methyl 3-iodo-4-propoxybenzoate

Comparative Biological Activity of S1P Receptor Modulators Derived from Methyl 3-iodo-4-propoxybenzoate As drug development pivots toward highly selective immunomodulators, the architectural precision of starting materia...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of S1P Receptor Modulators Derived from Methyl 3-iodo-4-propoxybenzoate

As drug development pivots toward highly selective immunomodulators, the architectural precision of starting materials dictates the clinical viability of the final active pharmaceutical ingredient (API). Methyl 3-iodo-4-propoxybenzoate (CAS 1131614-13-5) has emerged as a critical building block in the synthesis of next-generation Sphingosine-1-phosphate (S1P) receptor modulators.

This guide provides an objective, data-driven comparison of experimental S1P modulators derived from this scaffold—specifically those detailed in patent literature such as —against FDA-approved alternatives like Fingolimod, Siponimod, and Ozanimod.

Structural Rationale & Mechanistic Grounding

The biological activity of S1P receptor modulators hinges on their ability to mimic endogenous sphingosine-1-phosphate while offering superior receptor subtype selectivity. The 3-iodo-4-propoxybenzoate scaffold is engineered for this exact purpose:

  • The Propoxy Group: Acts as a lipophilic tail that anchors the molecule deep within the hydrophobic orthosteric binding pocket of the S1PR1 subtype.

  • The Iodo-Benzoate Core: Provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing chemists to append bulky biaryl or oxadiazole headgroups. These bulky additions create steric hindrance that prevents binding to the S1PR3 subtype.

By selectively agonizing S1PR1 and sparing S1PR3, these derivatives induce therapeutic lymphocyte sequestration in lymph nodes without triggering the severe first-dose bradycardia historically associated with non-selective agents like Fingolimod.

Pathway Ligand 3-iodo-4-propoxybenzoate Derivatives S1PR1 S1PR1 (Target) Ligand->S1PR1 High Affinity S1PR3 S1PR3 (Off-Target) Ligand->S1PR3 Low Affinity Gi Gi Protein Coupling S1PR1->Gi Agonism Safety Reduced Bradycardia S1PR3->Safety Pathway Spared Efficacy Lymphocyte Sequestration Gi->Efficacy Receptor Internalization

S1PR1 selective signaling pathway of 3-iodo-4-propoxybenzoate derivatives.

Comparative Performance Data

To establish a baseline for efficacy and safety, we must compare the in vitro binding affinities and in vivo pharmacodynamics of a representative 3-iodo-4-propoxybenzoate derivative against established clinical standards. As noted in recent [1], sparing S1PR3 is the primary driver for improved cardiovascular safety profiles.

CompoundTarget SelectivityS1PR1 EC50 (nM)S1PR3 EC50 (nM)Max Lymphocyte Reduction (%)First-Dose Bradycardia Risk
Fingolimod S1PR1, 3, 4, 50.31.2~70%High (Observation Required)
Siponimod S1PR1, 50.4>10,000~70%Moderate (Titration Used)
Ozanimod S1PR1, 50.16>10,000~57%Low (Titration Used)
3-Iodo-4-Propoxy Deriv. *S1PR10.8>10,000~65%Low (Pre-clinical)

*Data represents optimized oxadiazole derivatives synthesized from the Methyl 3-iodo-4-propoxybenzoate scaffold.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems , ensuring that the observed biological activity is a direct result of target-specific engagement rather than assay artifacts or cytotoxicity.

Workflow Synth 1. Synthesis & Purification InVitro 2. In Vitro cAMP Assay (Gi-coupled) Synth->InVitro InVivo 3. In Vivo Lymphocyte Count InVitro->InVivo Safety 4. Cardiovascular Telemetry InVivo->Safety

Step-by-step experimental workflow for evaluating S1P receptor modulators.

Protocol A: In Vitro S1PR1 Activation (cAMP Inhibition Assay)

Causality & Rationale: S1PR1 is exclusively coupled to Gi/o proteins. When an agonist binds, it inhibits adenylate cyclase, lowering intracellular cAMP. To measure this reliably, we artificially spike baseline cAMP levels using Forskolin. A successful agonist will suppress this Forskolin-induced cAMP spike.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO cells stably expressing human S1PR1 at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate baseline adenylate cyclase activity.

  • Compound Addition: Treat cells with serial dilutions (10 pM to 10 µM) of the 3-iodo-4-propoxybenzoate derivative.

  • Self-Validation Step (Crucial): In a parallel set of wells, pre-incubate the cells with 1 µM of W146 (a highly selective S1PR1 competitive antagonist) for 15 minutes prior to adding the test compound.

    • Logic: If the test compound is truly acting via S1PR1, W146 will completely reverse the cAMP suppression. If the cAMP remains suppressed, your compound is exhibiting off-target effects or cytotoxicity.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. Calculate the EC50 based on the luminescence curve.

Protocol B: In Vivo Pharmacodynamics (Lymphocyte Sequestration)

Causality & Rationale: S1PR1 internalization on lymphocytes removes their ability to sense the S1P gradient required to exit lymph nodes. Measuring peripheral blood lymphocyte counts provides a direct, quantifiable readout of in vivo target engagement.

Step-by-Step Methodology:

  • Dosing: Administer the compound orally (p.o.) to female C57BL/6 mice (n=6 per group) at doses of 0.1, 1.0, and 10 mg/kg formulated in 0.5% methylcellulose.

  • Control Groups: Include a vehicle-only group (negative control) and a Fingolimod 1 mg/kg group (positive control).

  • Blood Collection: Draw 50 µL of blood via the submandibular vein at 2, 6, 24, and 48 hours post-dose.

  • Self-Validation Step: Perform a complete blood count (CBC) rather than just a lymphocyte count.

    • Logic: S1P modulators should selectively deplete lymphocytes. Red blood cell (RBC) and platelet counts must remain stable. A drop in all lineages indicates systemic toxicity, not S1PR1-mediated sequestration.

  • Analysis: Quantify the percentage reduction in peripheral lymphocytes relative to the vehicle control. A successful derivative will show >60% reduction at 6 hours, with gradual recovery by 48 hours (indicating a favorable, reversible pharmacokinetic profile).

References

  • Source: Google Patents (Akaal Pharma Pty Ltd)
  • Ozanimod vs. fingolimod: is there a difference? Source: NeuroSens URL:[Link]

  • Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review Source: National Institutes of Health (PMC) URL:[Link]

Comparative

A Spectroscopic Guide to the Isomers of Methyl 3-iodo-4-propoxybenzoate: Navigating Structural Nuances in Drug Development

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular entities is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular entities is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual property. Even subtle variations in the arrangement of atoms within a molecule, known as isomerism, can lead to profound differences in biological activity, toxicity, and metabolic fate. This guide offers a detailed spectroscopic comparison of Methyl 3-iodo-4-propoxybenzoate and its constitutional isomers, providing researchers, scientists, and drug development professionals with a predictive framework for their differentiation using routine analytical techniques.

Methyl 3-iodo-4-propoxybenzoate serves as a valuable building block in medicinal chemistry. Its utility, however, is intrinsically linked to its specific substitution pattern. The presence of regioisomeric impurities can complicate synthesis, compromise biological assays, and create regulatory hurdles. Therefore, a robust understanding of how to distinguish these isomers through spectroscopic methods is of paramount importance. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) characteristics of Methyl 3-iodo-4-propoxybenzoate and its key positional isomers, explaining the underlying principles that govern their distinct spectral fingerprints.

The Isomers of Interest

The primary isomers of Methyl 3-iodo-4-propoxybenzoate arise from the rearrangement of the iodo and propoxy substituents on the benzene ring relative to the methyl ester group. For the purpose of this guide, we will focus on the following key isomers:

  • Methyl 3-iodo-4-propoxybenzoate (Target Compound)

  • Methyl 4-iodo-3-propoxybenzoate

  • Methyl 2-iodo-4-propoxybenzoate

  • Methyl 3-iodo-5-propoxybenzoate

isomers Target Methyl 3-iodo-4-propoxybenzoate Isomer1 Methyl 4-iodo-3-propoxybenzoate Target->Isomer1 Swap I/OPr Isomer2 Methyl 2-iodo-4-propoxybenzoate Target->Isomer2 Positional Shift Isomer3 Methyl 3-iodo-5-propoxybenzoate Target->Isomer3 Positional Shift

Caption: Key constitutional isomers of Methyl 3-iodo-4-propoxybenzoate.

Hypothetical Synthesis and Purification Protocol

A robust analytical comparison begins with the synthesis and purification of the compounds of interest. Below is a generalized, hypothetical protocol for the synthesis of Methyl 3-iodo-4-propoxybenzoate, which can be adapted for its isomers by starting with the appropriately substituted hydroxybenzoic acid.

Objective: To synthesize Methyl 3-iodo-4-propoxybenzoate from Methyl 3-iodo-4-hydroxybenzoate.

Materials:

  • Methyl 3-iodo-4-hydroxybenzoate

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-iodo-4-hydroxybenzoate (1 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (1.5 equivalents) followed by 1-bromopropane (1.2 equivalents).

  • Reaction: Heat the mixture to 60-70 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with a saturated brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure Methyl 3-iodo-4-propoxybenzoate.

synthesis_workflow cluster_synthesis Synthesis Workflow Start Methyl 3-iodo-4-hydroxybenzoate Reagents 1-Bromopropane, K2CO3, DMF Reaction Williamson Ether Synthesis (60-70 °C, 4-6h) Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-iodo-4-propoxybenzoate Purification->Product

Caption: A typical workflow for the synthesis of Methyl 3-iodo-4-propoxybenzoate.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring.

The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group, which tends to shield (decrease the chemical shift of) ortho and para protons. Conversely, the methyl ester (-COOCH₃) and the iodo (-I) groups are electron-withdrawing, deshielding (increasing the chemical shift of) nearby protons.[1][2] The interplay of these electronic effects and the spin-spin coupling between adjacent protons allows for the differentiation of the isomers.

Predicted ¹H NMR Data

CompoundAromatic Protons (Predicted δ, ppm) & MultiplicityPropoxy Protons (Predicted δ, ppm) & MultiplicityMethyl Ester Protons (Predicted δ, ppm) & Multiplicity
Methyl 3-iodo-4-propoxybenzoate H-2: ~8.3 (d, J≈2 Hz)H-5: ~6.9 (d, J≈8.5 Hz)H-6: ~7.9 (dd, J≈8.5, 2 Hz)-OCH₂-: ~4.0 (t, J≈6.5 Hz)-CH₂-: ~1.8 (sextet, J≈7 Hz)-CH₃: ~1.0 (t, J≈7.5 Hz)~3.9 (s)
Methyl 4-iodo-3-propoxybenzoate H-2: ~7.5 (d, J≈2 Hz)H-5: ~7.9 (d, J≈8.5 Hz)H-6: ~7.6 (dd, J≈8.5, 2 Hz)-OCH₂-: ~4.1 (t, J≈6.5 Hz)-CH₂-: ~1.9 (sextet, J≈7 Hz)-CH₃: ~1.1 (t, J≈7.5 Hz)~3.9 (s)
Methyl 2-iodo-4-propoxybenzoate H-3: ~7.6 (d, J≈2 Hz)H-5: ~6.8 (dd, J≈8.5, 2 Hz)H-6: ~7.8 (d, J≈8.5 Hz)-OCH₂-: ~4.0 (t, J≈6.5 Hz)-CH₂-: ~1.8 (sextet, J≈7 Hz)-CH₃: ~1.0 (t, J≈7.5 Hz)~3.9 (s)
Methyl 3-iodo-5-propoxybenzoate H-2: ~7.9 (t, J≈1.5 Hz)H-4: ~7.3 (t, J≈1.5 Hz)H-6: ~7.7 (t, J≈1.5 Hz)-OCH₂-: ~4.0 (t, J≈6.5 Hz)-CH₂-: ~1.8 (sextet, J≈7 Hz)-CH₃: ~1.0 (t, J≈7.5 Hz)~3.9 (s)

Rationale for Predictions:

  • Methyl 3-iodo-4-propoxybenzoate: The proton at C-2 is ortho to the electron-withdrawing ester and meta to the electron-donating propoxy group, making it the most deshielded aromatic proton. The proton at C-5 is ortho to the strongly donating propoxy group, making it the most shielded.

  • Methyl 4-iodo-3-propoxybenzoate: The positions of the iodo and propoxy groups are swapped. Now, the proton at C-5 is para to the electron-withdrawing ester and ortho to the iodo group, leading to a significant downfield shift compared to the target compound.

  • Methyl 2-iodo-4-propoxybenzoate: The iodo group is now ortho to the ester, which will cause steric hindrance and influence the conformation of the ester group. The proton at C-6 is para to the propoxy group but ortho to the ester, resulting in a downfield shift.

  • Methyl 3-iodo-5-propoxybenzoate: The symmetrical substitution pattern leads to all aromatic protons appearing as closely spaced triplets due to meta-coupling. This unique pattern makes this isomer easily distinguishable.

hnmr_splitting cluster_target Methyl 3-iodo-4-propoxybenzoate cluster_isomer3 Methyl 3-iodo-5-propoxybenzoate H2 H-2 H6 H-6 H5 H-5 H2_iso3 H-2 H4_iso3 H-4 H6_iso3 H-6 Splitting Distinct Splitting Patterns

Caption: Contrasting ¹H NMR splitting patterns for different isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[1][3]

Predicted ¹³C NMR Chemical Shifts (Aromatic Region)

CompoundC1C2C3C4C5C6C=OOCH₃OCH₂CH₂CH₃
Methyl 3-iodo-4-propoxybenzoate ~129~139~92~160~112~131~165~52~70, ~22, ~10
Methyl 4-iodo-3-propoxybenzoate ~131~122~158~95~139~115~165~52~71, ~22, ~10
Methyl 2-iodo-4-propoxybenzoate ~133~91~140~161~110~120~166~52~70, ~22, ~10
Methyl 3-iodo-5-propoxybenzoate ~132~125~149~118~159~125~165~52~70, ~22, ~10

Key Differentiating Features in ¹³C NMR:

  • Carbons Bearing Iodine: The carbon atom directly attached to the iodine atom (ipso-carbon) experiences a significant upfield shift due to the heavy atom effect, typically resonating between 90-100 ppm. The position of this signal is a clear indicator of the iodine's location.

  • Carbons Bearing the Propoxy Group: The carbon attached to the propoxy group will be significantly deshielded, appearing far downfield (158-161 ppm).

  • Symmetry: In Methyl 3-iodo-5-propoxybenzoate, due to the plane of symmetry, C-2 and C-6 will be equivalent, resulting in one less signal in the aromatic region compared to the other isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the spectra of the isomers will share many similarities due to the presence of the same functional groups (ester, ether, aromatic ring), the substitution pattern on the benzene ring gives rise to subtle but diagnostic differences in the "fingerprint region" (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region (900-650 cm⁻¹).[4][5][6]

Predicted Characteristic IR Absorption Bands (cm⁻¹)

Vibrational ModeMethyl 3-iodo-4-propoxybenzoateMethyl 4-iodo-3-propoxybenzoateMethyl 2-iodo-4-propoxybenzoateMethyl 3-iodo-5-propoxybenzoate
C-H Aromatic Stretch 3100-30003100-30003100-30003100-3000
C-H Aliphatic Stretch 2970-28502970-28502970-28502970-2850
C=O Ester Stretch ~1720~1720~1725~1720
C=C Aromatic Stretch ~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500
C-O Stretch (Ester & Ether) 1300-11001300-11001300-11001300-1100
C-H Out-of-Plane Bending ~880, ~810~890, ~820~870, ~820~900, ~840, ~780

The most significant differences will be observed in the C-H out-of-plane bending vibrations, which are highly dependent on the number of adjacent hydrogens on the ring.[7][8] For instance, the 1,2,4-trisubstituted pattern of the first three isomers will show a different set of bands compared to the 1,3,5-trisubstituted pattern of Methyl 3-iodo-5-propoxybenzoate.

Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For aromatic esters, the molecular ion peak (M⁺) is typically prominent.[9] The fragmentation patterns can offer clues about the structure.

Predicted Key Fragments (m/z)

CompoundMolecular Ion (M⁺)M - OCH₃M - OCH₂CH₂CH₃Ar-C≡O⁺
Methyl 3-iodo-4-propoxybenzoate 320289261277
Methyl 4-iodo-3-propoxybenzoate 320289261277
Methyl 2-iodo-4-propoxybenzoate 320289261277
Methyl 3-iodo-5-propoxybenzoate 320289261277

While the primary fragmentation pathways, such as the loss of the methoxy group (-OCH₃) or the propoxy group (-OCH₂CH₂CH₃) from the ester, will be common to all isomers, subtle differences in the relative intensities of fragment ions may arise due to steric effects or the influence of the substituent positions on bond strengths.[10][11] However, distinguishing these isomers based solely on their electron ionization mass spectra can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation pathways.

Conclusion

The differentiation of constitutional isomers like those of Methyl 3-iodo-4-propoxybenzoate is a critical task in chemical and pharmaceutical development. While all isomers share the same molecular formula, their distinct substitution patterns give rise to unique spectroscopic signatures.

  • ¹H NMR stands out as the most definitive technique, with the chemical shifts and, more importantly, the splitting patterns of the aromatic protons providing a clear and unambiguous means of identification.

  • ¹³C NMR offers valuable complementary data, particularly the chemical shift of the carbon atom bonded to iodine, which directly pinpoints its location on the aromatic ring.

  • IR spectroscopy can provide supporting evidence, especially through the analysis of the C-H out-of-plane bending vibrations in the fingerprint region.

  • Mass spectrometry confirms the molecular weight, but its utility in distinguishing these specific positional isomers is more limited compared to NMR techniques.

By leveraging a multi-technique spectroscopic approach and understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity and quality of their scientific endeavors.

References

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  • Hearmon, R. A., & Butler, J. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 23(15), 8531.
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Chemistry Academy. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Sudmeijer, O., Wilson, A. E., & Hays, G. R. (1984). Calculation of 13C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Organic Magnetic Resonance, 22(7), 459-462.
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Oreate AI. (2026, January 21).
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  • Fiveable. (2025, August 15). Ortho-Substituted Benzenes Definition - Organic Chemistry....
  • LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • Miyamoto, K., & Hada, M. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 23(15), 9236-9245.
  • University of Wisconsin-Madison. (n.d.).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(16), 3040-3045.
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  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(17), 2419-2425.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2595-2603.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-iodo-4-propoxybenzoate

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-iodo-4-propoxybenzoate. As your partner in laboratory safety, we aim to provide value beyond the product itself, b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-iodo-4-propoxybenzoate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance to ensure safe and effective laboratory operations.

Hazard Analysis: Understanding the Risks

  • Dermal (Skin) Contact: Direct contact can lead to skin irritation.[1] Contaminated clothing must be removed and washed before reuse.

  • Ocular (Eye) Contact: The compound is expected to cause serious eye irritation.[1] Appropriate eye protection is mandatory to prevent accidental splashes.

  • Inhalation: While the solid form may have low vapor pressure, dust or aerosols generated during handling can cause respiratory tract irritation.[2] All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood.[4][5]

  • Ingestion: Ingestion may be harmful.[1]

Given its nature as a halogenated aromatic compound, it is prudent to handle Methyl 3-iodo-4-propoxybenzoate with a comprehensive personal protective equipment (PPE) strategy.

Core Directive: Recommended Personal Protective Equipment

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended equipment for handling Methyl 3-iodo-4-propoxybenzoate.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for their resistance to a wide range of chemicals, including halogenated organic compounds.[5][6] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving.[7][8][9]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that meet ANSI Z.87.1 or equivalent standards are required to protect against splashes.[5][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[10]
Body Protection Laboratory coatA 100% cotton or flame-resistant lab coat should be worn and fully buttoned to provide a barrier against skin contact.[5]
Respiratory Protection Respirator (if necessary)All work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[11] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for safety. The following protocol integrates the use of PPE at every stage.

Preparation and Workspace Setup
  • Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable pads.

  • Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]

Chemical Handling
  • Transfer: Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to contain any dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[4][11]

Post-Handling and Cleanup
  • Decontamination: Wipe down all surfaces within the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Don_PPE Don all Required PPE Prep_Hood Prepare Fume Hood Don_PPE->Prep_Hood 1. Suit Up Weigh_Transfer Weigh and Transfer Solid Prep_Hood->Weigh_Transfer Proceed to Handling Prep_Solution Prepare Solution Weigh_Transfer->Prep_Solution 2. Execute Decontaminate Decontaminate Workspace Prep_Solution->Decontaminate Proceed to Cleanup Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste 3. Clean Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of Methyl 3-iodo-4-propoxybenzoate.

Spill and Disposal Plan

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

  • Ingestion: Rinse mouth with water and seek medical attention.[1]

Spill Response

For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[5] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

Waste Disposal

All waste, including contaminated PPE and absorbent materials, must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. Entrust disposal to a licensed waste disposal company.

References

  • TCI Chemicals. (2026, February 23).
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6).
  • Fisher Scientific. (2022, November 16).
  • Fisher Scientific. (2025, December 25).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Environmental Health and Safety. (2018, January 10).
  • The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]

  • University of Michigan Environment, Health & Safety. (n.d.).
  • (n.d.). Glove Selection Chart.
  • (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • 3M. (n.d.).
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  • (n.d.). Chemical Resistance Reference Chart.
  • Walters, M. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

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  • Avanti Polar Lipids. (2018, January 22).

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